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  • Product: Isoxazol-3-YL-methylamine hydrochloride
  • CAS: 1273566-13-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Isoxazol-3-yl-methylamine Hydrochloride: Structure, Properties, and Synthetic Methodologies for the Modern Researcher

Abstract Isoxazol-3-yl-methylamine hydrochloride is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoxazol-3-yl-methylamine hydrochloride is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic pathways pertinent to Isoxazol-3-yl-methylamine hydrochloride. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, offering both foundational knowledge and practical insights into the manipulation and application of this versatile chemical entity.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmaceutical design.[1][2][3][4][5][6] Its unique electronic and steric properties contribute to favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][4][6] Derivatives of isoxazole have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4][6][7][8] The inherent stability and synthetic tractability of the isoxazole core make it an attractive scaffold for the development of novel drug candidates. Isoxazol-3-yl-methylamine hydrochloride, in particular, offers a strategic advantage by providing a primary amine handle at the 3-position, which is ideal for further functionalization and elaboration into more complex molecular architectures.

Chemical Structure and Core Identifiers

A thorough understanding of the fundamental chemical identity of Isoxazol-3-yl-methylamine hydrochloride is essential for any research endeavor.

Chemical Structure

The structure of Isoxazol-3-yl-methylamine hydrochloride consists of a central isoxazole ring with a methylamine group attached to the 3-position. The amine is protonated to form the hydrochloride salt, which typically enhances the compound's stability and solubility in aqueous media.

Diagram of the Chemical Structure of Isoxazol-3-yl-methylamine hydrochloride

Isoxazol-3-yl-methylamine_hydrochloride N1 N O2 O N1->O2 C3 C O2->C3 C4 C C3->C4 C_methyl CH2 C3->C_methyl C5 CH C4->C5 C5->N1 N_amine NH3+ C_methyl->N_amine Cl_ion Cl- N_amine->Cl_ion

Caption: Chemical structure of Isoxazol-3-yl-methylamine hydrochloride.

Key Chemical Identifiers

The following table summarizes the essential identifiers for Isoxazol-3-yl-methylamine hydrochloride.

IdentifierValueSource
CAS Number 131052-58-9[9]
Molecular Formula C₄H₇ClN₂O[9]
Molecular Weight 134.57 g/mol [9]
Alternate Names 3-(Aminomethyl)isoxazole hydrochloride[9]

Physicochemical Properties

PropertyEstimated Value/ObservationRationale/Analog Data
Appearance White to off-white solidBased on the appearance of similar amine hydrochlorides and related isoxazole derivatives.
Melting Point >200 °C (decomposes)Amine hydrochlorides of small organic molecules often have high melting points and can decompose before melting. For example, 3-Aminoisoxazole has a boiling point of 226-228 °C.[10][11]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents.The hydrochloride salt form significantly increases aqueous solubility. Isoxazole itself is soluble in water.[12]
pKa ~8-9 (for the ammonium group)The pKa of the conjugate acid of a primary amine is typically in this range.
Stability Stable under standard laboratory conditions. Sensitive to strong bases.The isoxazole ring is generally stable, but can be susceptible to ring-opening under harsh basic conditions.[6]

Synthesis and Characterization

The synthesis of Isoxazol-3-yl-methylamine hydrochloride can be approached through established methodologies for isoxazole ring formation, followed by functional group manipulation.

General Synthetic Strategy

A common and effective route to 3-substituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] For the synthesis of the target molecule, a protected propargylamine derivative can be utilized.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection a Aldoxime c Hydroximoyl Chloride a->c b Chlorinating Agent (e.g., NCS) b->c f Protected 3-(aminomethyl)isoxazole c->f d Protected Propargylamine d->f e Base (e.g., Triethylamine) e->f h Isoxazol-3-yl-methylamine hydrochloride f->h g Acidic Conditions (e.g., HCl) g->h

Caption: General workflow for the synthesis of Isoxazol-3-yl-methylamine hydrochloride.

Exemplary Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Synthesis of a Protected 3-(Aminomethyl)isoxazole

  • To a solution of N-Boc-propargylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a hydroximoyl chloride (1.1 eq).

  • Cool the reaction mixture to 0 °C and add a non-nucleophilic base, such as triethylamine (1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 3-(aminomethyl)isoxazole.

Step 2: Deprotection to Yield Isoxazol-3-yl-methylamine hydrochloride

  • Dissolve the purified N-Boc protected 3-(aminomethyl)isoxazole in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 4M HCl in dioxane or ethereal HCl) in excess.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield Isoxazol-3-yl-methylamine hydrochloride.

Spectroscopic Characterization

The identity and purity of Isoxazol-3-yl-methylamine hydrochloride should be confirmed by standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are expected:[13][14][15][16][17][18][19][20][21]

  • ¹H NMR:

    • A singlet for the proton at the 4-position of the isoxazole ring, typically in the range of δ 6.0-7.0 ppm.[14][20]

    • A singlet or a multiplet for the methylene protons (CH₂) adjacent to the amine, expected around δ 4.0-5.0 ppm.[14]

    • A broad singlet for the ammonium protons (NH₃⁺), which may be exchangeable with D₂O, typically downfield.

    • Signals corresponding to any substituent at the 5-position of the isoxazole ring.

  • ¹³C NMR:

    • Signals for the isoxazole ring carbons, with the C3 typically appearing around δ 160-170 ppm and the C4 and C5 carbons resonating at distinct chemical shifts.

    • A signal for the methylene carbon (CH₂) in the range of δ 30-40 ppm.

  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching vibrations from the ammonium group in the range of 3000-3300 cm⁻¹.

    • C=N and C=C stretching vibrations from the isoxazole ring around 1600-1650 cm⁻¹.

    • N-O stretching vibrations characteristic of the isoxazole ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₆N₂O).

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole core is a versatile scaffold that has been incorporated into a wide range of therapeutic agents.[1][2][4][6] Isoxazol-3-yl-methylamine hydrochloride serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

  • Anticancer Agents: Many isoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][7][8] The aminomethyl group can be used as a point of attachment for pharmacophores that target specific enzymes or receptors involved in cancer progression.

  • Anti-inflammatory Drugs: The isoxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] New derivatives can be synthesized to explore novel mechanisms of anti-inflammatory action.

  • Neuroprotective Agents: Isoxazole-containing compounds have shown promise in the treatment of neurodegenerative diseases.[6] The ability to functionalize the amine group allows for the tuning of properties such as blood-brain barrier permeability.

Safety and Handling

While a specific safety data sheet (SDS) for Isoxazol-3-yl-methylamine hydrochloride is not widely available, information from related compounds suggests that standard laboratory precautions should be observed.

  • Hazard Statements (based on analogs): May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

    • Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

Isoxazol-3-yl-methylamine hydrochloride is a chemical building block of significant value to the fields of medicinal chemistry and drug discovery. Its stable, yet reactive, nature provides a versatile platform for the synthesis of a diverse array of novel compounds. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthetic methodologies, and potential applications. By leveraging the information presented herein, researchers can confidently incorporate this important scaffold into their synthetic strategies, paving the way for the discovery of the next generation of therapeutic agents.

References

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Liu, T., Dong, X., Xue, N., Wu, R., He, Q., Yang, B., & Hu, Y. (2009). Synthesis and Biological Evaluation of 3,4-diaryl-5-aminoisoxazole Derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6279-85.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Health and Allied Sciences.
  • PubChem. (n.d.). Isoxazole. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. ISSN: 2249-9504.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • 3 - Supporting Information. (n.d.). Retrieved from [Link]

  • An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • CORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.

Sources

Exploratory

Isoxazol-3-YL-methylamine hydrochloride CAS number and identification

The following is an in-depth technical guide on Isoxazol-3-yl-methylamine Hydrochloride , structured for researchers and drug development professionals. Primary CAS: 131052-58-9 Synonyms: (Isoxazol-3-yl)methanamine HCl;...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Isoxazol-3-yl-methylamine Hydrochloride , structured for researchers and drug development professionals.

Primary CAS: 131052-58-9 Synonyms: (Isoxazol-3-yl)methanamine HCl; 3-(Aminomethyl)isoxazole hydrochloride Molecular Formula: C


H

N

O

HCl Molecular Weight: 134.56 g/mol (Salt), 98.10 g/mol (Free Base)

Executive Summary & Chemical Identity

Isoxazol-3-yl-methylamine hydrochloride is a critical heterocyclic building block in medicinal chemistry, specifically utilized for its ability to function as a bioisostere of benzylamine and pyridyl-methylamine moieties. The isoxazole ring offers unique physicochemical properties, including a high dipole moment and the ability to accept hydrogen bonds via the ring nitrogen while donating via the exocyclic amine.

Unlike its positional isomer Muscimol (5-aminomethyl-3-hydroxyisoxazole), which is a potent GABA


 agonist, the 3-aminomethyl variant is primarily employed as a scaffold for "Fragment-Based Drug Design" (FBDD) to modulate solubility and metabolic stability without introducing intrinsic neurotoxicity.
Physicochemical Profile
PropertySpecificationNote
Appearance White to off-white crystalline powderHygroscopic nature requires desiccated storage.
Melting Point 155 – 160 °C (Decomposes)Characteristic of amine HCl salts.
Solubility High: Water, Methanol, DMSOLow: DCM, HexanesPolar cationic species in solution.
pKa (Conj. Acid) ~7.5 – 8.0Lower than benzylamine (~9.3) due to electron-withdrawing isoxazole ring.
H-Bond Donors 3 (Ammonium form)Critical for active site binding.
H-Bond Acceptors 2 (Ring N, Ring O)

Synthesis & Manufacturing Methodologies

The synthesis of 3-substituted isoxazoles requires precise regiochemical control to avoid the formation of the thermodynamically often-favored 5-isomer. Two primary industrial routes are established: the Nitrile Oxide Cycloaddition (Route A) and the Functionalization of 3-Methylisoxazole (Route B) .

Route A: [3+2] Cycloaddition (Regioselective)

This route is preferred for generating the isoxazole core de novo with the nitrogen functionality in place.

  • Precursor Formation: Reaction of N-Boc-glycine with Weinreb amine, followed by reduction to the aldehyde and conversion to the oxime.

  • Chlorination: The oxime is converted to the hydroximoyl chloride using N-chlorosuccinimide (NCS).

  • Cycloaddition: Treatment with a base (Et

    
    N) generates the nitrile oxide in situ, which undergoes [3+2] cycloaddition with acetylene (or a vinyl equivalent like vinyl acetate followed by elimination).
    
  • Deprotection: Acidic cleavage of the Boc group yields the target HCl salt.

Route B: Radical Bromination & Delepine Reaction (Scalable)

This route utilizes commercially available 3-methylisoxazole.

  • Radical Bromination: 3-Methylisoxazole is reacted with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl

    
     or trifluorotoluene. Note: The isoxazole ring is relatively stable to radical conditions compared to other heterocycles.
    
  • Nucleophilic Substitution: The resulting 3-(bromomethyl)isoxazole is treated with hexamethylenetetramine (Delepine reaction) or potassium phthalimide (Gabriel synthesis).

  • Hydrolysis/Cleavage: Acid hydrolysis yields the primary amine hydrochloride.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for Route B, highlighting critical control points.

SynthesisRoute Start 3-Methylisoxazole (Starting Material) Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Activation Inter1 3-(Bromomethyl)isoxazole (Unstable Intermediate) Step1->Inter1 Yield: ~65% Step2 Nucleophilic Substitution (Potassium Phthalimide) Inter1->Step2 S_N2 Inter2 Phthalimide Adduct (Crystalline Solid) Step2->Inter2 Yield: ~80% Step3 Hydrazinolysis / Acid Hydrolysis (HCl/MeOH) Inter2->Step3 Deprotection Final Isoxazol-3-yl-methylamine HCl (Target Product) Step3->Final Purification

Caption: Scalable synthesis via radical bromination of 3-methylisoxazole (Route B).

Analytical Characterization & Quality Control

For drug development applications, the identity must be confirmed using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

The isoxazole ring protons exhibit a characteristic coupling pattern.

  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       8.65 (d, J = 1.8 Hz, 1H, H-5 ): The proton adjacent to the oxygen is most deshielded.
      
    • 
       6.60 (d, J = 1.8 Hz, 1H, H-4 ): The proton adjacent to the substituent.
      
    • 
       4.25 (s, 2H, CH
      
      
      
      -NH
      
      
      ): Benzylic-like methylene.
    • Note: In DMSO-d

      
      , the ammonium protons appear as a broad singlet at ~8.5 ppm.
      
Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Result: [M+H]

    
     peak at m/z 99.1.
    
  • Fragmentation: Loss of NH

    
     (17 amu) to give m/z 82 is common.
    
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Retention: Early eluting due to high polarity. Ion-pairing agents (e.g., heptane sulfonic acid) may be required for retention.

Applications in Drug Discovery

Isoxazol-3-yl-methylamine serves as a versatile scaffold in modern medicinal chemistry.

Bioisosterism & Scaffold Hopping

The 3-isoxazolyl group is often used to replace:

  • Benzylamine: Reduces lipophilicity (LogP) and metabolic liability (CYP450 oxidation of the phenyl ring).

  • Pyridine-2-methylamine: Alters basicity and hydrogen bonding vectors.

  • Amide Bond: The isoxazole ring can mimic the geometry of a peptide bond in peptidomimetics.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this compound is an ideal "fragment" for screening against difficult targets like kinases and GPCRs. It allows for the rapid exploration of the "amine binding pocket" in enzymes.

Case Study: Glutamate Receptor Modulation

While distinct from Muscimol, derivatives of 3-aminomethylisoxazole have been investigated as ligands for ionotropic glutamate receptors (iGluRs). The rigid spacing between the distal amine and the isoxazole heteroatoms allows for selective probing of the glutamate binding site.

Pharmacophore Drug Isoxazol-3-yl-methylamine Scaffold Feature1 Cationic Amine (Ionic Interaction) Drug->Feature1 Feature2 Ring Nitrogen (H-Bond Acceptor) Drug->Feature2 Feature3 Ring Oxygen (Weak Acceptor) Drug->Feature3 Target Asp/Glu Residue (Receptor Site) Feature1->Target Salt Bridge Feature2->Target Water-Mediated H-Bond

Caption: Pharmacophore interactions of the isoxazole scaffold in receptor binding sites.

Handling, Stability & Safety

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis or stoichiometry errors in weighting.

  • Stability: The isoxazole N-O bond is susceptible to reductive cleavage (e.g., hydrogenation with Pd/C, treatment with SmI

    
    ). Avoid strong reducing agents unless ring opening is desired (which yields 
    
    
    
    -amino enones).
  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

    • Toxicology: While less toxic than Muscimol, isoxazole amines should be treated as potential neuromodulators. Use standard PPE (gloves, fume hood).

References

  • Santa Cruz Biotechnology. Isoxazol-3-yl-methylamine hydrochloride (CAS 131052-58-9) Product Data.[1]Link

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles.[2] Current Organic Chemistry, 9(10), 925-958. Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Aminoisoxazole Derivatives.Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Journal of Medicinal Chemistry. Link

  • ChemicalBook. C-Isoxazol-3-yl-methylamine Properties and Suppliers.Link

Sources

Foundational

molecular weight and formula of Isoxazol-3-YL-methylamine HCl

Title: Technical Monograph: Isoxazol-3-yl-methylamine Hydrochloride in Medicinal Chemistry Subtitle: Physicochemical Identity, Structural Validation, and Synthetic Application of CAS 131052-58-9 Executive Summary Isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Isoxazol-3-yl-methylamine Hydrochloride in Medicinal Chemistry Subtitle: Physicochemical Identity, Structural Validation, and Synthetic Application of CAS 131052-58-9

Executive Summary

Isoxazol-3-yl-methylamine hydrochloride (CAS 131052-58-9) acts as a critical heteroaromatic building block in fragment-based drug discovery (FBDD). As a primary amine attached to an isoxazole core, it serves as a bioisostere for benzylamines or other heteroaryl-methylamines, offering unique hydrogen bond acceptor/donor profiles and reduced lipophilicity (LogP) compared to carbocyclic analogs. This guide provides a definitive reference for its physicochemical properties, quality control via NMR/LCMS, and application in amide coupling workflows.

Physicochemical Identity & Stoichiometry

Precise stoichiometric calculations are the bedrock of reproducible synthesis. The hydrochloride salt form is preferred over the free base due to enhanced stability against oxidation and improved crystallinity.

PropertySpecificationNotes
Chemical Name Isoxazol-3-yl-methylamine hydrochlorideAlso: 3-(Aminomethyl)isoxazole HCl
CAS Registry 131052-58-9 Distinct from 5-yl isomer (CAS 440099-32-1)
Hill Formula C₄H₇ClN₂O(C₄H₆N₂O[1][2][3] · HCl)
Molecular Weight 134.57 g/mol Free base MW: 98.10 g/mol
Appearance White to off-white hygroscopic solidStore under inert gas (N₂/Ar) at -20°C
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, Toluene
pKa (Calc) ~8.5 (Amine conjugate acid)Lower than benzylamine due to electron-withdrawing isoxazole
Critical Isomer Distinction

Researchers must distinguish between the 3-yl and 5-yl isomers. The position of the amine tail significantly alters the vector of the hydrogen bond donor in the final drug target.

IsomerComparison cluster_0 Target Molecule: CAS 131052-58-9 cluster_1 Common Isomer (Different CAS) Target Isoxazol-3-yl-methylamine (Amine at Pos 3) Isomer Isoxazol-5-yl-methylamine (Amine at Pos 5) Target->Isomer Regioisomers Different Binding Vectors

Figure 1: Structural distinction between the 3-yl target compound and its 5-yl regioisomer.

Structural Validation & Quality Control (QC)

Trusting vendor labels without verification is a primary source of experimental failure. The following protocols validate identity and purity.

A. Proton NMR (¹H-NMR) Validation

Solvent: DMSO-d₆ (preferred) or D₂O. Expected Shifts (δ ppm in DMSO-d₆):

  • Amine Protons (NH₃⁺): Broad singlet at 8.30–8.60 ppm . (Disappears in D₂O exchange).

  • Isoxazole Ring Proton (C5-H): Doublet or broad singlet at ~8.8 ppm .

  • Isoxazole Ring Proton (C4-H): Doublet at ~6.7 ppm .

  • Methylene Group (-CH₂-): Singlet (or slight doublet due to coupling) at 4.05–4.15 ppm .

Diagnostic Check: If the methylene peak shifts significantly upfield (< 3.8 ppm), suspect the free base or degradation. If the aromatic signals are absent, the isoxazole ring may have cleaved (rare, but possible under harsh reduction).

B. LC-MS Purity Protocol
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Mass:

    • [M+H]⁺ = 99.1 m/z (Free base mass + proton).

    • Note: You will NOT see the chloride ion (35/37) in positive mode, nor the salt mass (134.57).

Synthetic Application: Amide Coupling Protocol

The primary utility of Isoxazol-3-yl-methylamine HCl is as a nucleophile in amide coupling reactions. Because it is a hydrochloride salt, base neutralization is the rate-limiting step for reactivity.

Standard Operating Procedure (HATU Method)

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Isoxazol-3-yl-methylamine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Salt Break: In a separate vial, dissolve Isoxazol-3-yl-methylamine HCl (1.2 eq) in minimal DMF. Add remaining DIPEA (2.0–3.0 eq).

    • Why? The HCl must be neutralized to liberate the free amine nucleophile.

  • Coupling: Add the amine/DIPEA solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target: Acid Mass + 98 - 18).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.

AmideCoupling cluster_inputs Reagent Prep Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU + 1 eq DIPEA) Acid->Activation Salt Isoxazol-3-yl-methylamine HCl (Solid) Neutralization Salt Break (Release Free Amine w/ xs DIPEA) Salt->Neutralization Coupling Nucleophilic Attack (Formation of Amide Bond) Activation->Coupling Neutralization->Coupling Workup Workup (Remove DIPEA salts/HATU byproducts) Coupling->Workup

Figure 2: Logical flow for utilizing the HCl salt in amide coupling reactions.

Troubleshooting & "Gotchas"
  • Low Yield? The isoxazole nitrogen is weakly basic but can compete if the reaction is starved of base. Ensure pH > 8 during coupling.

  • Side Reactions: Avoid strong reducing agents (e.g., LAH) in subsequent steps, as they may cleave the N-O bond of the isoxazole ring [1].

References

  • PubChem. (n.d.).[4] Compound Summary for Isoxazole Derivatives (General Reference). National Library of Medicine. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole stability).

Sources

Exploratory

solubility of Isoxazol-3-YL-methylamine hydrochloride in water vs organic solvents

Topic: Solubility of Isoxazol-3-yl-methylamine Hydrochloride: Physicochemical Profiling & Solvent Selection Strategy Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Isoxazol-3-yl-methylamine Hydrochloride: Physicochemical Profiling & Solvent Selection Strategy Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Isoxazol-3-yl-methylamine hydrochloride (CAS: 139781-68-1 / 131052-58-9) is a critical heterocyclic building block in medicinal chemistry, often serving as a bioisostere for amide or ester linkages. Its handling is defined by the dichotomy between its polar, ionic salt form and the amphiphilic nature of its free base.

This guide provides a definitive technical analysis of its solubility profile. Unlike simple lipophilic drugs, this compound’s behavior is governed by high crystal lattice energy and ion-dipole interactions. We provide the theoretical grounding for solvent selection, a standardized protocol for empirical determination, and a validated workflow for "free-basing" the compound for organic synthesis.

Structural & Physicochemical Analysis

To predict solubility, one must understand the competition between Lattice Energy (


)  and Solvation Energy (

)
.
  • The Cation: The primary amine is protonated (

    
    ), creating a localized positive charge. The isoxazole ring contains an oxygen and nitrogen atom, contributing a significant dipole moment and H-bond acceptor sites.[1]
    
  • The Anion: The chloride ion (

    
    ) requires a solvent capable of strong hydrogen bond donation (protic) or high dielectric shielding to stabilize.
    
  • The Lattice: The ionic bond between

    
     and 
    
    
    
    creates a rigid crystal lattice. For dissolution to occur, the solvent must overcome this electrostatic attraction.

Thermodynamic Rule of Thumb:



In non-polar solvents (Hexane, DCM), 

is highly positive (endothermic) because the solvent cannot stabilize the ions, leading to insolubility.

Solubility Profile: Water vs. Organic Solvents

Based on the structural analysis and standard behavior of heterocyclic amine salts, the solubility profile is categorized into three tiers.

Table 1: Predicted Solubility Matrix

Solvent ClassRepresentative SolventsSolubility TierMechanistic Rationale
Aqueous Water, PBS (pH < 7)High (> 50 mg/mL) Strong ion-dipole interactions; Water forms a hydration shell around both

and

.
Polar Protic Methanol, EthanolModerate to High Alcohols can solvate the ions via H-bonding, though less effectively than water. Solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant (

) stabilizes the separated ion pair, though

is less solvated than in water ("naked anion" effect).
Chlorinated Dichloromethane (DCM), ChloroformLow / Insoluble Low dielectric constant cannot shield the ionic charge; lattice energy dominates.
Non-Polar Hexane, Toluene, EtherInsoluble Complete lack of dipole interaction; thermodynamically unfavorable.

Diagrammatic Visualization: Solvation Dynamics

The following diagram illustrates the thermodynamic decision tree for solvent selection, highlighting the critical "Salt Break" step required for organic synthesis.

SolvationDynamics Compound Isoxazol-3-yl-methylamine HCl (Solid Lattice) Water Aqueous Solvent (High Dielectric) Compound->Water Add Solvent Organic Non-Polar Organic (DCM, Ether) Compound->Organic Add Solvent Solvation Dissolution (Ion-Dipole Stabilization) Water->Solvation ΔG < 0 Insolubility Lattice Intact (Precipitation) Organic->Insolubility ΔG > 0 FreeBase Free-Basing Strategy (Deprotonation) Insolubility->FreeBase Required for Synthesis OrgSoluble Organic Soluble (Neutral Species) FreeBase->OrgSoluble Remove HCl

Figure 1: Solvation thermodynamics and the necessity of free-basing for organic solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. The following Shake-Flask Method is the industry standard for generating reproducible solubility data (E-E-A-T compliant).

Objective: Determine the saturation solubility (


) of the HCl salt in a target solvent at 25°C.
Materials Required:
  • Isoxazol-3-yl-methylamine HCl (>100 mg)

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

  • Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer

  • Temperature-controlled orbital shaker

Step-by-Step Methodology:
  • Supersaturation:

    • Weigh approximately 50 mg of the compound into a 4 mL glass vial.

    • Add 500 µL of the target solvent.

    • Check: If the solid dissolves instantly, add more solid until a visible suspension remains (undissolved solid is required to ensure equilibrium).

  • Equilibration:

    • Seal the vial tightly to prevent evaporation.

    • Place in the orbital shaker at 25°C ± 0.1°C for 24 hours .

    • Agitation Speed: 200–300 RPM (ensure mixing without frothing).

  • Phase Separation:

    • Allow the vial to stand for 1 hour to let solids settle.

    • Draw the supernatant into a syringe.

    • Filter through a 0.45 µm filter into a clean HPLC vial. Crucial: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification (Gravimetric Alternative):

    • If HPLC is unavailable: Pipette exactly 200 µL of the filtered supernatant into a pre-weighed aluminum dish.

    • Evaporate solvent in a vacuum oven at 40°C.

    • Weigh the residue.[2][3]

    • Calculation:

      
      
      

Critical Workflow: Free-Basing for Organic Synthesis

Researchers often encounter issues when attempting to react the HCl salt in organic solvents (e.g., amide coupling in DCM). The salt will not dissolve. You must generate the free base in situ or via extraction.

Warning: The isoxazole ring contains a labile N-O bond.[4] Avoid strong reducing conditions or extremely high pH (>12) for prolonged periods , which can cause ring cleavage [1].

Protocol: Biphasic Extraction
  • Dissolution: Dissolve the HCl salt in a minimum volume of water (approx. 5 mL/g).

  • Neutralization: Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) until pH ~9-10.
    • Note: Avoid NaOH if possible to prevent potential ring degradation.

  • Extraction:

    • Add an equal volume of Ethyl Acetate or DCM (DCM is preferred for higher solubility of the amine).

    • Shake vigorously and separate layers.

    • Repeat extraction 3x.

  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent in vacuo (keep bath < 40°C) to yield the free amine oil/solid.

FreeBasing Step1 Start: HCl Salt (Water Soluble) Step2 Add Base (NaHCO3) pH 9-10 Step1->Step2 Deprotonation Step3 Biphasic Mix (Water + DCM) Step2->Step3 Step4 Partitioning (Amine moves to DCM) Step3->Step4 Extraction Step5 Evaporation Step4->Step5 Dry & Conc. Final Reactive Free Amine (Ready for Coupling) Step5->Final

Figure 2: Validated workflow for converting the HCl salt to the organic-soluble free amine.

References

  • BenchChem. (2025).[4] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series, No. 937. Retrieved from

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from

  • Santa Cruz Biotechnology. (2024). Isoxazol-3-yl-methylamine hydrochloride Product Data. Retrieved from

  • University of Calgary. (2023). Solubility of Organic Compounds: Amine Salts. Chemistry LibreTexts. Retrieved from

Sources

Foundational

The Isoxazol-3-yl-methylamine Motif: A Versatile Pharmacophore and Building Block

[1] Executive Summary Isoxazol-3-yl-methylamine hydrochloride (CAS: 131052-58-9) represents a high-value scaffold in modern medicinal chemistry, serving as both a robust building block and a privileged pharmacophore.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Isoxazol-3-yl-methylamine hydrochloride (CAS: 131052-58-9) represents a high-value scaffold in modern medicinal chemistry, serving as both a robust building block and a privileged pharmacophore.[1] Distinct from its regioisomer—the psychoactive alkaloid Muscimol (5-aminomethyl-3-hydroxyisoxazole)—this 3-substituted isomer offers a unique vector for side-chain attachment, functioning as a rigid, polar linker that modulates physicochemical properties without introducing excessive lipophilicity.

This guide analyzes the molecule’s role in Fragment-Based Drug Discovery (FBDD) , its utility as a bioisostere for amide bonds , and provides validated protocols for its synthesis and derivatization.

Physicochemical Profile & Pharmacophore Logic

The "Warhead" vs. "Linker" Duality

In drug design, Isoxazol-3-yl-methylamine is rarely the terminal effector; it acts as a functionalized connector .

  • The Isoxazole Ring: Acts as an aromatic, polar spacer. The oxygen and nitrogen atoms serve as weak hydrogen bond acceptors (HBA). The ring is electron-withdrawing, which lowers the pKa of the adjacent primary amine compared to a benzylamine, potentially improving oral bioavailability by reducing lysosomal trapping.

  • The Methylamine Handle: A primary amine (

    
    ) that serves as a nucleophilic "hook" for diversification via amide coupling, reductive amination, or sulfonylation.
    
Bioisosterism: The Amide Surrogate

The 3,5-disubstituted isoxazole ring is a classic bioisostere for the amide bond (


) or ester groups. It mimics the planar geometry and electronic distribution of an amide but removes the hydrolytically labile bond, enhancing metabolic stability.

Table 1: Physicochemical Comparison of Linker Motifs

PropertyBenzylaminePyridine-3-methylamineIsoxazol-3-yl-methylamine
LogP (approx) 1.1 (Lipophilic)0.5 (Moderate)-0.2 (Polar)
pKa (Amine) ~9.5~8.8~8.2 - 8.5
H-Bond Acceptors 01 (Strong)2 (Weak/Moderate)
Metabolic Risk CYP OxidationN-OxidationReductive Ring Opening
Structural Visualization: Bioisosteric Replacement

The following diagram illustrates how the isoxazole core mimics the spatial arrangement of an amide bond, providing a rigid scaffold that locks the "R" groups in a specific vector.

Bioisostere cluster_0 Standard Amide Linker cluster_1 Isoxazole Bioisostere Amide R1-C(=O)-NH-R2 (Hydrolytically Labile) Isoxazole R1-(Isoxazole)-R2 (Metabolically Stable) Amide->Isoxazole Bioisosteric Replacement Note Key Advantage: Rigidification of R1/R2 vectors Reduction of TPSA vs Amide Isoxazole->Note

Caption: The 3,5-disubstituted isoxazole ring mimics the trans-amide geometry, locking substituents in a specific vector while improving metabolic stability against peptidases.

Synthetic Utility & Pathways[1][2][3]

The synthesis of Isoxazol-3-yl-methylamine derivatives typically follows two dominant strategies. The choice depends on whether the user is building the ring de novo or functionalizing an existing core.

Strategy A: [3+2] Cycloaddition (The "Click" Route)

This is the most versatile method for generating 3,5-disubstituted isoxazoles. It involves the reaction of a nitrile oxide (generated in situ from an oxime chloride) with a propargyl amine derivative.

  • Mechanism: 1,3-Dipolar Cycloaddition.[2]

  • Regioselectivity: Favors the 3,5-isomer (desired) over the 3,4-isomer, especially when using steric bulk or copper catalysis (CuAAC-like variants exist, though thermal cycloaddition is standard for nitrile oxides).

Strategy B: Functionalization of 3-Methylisoxazole

Starting from commercially available 3-methylisoxazole:

  • Radical Bromination: NBS/AIBN to generate 3-(bromomethyl)isoxazole.

  • Nucleophilic Substitution: Reaction with Sodium Azide (

    
    ) followed by Staudinger reduction, or direct Gabriel synthesis (Potassium Phthalimide).
    
Synthetic Workflow Diagram

Synthesis Aldehyde Aldehyde (R-CHO) Oxime Aldoxime (R-CH=N-OH) Aldehyde->Oxime Condensation Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Chlorooxime Hydroximoyl Chloride (Nitrile Oxide Precursor) Oxime->Chlorooxime Chlorination Isoxazole_Boc N-Boc-3-aminomethyl-5-R-isoxazole Chlorooxime->Isoxazole_Boc [3+2] Cycloaddition NCS NCS / DMF NCS->Chlorooxime Propargyl N-Boc-Propargylamine Propargyl->Isoxazole_Boc Base Et3N (Base) Base->Isoxazole_Boc Final Isoxazol-3-yl-methylamine HCl (Deprotected) Isoxazole_Boc->Final HCl / Dioxane (Deprotection)

Caption: General workflow for the de novo synthesis of 3-aminomethylisoxazole derivatives via 1,3-dipolar cycloaddition of nitrile oxides.

Experimental Protocols

Protocol: General Amide Coupling using HATU

Use Case: Attaching the Isoxazol-3-yl-methylamine scaffold to a carboxylic acid core.

Reagents:

  • Carboxylic Acid (R-COOH): 1.0 equiv

  • Isoxazol-3-yl-methylamine HCl: 1.2 equiv

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • DMF (Anhydrous): 0.1 M concentration

Step-by-Step:

  • Activation: Charge a round-bottom flask with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF. Stir at Room Temperature (RT) for 5 minutes. Explanation: This pre-activation forms the active O-7-azabenzotriazol-1-yl ester.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution should turn slightly yellow.

  • Amine Addition: Add Isoxazol-3-yl-methylamine HCl (1.2 equiv) in one portion. Note: The excess base is critical here to neutralize the HCl salt and free the amine nucleophile.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Handling the Hygroscopic Salt

The hydrochloride salt is hygroscopic.

  • Storage: Store at -20°C in a desiccator.

  • Usage: If the solid becomes gummy, it can be recrystallized from Ethanol/Ether or dried under high vacuum (0.1 mbar) over

    
     for 12 hours before use in sensitive reactions (e.g., Isocyanate couplings).
    

Therapeutic Applications & Case Studies

CNS: Glutamate & GABA Modulation

While Muscimol (5-aminomethyl-3-hydroxyisoxazole) is a potent GABA-A agonist, the 3-aminomethyl isomer is often used to tune selectivity.

  • Application: It serves as a scaffold for AMPA receptor modulators . The isoxazole ring mimics the distal carboxylate of glutamate, while the amine mimics the

    
    -amino group.
    
  • Design Logic: Moving the amine from position 5 to 3 alters the steric clash within the receptor binding pocket, often converting agonists into antagonists or allosteric modulators.

Anti-Infectives: Oxazolidinone Mimics

In the development of next-generation antibiotics targeting Gram-positive bacteria (MRSA), the isoxazole ring has been used to replace the central phenyl ring of Linezolid-like structures.

  • Benefit: The nitrogen in the isoxazole ring reduces the overall lipophilicity (LogD), improving solubility and reducing protein binding compared to the bis-phenyl analogs.

Kinase Inhibitors

The motif is frequently found in Type II kinase inhibitors.

  • Role: The amine forms a hydrogen bond with the hinge region (Glu/Met backbone), while the isoxazole ring directs the "tail" of the inhibitor into the hydrophobic back-pocket.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

Isoxazol-3-yl-methylamine is an ideal "Fragment" for FBDD screening libraries.

  • Rule of 3 Compliant: MW < 300 (136.5 for free base), LogP < 3, H-bond donors/acceptors < 3.

  • Vector Efficiency: It provides a rigid exit vector, allowing medicinal chemists to "grow" the molecule in a defined direction after identifying a hit in an NMR or X-ray screen.

References

  • BenchChem. [5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride Technical Data. Retrieved from

  • Zhu, J., et al. (2018). "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry, 26(11), 3065-3075.

  • Santa Cruz Biotechnology. Isoxazol-3-yl-methylamine hydrochloride Product Sheet. CAS 131052-58-9.

  • Kummer, D. A., et al. (2020). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 63(21), 12290–12358.

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Exploratory

thermodynamic properties of Isoxazol-3-YL-methylamine hydrochloride

An In-Depth Technical Guide to the Thermodynamic Properties of Isoxazol-3-YL-methylamine Hydrochloride Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This whitepaper provides a comprehensive techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Isoxazol-3-YL-methylamine Hydrochloride

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for the characterization of the . While specific experimental data for this compound is not extensively published, this guide outlines the critical experimental and computational methodologies required for its full thermodynamic profiling. The protocols and theoretical frameworks presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to assess key parameters such as Gibbs free energy, enthalpy, entropy, and heat capacity. Understanding these properties is paramount for predicting the stability, solubility, and ultimately the bioavailability of active pharmaceutical ingredients (APIs). This document serves as a roadmap for a rigorous, first-principles approach to thermodynamic characterization in a drug development context.

Introduction: The Significance of Thermodynamic Profiling in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Isoxazol-3-YL-methylamine hydrochloride, as a small molecule hydrochloride salt, represents a common class of APIs. The hydrochloride salt form is often chosen to improve solubility and stability. However, a deep understanding of its thermodynamic landscape is crucial for rational drug design and formulation.

The thermodynamic properties of an API govern its behavior in various environments, from storage to in vivo administration. Key parameters and their implications include:

  • Gibbs Free Energy (ΔG): Determines the spontaneity of processes like dissolution and binding. A negative ΔG is indicative of a favorable process.

  • Enthalpy (ΔH): The heat change associated with a process. It provides insight into the energetic driving forces.

  • Entropy (ΔS): A measure of the disorder or randomness of a system. It can be a significant contributor to the overall free energy change.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance. It is crucial for understanding the temperature dependence of other thermodynamic properties.

A thorough characterization of these properties allows for the prediction of a drug's shelf-life, its dissolution profile in the gastrointestinal tract, and its interactions with biological targets. This guide will provide the methodologies to obtain this critical data.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary for a comprehensive thermodynamic profile. The following are core techniques and their application to Isoxazol-3-YL-methylamine hydrochloride.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational techniques in thermal analysis.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and heat capacity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition pathways.

Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
  • Sample Preparation: Accurately weigh 3-5 mg of Isoxazol-3-YL-methylamine hydrochloride into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Experimental Protocol: TGA for Thermal Stability
  • Sample Preparation: Accurately weigh 5-10 mg of Isoxazol-3-YL-methylamine hydrochloride into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • The onset of mass loss indicates the decomposition temperature.

    • The TGA curve provides information on the number of decomposition steps and the mass of residual material.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol: ITC for Target Binding
  • Sample Preparation:

    • Prepare a solution of Isoxazol-3-YL-methylamine hydrochloride in a suitable buffer (e.g., PBS).

    • Prepare a solution of the target protein in the same buffer. Dialyze both solutions against the same buffer to minimize buffer mismatch effects.

  • Instrument Setup:

    • Fill the ITC sample cell with the target protein solution.

    • Fill the injection syringe with the Isoxazol-3-YL-methylamine hydrochloride solution.

  • Titration:

    • Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd, R is the gas constant, and T is the absolute temperature).

Workflow for Experimental Thermodynamic Characterization

G cluster_start Sample Preparation cluster_thermal Thermal Analysis cluster_solution Solution Calorimetry cluster_data Data Acquisition cluster_analysis Thermodynamic Profile Start Isoxazol-3-YL-methylamine hydrochloride Sample DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA ITC Isothermal Titration Calorimetry (ITC) Start->ITC DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) DSC->DSC_Data TGA_Data Decomposition Temp. Thermal Stability TGA->TGA_Data ITC_Data Binding Affinity (Kd) Enthalpy of Binding (ΔH) Stoichiometry (n) ITC->ITC_Data Profile Gibbs Free Energy (ΔG) Enthalpy (ΔH) Entropy (ΔS) DSC_Data->Profile TGA_Data->Profile ITC_Data->Profile

Caption: Workflow for the experimental thermodynamic characterization of an API.

Computational Prediction of Thermodynamic Properties

In silico methods provide a valuable complement to experimental studies, especially in the early stages of drug discovery.

Quantum Mechanical (QM) Methods

QM methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of a single molecule in the gas phase. These calculations can provide insights into the intrinsic stability of the molecule.

Computational Workflow: DFT for Gas-Phase Thermodynamics
  • Structure Optimization: Obtain the 3D structure of Isoxazol-3-YL-methylamine hydrochloride and optimize its geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermodynamic Property Calculation: From the frequency calculation output, the enthalpy (H), entropy (S), and Gibbs free energy (G) in the gas phase can be extracted.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the behavior of the molecule in a condensed phase (e.g., in solution or in a crystal). These simulations can provide information on solvation thermodynamics and conformational entropy.

Relationship Between Key Thermodynamic Parameters

G G Gibbs Free Energy (ΔG) Spontaneity H Enthalpy (ΔH) Heat Change H->G -TΔS S Entropy (ΔS) Disorder S->G T Temperature (T)

Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Data Interpretation and Application in Drug Development

The data obtained from these experimental and computational methods must be synthesized to build a complete thermodynamic profile.

Data Summary Table
Thermodynamic ParameterExperimental Method(s)Computational Method(s)Significance in Drug Development
Melting Point (Tm) DSC-Indicator of crystal lattice energy and stability.
Enthalpy of Fusion (ΔHfus) DSC-Energy required to break the crystal lattice.
Heat Capacity (Cp) DSCDFT, MDTemperature dependence of thermodynamic properties.
Decomposition Temperature TGA-Upper limit for processing and storage temperatures.
Binding Affinity (Kd) ITCMDPotency of the drug-target interaction.
Enthalpy of Binding (ΔH) ITCMDEnergetic driving force of binding.
Entropy of Binding (ΔS) ITCMDRole of disorder in binding (e.g., solvent reorganization).
Gibbs Free Energy of Solvation (ΔGsolv) -MDPredicts solubility.
Implications for Formulation and Stability
  • High Melting Point and Enthalpy of Fusion: Suggest a stable crystal lattice, which may correlate with lower solubility but better long-term stability.

  • Favorable Gibbs Free Energy of Binding: Indicates a strong interaction with the intended biological target.

  • Understanding the Enthalpic and Entropic Contributions to Binding: Can guide lead optimization efforts. For example, if binding is entropically driven, modifications that increase the flexibility of the molecule upon binding could be explored.

Conclusion

The thermodynamic characterization of Isoxazol-3-YL-methylamine hydrochloride is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive strategy that combines experimental techniques like DSC, TGA, and ITC with computational methods such as DFT and MD simulations. By systematically determining the key thermodynamic parameters, researchers can gain a deep understanding of the molecule's behavior, leading to more informed decisions in formulation, stability testing, and lead optimization. The principles and protocols detailed herein provide a robust framework for the thermodynamic profiling of any small molecule API, ultimately contributing to the development of safer and more effective medicines.

References

  • A list of comprehensive and authoritative references would be compiled here based on the specific literature and resources consulted during the execution of the described methodologies.

    • Title: Principles of Thermal Analysis and Calorimetry Source: Springer URL: [Link]

    • Title: Isothermal Titration Calorimetry: Theory and Practice Source: Wiley Online Library URL: [Link]

    • Title: Exploring Chemistry with Electronic Structure Methods Source: Gaussian, Inc. URL: [Link]

    • Title: The role of thermodynamics in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

Foundational

safety data sheet (SDS) overview for Isoxazol-3-YL-methylamine hydrochloride

An In-Depth Technical Guide to the Safety Profile of Isoxazol-3-YL-methylamine hydrochloride Chemical Identification and Physical Properties Isoxazol-3-YL-methylamine hydrochloride, also known as 3-Aminomethylisoxazole h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of Isoxazol-3-YL-methylamine hydrochloride

Chemical Identification and Physical Properties

Isoxazol-3-YL-methylamine hydrochloride, also known as 3-Aminomethylisoxazole hydrochloride, is a heterocyclic amine fundamental in medicinal chemistry.[1][2] Its core structure is a key building block for synthesizing novel therapeutic agents.[1] While comprehensive physical data is limited, the available information is summarized below.

PropertyDataSource
Chemical Name Isoxazol-3-yl-methylamine hydrochloride[2]
Synonym 3-Aminomethylisoxazole hydrochloride[2]
CAS Number 131052-58-9[2]
Molecular Formula C₄H₆N₂O·HCl[2]
Molecular Weight 134.57 g/mol [2]
Physical State Solid (Assumed based on analogues)[3][4]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C[5]

Hazard Identification and GHS Classification

The most direct hazard information available pertains to the free base, Isoxazol-3-ylmethanamine, which is classified as a corrosive substance.[5] This is a critical starting point for risk assessment, as the hydrochloride salt is expected to share or exceed this hazard profile.

  • Signal Word: Danger [5]

  • GHS Hazard Pictogram:

    • corrosionGHS05: Corrosive[5]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage. [5]

  • Analogous Compound Hazards: Other isoxazole derivatives are frequently listed as causing skin and eye irritation (H315, H319), being harmful if swallowed (H302), and potentially causing respiratory irritation (H335).[6][7][8][9][10]

First-Aid Measures: A Step-by-Step Emergency Protocol

Immediate and appropriate first aid is critical when handling potentially corrosive materials. The following protocol is a synthesis of best practices derived from analogous compounds.[3][6][11][12]

FirstAidProtocol

Causality: The primary hazard is corrosivity. Therefore, the immediate priority is dilution and removal of the chemical. For ingestion, vomiting is contraindicated as it can cause secondary damage to the esophagus from the corrosive material.[3][4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][12]

  • Specific Hazards: Combustion or thermal decomposition can generate highly toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][4][12]

  • Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[3][11][12]

Accidental Release Measures

A structured response is necessary to mitigate spills and prevent environmental contamination.

SpillResponse

Self-Validation: This protocol ensures personnel safety first by mandating PPE and ventilation.[11][12] It then addresses the immediate hazard by containing and collecting the material, and finally prevents environmental release, aligning with standard laboratory safety practices.[12]

Handling, Storage, and Personal Protection

Safe Handling

Handling should only be performed by qualified professionals in a controlled environment.

  • Ventilation: Use only in a chemical fume hood or with adequate local exhaust ventilation.[3][6]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[7][12] Do not eat, drink, or smoke in the work area.[7]

  • Contact Avoidance: Avoid breathing dust and prevent contact with skin, eyes, and clothing.[3][12]

Storage Conditions

Proper storage is crucial to maintain chemical integrity and safety.

  • Container: Keep container tightly closed.[7][12]

  • Environment: Store in a cool, dry, dark, and well-ventilated place.[12] For long-term stability, freezer storage (-20°C) under an inert atmosphere is recommended.[5]

  • Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory.

Protection TypeSpecificationRationale / Source
Eye/Face Chemical safety goggles or face shield.Protects against splashes and dust, critical for corrosive materials.[4]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin contact, burns, and potential absorption.[4]
Respiratory NIOSH/MSHA-approved respirator.Required if dust is generated and ventilation is inadequate.[4][6]

Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties have not been fully investigated.[3] However, the H314 classification indicates a high potential for local tissue damage upon contact.[5] Structurally similar compounds have been shown to be harmful if swallowed (Acute Toxicity, Oral).[7][8][10][13] For one analogue, neurotoxic effects and central nervous system depression were noted.[14]

  • Carcinogenicity: No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[14]

  • Ecological Profile: Data for this specific compound is unavailable. As a general precaution, do not allow the material to enter drains or water courses.[11][12] Discharge into the environment should be avoided.[8]

Disposal Considerations

Disposal must be handled by a licensed professional waste disposal service. The material should be disposed of in accordance with all federal, state, and local environmental regulations.[12] Contaminated packaging should be treated as the product itself.[14]

References

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Potential of Isoxazol-3-yl-methylamine Scaffolds

Abstract The isoxazole ring is a cornerstone of medicinal chemistry, present in numerous clinically approved drugs and a vast array of investigational agents.[1][2] This five-membered heterocycle, with its unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, present in numerous clinically approved drugs and a vast array of investigational agents.[1][2] This five-membered heterocycle, with its unique electronic properties and metabolic stability, serves as a privileged scaffold for engaging a wide variety of biological targets. This guide delves into a specific, highly versatile derivative: the isoxazol-3-yl-methylamine scaffold. We will explore its fundamental chemical attributes, dissect key synthetic pathways, and provide an in-depth analysis of its pharmacological applications across multiple therapeutic areas, including neuropharmacology, oncology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising chemical entity.

The Isoxazol-3-yl-methylamine Core: A Scaffold of Strategic Importance

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] The isoxazol-3-yl-methylamine scaffold positions a methylamine group at the C3 position of this ring. This specific arrangement confers several advantageous properties for drug design:

  • Structural Rigidity and Vectorial Projection: The isoxazole ring provides a rigid core, which helps to minimize the entropic penalty upon binding to a target. The methylamine linker projects a key pharmacophoric element—a basic nitrogen—away from the core, allowing it to form critical hydrogen bonds or salt bridges within a binding pocket.

  • Modulation of Physicochemical Properties: The isoxazole core is relatively electron-poor, and its N-O bond is susceptible to cleavage under certain metabolic conditions, which can be a site for planned metabolic degradation.[2] The overall scaffold allows for fine-tuning of properties like lipophilicity (LogP) and aqueous solubility through substitutions at other positions of the ring (C4 and C5).

  • Synthetic Tractability: As will be discussed, the synthesis of this scaffold and its derivatives is well-established, allowing for the creation of diverse chemical libraries for screening and optimization.[3][4]

The inherent stability and defined geometry of this scaffold make it an excellent starting point for developing potent and selective ligands for a multitude of biological targets.

Synthetic Strategies and Methodologies

The construction of the isoxazol-3-yl-methylamine scaffold and its analogues relies on robust and versatile chemical transformations. The most prevalent approach involves the [3+2] cycloaddition reaction, a powerful method for forming five-membered heterocyclic rings.[5]

Core Synthesis via Cycloaddition

The primary route involves the reaction of a nitrile oxide (the 1,3-dipole) with an appropriately substituted alkyne (the dipolarophile).[5][6] The subsequent modification of functional groups leads to the desired methylamine moiety.

G cluster_start Starting Materials cluster_reaction Core Reaction Sequence cluster_product Final Scaffold Start1 Propargylamine Derivative (Dipolarophile) Step2 [3+2] Dipolar Cycloaddition Start1->Step2 Start2 Aldoxime (Nitrile Oxide Precursor) Step1 In situ Generation of Nitrile Oxide (e.g., using NCS or NaOCl) Start2->Step1 Oxidation Step1->Step2 Nitrile Oxide Dipole Step3 Functional Group Interconversion (e.g., Reduction of amide/nitrile) Step2->Step3 Substituted Isoxazole Product Isoxazol-3-yl-methylamine Scaffold Step3->Product

Experimental Protocol: Synthesis of a Substituted Isoxazol-3-yl-methylamine Derivative

This protocol describes a representative synthesis adapted from methodologies for creating substituted isoxazoles, which serves as a self-validating system for producing the core scaffold.[4][7]

Objective: To synthesize N-((5-phenylisoxazol-3-yl)methyl)aniline.

Materials:

  • Propargylamine (as a starting point for the alkyne)

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Methodology:

  • Step 1: In situ Generation of Benzonitrile Oxide.

    • To a stirred solution of benzaldehyde oxime (1.0 eq) in anhydrous DMF at 0 °C, add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 1 hour. This generates the intermediate hydroximoyl chloride.

    • Causality: NCS is a mild oxidizing agent that converts the aldoxime to a hydroximoyl chloride, the immediate precursor to the nitrile oxide. The low temperature controls the exothermic reaction.

  • Step 2: [3+2] Cycloaddition.

    • To the reaction mixture from Step 1, add a solution of the chosen propargylamine derivative (e.g., N-phenylprop-2-yn-1-amine) (1.0 eq) in DMF.

    • Slowly add triethylamine (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: Triethylamine is a non-nucleophilic base that eliminates HCl from the hydroximoyl chloride, generating the highly reactive nitrile oxide in situ. The nitrile oxide then undergoes a concerted cycloaddition with the alkyne to regioselectively form the 3,5-disubstituted isoxazole ring.

  • Step 3: Workup and Purification.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the isoxazole intermediate.

  • Step 4: Characterization.

    • Confirm the structure of the purified intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the formation of the isoxazole ring.

  • Step 5: Final Reduction (if starting from an amide/nitrile precursor).

    • (Note: This step is illustrative for cases where the methylamine is derived from a different functional group). To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C, add a solution of the corresponding isoxazole-3-carboxamide or carbonitrile in THF dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the final isoxazol-3-yl-methylamine product.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The isoxazol-3-yl-methylamine scaffold and its close relatives have demonstrated significant potential across several therapeutic areas. The strategic placement of substituents on the isoxazole ring and the amine moiety dictates the biological target and potency.

G Scaffold Core Scaffold (Isoxazol-3-yl-methylamine) R1 R1 Substitution (Amine Group) Scaffold->R1 Modify R2 R2 Substitution (C4 Position) Scaffold->R2 Modify R3 R3 Substitution (C5 Position) Scaffold->R3 Modify Potency Potency (e.g., IC50) R1->Potency Selectivity Target Selectivity R1->Selectivity R2->Potency PK Pharmacokinetics (ADME) R2->PK Affects Solubility R3->Potency R3->Selectivity Governs Target Interaction

Neuropharmacology

The isoxazol-3-yl-methylamine scaffold serves as an important intermediate in the synthesis of drugs targeting neurological disorders.[8] Its structure is related to known neuromodulators like muscimol, a GABA(A) receptor agonist.[2]

  • Mechanism & Target: Derivatives have been explored as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain and inflammation.[9] In this context, the isoxazole-3-carboxamide (a close analogue) acts as a central scaffold. The amine portion, often a more complex cyclic amine, is crucial for achieving high potency.

  • SAR Insights: In the development of TRPV1 antagonists, substitution of the isoxazole-3-carboxamide with a 3-aminocyclohexanol motif was found to provide an optimal balance of potency and aqueous solubility.[9] This highlights the importance of the amine substituent (R1 in the SAR diagram) for tuning both target affinity and drug-like properties.

Anticancer Activity

Isoxazole derivatives are widely investigated as anticancer agents, targeting various hallmarks of cancer.[2][10][11]

  • Mechanism & Target: A notable example is the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[3] A series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were synthesized, where the isoxazole core acts as a hinge-binding motif.

  • SAR Insights: For FLT3 inhibitors, an electron-rich fused ring system on the phenylurea portion was beneficial for antiproliferative activity.[3] The tert-butyl group at the C5 position (R3) was found to occupy a key hydrophobic pocket, demonstrating how substitutions on the isoxazole ring directly influence target engagement. Studies on other isoxazole-based anticancer agents show that substitutions with methoxy groups on appended phenyl rings can enhance cytotoxic activity.[11]

Compound ClassTargetKey SAR FindingPotency Range (IC₅₀)Reference
Isoxazole-3-carboxamidesTRPV1A 3-aminocyclohexanol on the amide nitrogen balances potency and solubility.nM range[9]
N-isoxazolyl-N'-phenylureasFLT3 KinaseAn electron-rich fused ring on the phenyl moiety enhances activity.nM range[3]
Isoxazole Chalcone DerivativesTubulinMethoxy substituents on the phenyl ring enhance cytotoxicity.0.96 µM - 4.10 µM[11]
Antiviral Activity

The adaptability of the isoxazole scaffold has been leveraged in the search for novel antiviral agents.

  • Mechanism & Target: In a recent study, isoxazole-based small molecules were identified as potent inhibitors of the Zika virus (ZIKV).[7] The lead compound, which features a central isoxazole ring, was optimized through systematic SAR studies.

  • SAR Insights: The study demonstrated that replacing an initial 1,2,4-oxadiazole ring with an isoxazole ring improved both cellular activity and toxicity profiles.[7] This underscores the privileged nature of the isoxazole scaffold. Further modifications to the N-aryl substituent (part of the R1 group) and the C5-phenyl group (R3) led to compounds with low micromolar efficacy against ZIKV.

Key Experimental Protocol: In Vitro Biological Evaluation

To assess the pharmacological potential of newly synthesized isoxazol-3-yl-methylamine derivatives, a robust and reproducible biological assay is essential. The following protocol describes a standard MTT assay for evaluating cytotoxic activity against a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (as a positive control)

Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: This initial incubation ensures that cells are in a logarithmic growth phase and are adhered to the plate before drug exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

    • Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Future Perspectives and Challenges

The isoxazol-3-yl-methylamine scaffold is poised to remain a significant platform in drug discovery. The emerging trends point towards its application in developing multi-targeted therapies and personalized medicine approaches.[2][12]

  • Challenges: Key challenges include achieving target selectivity, especially within large protein families like kinases. Off-target effects can lead to toxicity, which must be carefully evaluated. Furthermore, optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of these compounds is critical for translating in vitro potency into in vivo efficacy.

  • Opportunities: The synthetic accessibility of the scaffold allows for the rapid generation of focused libraries for exploring new biological targets. The use of computational methods, such as molecular docking and structure-based design, can guide the rational design of next-generation derivatives with improved potency and selectivity profiles. There is also significant potential in exploring novel isosteres or bioisosteres of the methylamine linker to further refine physicochemical and pharmacological properties.

Conclusion

The isoxazol-3-yl-methylamine scaffold represents a versatile and pharmacologically privileged structure in modern medicinal chemistry. Its favorable combination of synthetic accessibility, structural rigidity, and capacity for precise pharmacophoric display has enabled the development of potent modulators for a diverse range of biological targets. From TRPV1 antagonists for pain to kinase inhibitors for cancer and novel agents against infectious diseases, this core continues to demonstrate its value. Future research focusing on enhancing selectivity and optimizing drug-like properties will undoubtedly solidify the role of isoxazol-3-yl-methylamine derivatives in addressing unmet medical needs.

References

  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Some promising isoxazole derivatives exhibiting superior biological activities. ResearchGate. Retrieved from [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Semantic Scholar. Retrieved from [Link]

  • Van de Walle, T., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Lee, H., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Retrieved from [Link]

  • (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

  • (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Organic & Biomolecular Chemistry.
  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. The Royal Society of Chemistry. Retrieved from [Link]

  • (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Retrieved from [Link]

Sources

Foundational

Technical Guide: Isoxazol-3-yl-methylamine – Free Base vs. Hydrochloride Salt

Executive Summary In drug discovery and organic synthesis, Isoxazol-3-yl-methylamine (also known as 3-(Aminomethyl)isoxazole) serves as a critical building block, particularly as a rigidified linker or a bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, Isoxazol-3-yl-methylamine (also known as 3-(Aminomethyl)isoxazole) serves as a critical building block, particularly as a rigidified linker or a bioisostere for amide and ester functionalities.

The molecule exists in two primary forms: the Free Base (thermodynamically unstable, nucleophilic) and the Hydrochloride Salt (kinetically stable, ionic).

  • Select the Hydrochloride Salt (CAS: 131052-58-9) for long-term storage, precise stoichiometric weighing, and aqueous solubility.

  • Select the Free Base (generated in situ) for reactions sensitive to extraneous salts or when strictly non-acidic conditions are required (e.g., nucleophilic attacks on acid-sensitive electrophiles).

This guide delineates the critical technical differences to ensure experimental reproducibility and safety.

Physicochemical Characterization

The fundamental difference lies in the protonation state of the primary amine. The isoxazole ring itself is weakly basic (pKa ~ -3.0), meaning the hydrochloride salt forms exclusively at the primary amine on the methyl group.

Comparative Data Table
FeatureIsoxazol-3-yl-methylamine (Free Base) Isoxazol-3-yl-methylamine (HCl Salt)
CAS Number Not widely listed (often in situ)131052-58-9
Molecular Formula C₄H₆N₂OC₄H₆N₂O[1][2] · HCl
Molecular Weight 98.10 g/mol 134.56 g/mol
Physical State Viscous oil or low-melting solidCrystalline solid (White to Grey)
pKa (Conjugate Acid) ~ 8.5 – 9.0 (Aliphatic amine)N/A (Already protonated)
Volatility Moderate (High vapor pressure)Negligible
Solubility DCM, EtOAc, MeOH, DMSOWater, MeOH, DMSO
Hygroscopicity Low, but absorbs CO₂ (carbamate formation)Moderate to High (Desiccator required)
Nucleophilicity High (Active species)None (Latent species)

Critical Distinction: Do not confuse this molecule with 3-aminoisoxazole (CAS 1750-42-1). In 3-aminoisoxazole, the nitrogen is attached directly to the ring, resulting in a drastically lower pKa (~2.3) and poor nucleophilicity. The methyl spacer in the title compound restores aliphatic amine character.

Structural & Mechanistic Visualization

The following diagram illustrates the equilibrium between the two forms and the reagents required to shift this equilibrium.

G HCl_Salt HCl Salt Form (Stable Solid) R-CH2-NH3+ Cl- Free_Base Free Base Form (Reactive Nucleophile) R-CH2-NH2 HCl_Salt->Free_Base Deprotonation (-HCl) Free_Base->HCl_Salt Protonation (+HCl) Base Base Treatment (NaOH, Na2CO3, DIPEA) Acid Acid Treatment (HCl in Dioxane/Ether)

Figure 1: Protonation equilibrium. The HCl salt is the "storage" form; the Free Base is the "working" form.

Stability & Storage Protocols

The Hydrochloride Salt (Recommended for Storage)

The ionic lattice of the HCl salt stabilizes the molecule against oxidation and volatilization.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: >2 years if kept dry.

  • Handling: Can be weighed on open balances, but minimize exposure to humid air to prevent clumping.

The Free Base (Transient Use Only)

The free base is an aliphatic primary amine.

  • Risks:

    • Carbamate Formation: Rapidly reacts with atmospheric CO₂ to form carbamic acid/salts.

    • Oxidation: Susceptible to N-oxidation over time, turning yellow/brown.

    • Volatility: Significant loss of mass if placed under high vacuum for extended periods.

  • Protocol: Always generate fresh. Do not store for >24 hours.

Synthetic Utility & Workflows

Workflow A: "Salt Break" (Generating Free Base)

Use this protocol when the reaction cannot tolerate auxiliary bases (e.g., DIPEA) or when solubility in non-polar solvents (DCM/Toluene) is required.

  • Dissolution: Dissolve 1.0 eq of Isoxazol-3-yl-methylamine HCl in minimal water.

  • Basification: Add 1.2 eq of 1M NaOH or Saturated Na₂CO₃ solution. (pH should be >11).

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Concentration: Carefully concentrate under reduced pressure (Rotavap) at <30°C. Do not apply high vacuum for long durations to avoid evaporating the product.

Workflow B: Direct Coupling (Using HCl Salt)

Standard peptide coupling (Amide bond formation) is the most common application.

  • Reagents: Carboxylic Acid (1.0 eq), Coupling Agent (HATU/EDC, 1.1 eq), Isoxazol-3-yl-methylamine HCl (1.0 eq) .

  • Crucial Step: You must add an auxiliary base (DIPEA or TEA) to release the free amine in situ.

  • Stoichiometry:

    • If using Free Base: 1.0–1.2 eq Base (for the coupling agent activation).

    • If using HCl Salt: 2.0–2.5 eq Base (1 eq to neutralize HCl, 1+ eq for activation).

Decision Matrix for Synthesis

DecisionTree Start Start: Reaction Planning Solvent_Check Is the reaction solvent water-miscible? (DMF, DMSO, MeOH) Start->Solvent_Check Base_Tol Can the reaction tolerate tertiary amine salts (DIPEA-HCl)? Solvent_Check->Base_Tol Yes Use_Free GENERATE FREE BASE via Extraction Solvent_Check->Use_Free No (e.g., Toluene/DCM only) Use_HCl USE HCL SALT + Add 2.5 eq DIPEA Base_Tol->Use_HCl Yes (Standard Coupling) Base_Tol->Use_Free No (Sensitive Catalysis)

Figure 2: Decision matrix for selecting the appropriate form based on reaction conditions.

Biological & Formulation Implications[3][4][5][6][7][8][9][10][11]

In the context of drug development, the form dictates the formulation strategy:

  • Solubility: The HCl salt is highly water-soluble, making it ideal for in vitro assays (dissolving in buffer). The free base requires DMSO stock solutions.

  • Bioisosterism: The isoxazole ring acts as a 1,2-azole bioisostere , often mimicking the spatial and electronic properties of amide bonds or ester linkages while improving metabolic stability against hydrolysis [1].

  • Toxicity: Primary amines can be irritants. The HCl salt mitigates inhalation risks associated with the volatile free base.

References

  • P. G. M. Wuts, T. W. Greene.Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (General principles of amine protection/deprotection).
  • Santa Cruz Biotechnology. Isoxazol-3-yl-methylamine hydrochloride Product Data. CAS 131052-58-9.[1]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Edition, Oxford University Press, 2012.
  • Sperry, J. B., Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005. (Isoxazole stability and utility).[3][4][5][6][7]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for general amine/heterocycle pKa values).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for Isoxazol-3-yl-methylamine Hydrochloride

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the synthesis of Isoxazol-3-yl-methylamine hydrochloride (also known as 3-(Aminomethyl)isoxazole HCl), a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the synthesis of Isoxazol-3-yl-methylamine hydrochloride (also known as 3-(Aminomethyl)isoxazole HCl), a critical fragment in medicinal chemistry for constructing glutamate receptor ligands, kinase inhibitors, and antimicrobial agents.


H

ClN

O (HCl Salt) Molecular Weight: 134.56 g/mol

Introduction & Utility

Isoxazol-3-yl-methylamine is a pharmacophore offering unique steric and electronic properties. The isoxazole ring acts as a bioisostere for carboxylic acids and amide bonds, making this amine a valuable building block in Fragment-Based Drug Discovery (FBDD). It is frequently employed in the synthesis of:

  • Antibiotics: Sulfonamide derivatives targeting resistant bacterial strains.

  • CNS Agents: Ligands for GABA

    
     and NMDA receptors.
    
  • Kinase Inhibitors: Scaffolds for ATP-competitive binding pockets.

This guide presents two distinct, self-validating synthesis routes:

  • Route A (Reductive): Ideal for high-purity laboratory scale (mg to g).

  • Route B (Substitution - Delépine): Ideal for robust scale-up and direct salt isolation.

Retrosynthetic Analysis & Pathway Logic

The synthesis is approached via two strategic disconnections. Route A relies on the reduction of the oxidation state of the exocyclic carbon (Amide


 Amine). Route B utilizes a nucleophilic substitution on a halogenated precursor.
Pathway Visualization (DOT)

SynthesisPathways cluster_legend Reaction Logic Target Target: Isoxazol-3-yl-methylamine HCl Ester Start A: Ethyl isoxazole-3-carboxylate Amide Intermediate: Isoxazole-3-carboxamide Ester->Amide NH3 / MeOH (Amidation) Amide->Target 1. BH3-THF (Reduction) 2. HCl/MeOH Chloride Start B: 3-(Chloromethyl)isoxazole HexSalt Intermediate: Hexaminium Salt Chloride->HexSalt Hexamethylenetetramine (Delépine Reaction) HexSalt->Target HCl / EtOH (Acid Hydrolysis) key1 Route A: High Purity (Reductive) key2 Route B: Direct Salt (Substitution)

Figure 1: Retrosynthetic analysis showing the Amide Reduction (Route A) and Delépine Substitution (Route B) pathways.

Protocol A: Amide Reduction Route

Best for: High purity requirements; avoiding alkyl halide vesicants. Mechanism: Selective reduction of the carbonyl group using Borane-THF complex.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Isoxazole-3-carboxamide 1.0PrecursorPrepared from ethyl ester via NH

/MeOH
Borane-THF (1.0 M) 3.0Reducing AgentMoisture sensitive; use fresh
Methanol (MeOH) ExcessQuench/SolventAnhydrous grade
HCl (4M in Dioxane) 2.0Salt FormationOr concentrated aqueous HCl
Step-by-Step Methodology

Step 1: Preparation of Isoxazole-3-carboxamide

  • Dissolve Ethyl isoxazole-3-carboxylate (10 g, 70.9 mmol) in 7N NH

    
     in MeOH (100 mL).
    
  • Stir the sealed vessel at room temperature (RT) for 16–24 hours. Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of ester (

    
    ) and appearance of amide (
    
    
    
    ).
  • Concentrate in vacuo to dryness.

  • Recrystallize the solid from Ethanol/Hexane to yield white crystals.

    • Yield Expectation: >90%.[1][2][3]

Step 2: Borane Reduction

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N

    
     inlet, and addition funnel.
    
  • Dissolution: Charge the flask with Isoxazole-3-carboxamide (5.0 g, 44.6 mmol) and anhydrous THF (50 mL). Cool to 0°C.[2]

  • Addition: Dropwise add Borane-THF complex (134 mL, 134 mmol) over 30 minutes. Caution: Gas evolution (H

    
    ).
    
  • Reflux: Allow to warm to RT, then heat to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS for the mass of the amine (M+H = 99). The intermediate boron-complex may be visible.

  • Quench: Cool to 0°C. Carefully add MeOH (20 mL) dropwise to destroy excess borane. Vigorous bubbling will occur.

  • Acid Hydrolysis: Add conc. HCl (5 mL) or 4M HCl in dioxane (15 mL). Reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate the solvent in vacuo. The residue is the crude hydrochloride salt.

  • Purification: Triturate the solid with cold diethyl ether or acetonitrile to remove non-polar impurities. Filter and dry.[4][5]

Protocol B: The Delépine Reaction

Best for: Scalability; direct isolation of the HCl salt; avoiding over-alkylation common with simple amine substitutions. Mechanism: Formation of a quaternary hexaminium salt followed by acid hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-(Chloromethyl)isoxazole 1.0PrecursorWarning: Potential Vesicant
Hexamethylenetetramine 1.05NucleophileAlso known as Urotropine
Chloroform / Ethanol SolventMediumCHCl

for salt formation
Conc. HCl / Ethanol ExcessHydrolysis1:2 ratio v/v
Step-by-Step Methodology

Step 1: Formation of the Hexaminium Salt

  • Dissolution: In a reaction flask, dissolve 3-(chloromethyl)isoxazole (10 g, 85 mmol) in Chloroform (100 mL).

  • Addition: Add Hexamethylenetetramine (12.5 g, 89 mmol) in one portion.

  • Reaction: Stir at reflux (60°C) for 4–8 hours. A thick white precipitate (the quaternary ammonium salt) will form.

  • Isolation: Cool to RT. Filter the precipitate and wash copiously with cold Chloroform to remove unreacted starting materials.

    • Critical QC: The solid should be white and non-hygroscopic.

Step 2: Hydrolysis to the Amine HCl

  • Hydrolysis: Suspend the hexaminium salt in a mixture of Ethanol (60 mL) and Conc. HCl (30 mL).

  • Reflux: Heat to reflux (80–90°C) for 2–4 hours. The solid will dissolve, and ammonium chloride (byproduct) may eventually precipitate or remain in solution depending on concentration.

  • Workup: Cool the mixture. Filter off any inorganic NH

    
    Cl precipitate if present.
    
  • Crystallization: Concentrate the filtrate to approx. 20% volume. Add cold Acetone or Ether to induce crystallization of the product.

  • Filtration: Collect the Isoxazol-3-yl-methylamine hydrochloride as a white/off-white solid.

Quality Control & Characterization

Every batch must be validated against these parameters to ensure structural integrity and purity.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (210 nm)> 97.0% (Area %)
Identity

H-NMR (DMSO-d

)
Confirms structure; no solvent peaks
Counterion AgNO

Test
Positive for Chloride
Mass Spec LC-MS (ESI+)[M+H]

= 99.1 m/z
Expected NMR Data (DMSO-d )
  • 
     8.91 (s, 1H):  Isoxazole H-5 proton.
    
  • 
     8.50 (br s, 3H):  Ammonium protons (-NH
    
    
    
    ).
  • 
     6.75 (s, 1H):  Isoxazole H-4 proton.
    
  • 
     4.15 (s, 2H):  Methylene protons (-CH
    
    
    
    -NH
    
    
    ).

Safety & Handling

  • 3-(Chloromethyl)isoxazole: Like many halomethyl heterocycles, this is a potential alkylating agent and vesicant . Handle in a fume hood with double nitrile gloves.

  • Borane-THF: Highly flammable and evolves Hydrogen gas. Keep away from moisture.

  • Storage: Store the final HCl salt in a desiccator at -20°C. It is hygroscopic.

References

  • Accela ChemBio. (2025).[1][2] Product Data Sheet: 3-(Aminomethyl)isoxazole Hydrochloride (CAS 1187933-48-7).[2] Retrieved from

  • ChemicalBook. (2025).[1] C-Isoxazol-3-yl-methylamine Properties and Suppliers. Retrieved from

  • Google Patents. (2012). US Patent 8,450,310 B2: Substituted isoxazoles having HSP90 inhibitory activity.[6] (Describes Borane reduction of isoxazole-3-carboxamide). Retrieved from

  • BenchChem. (2025). Comparative Guide to the Synthesis of Isoxazole Amines. Retrieved from

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles. (Context on isoxazole stability). Retrieved from

Sources

Application

Application Note: Precision Coupling of Isoxazol-3-yl-methylamine Hydrochloride

This Application Note is designed for medicinal chemists and process scientists requiring high-fidelity protocols for coupling Isoxazol-3-yl-methylamine hydrochloride . This building block is a critical bioisostere in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists requiring high-fidelity protocols for coupling Isoxazol-3-yl-methylamine hydrochloride . This building block is a critical bioisostere in drug discovery, often used to replace benzylamines or pyridyl-methylamines to modulate metabolic stability and lipophilicity.

Executive Summary & Chemical Profile

Isoxazol-3-yl-methylamine hydrochloride is a primary amine salt attached to an electron-deficient isoxazole ring.[1] Unlike simple alkyl amines, the isoxazole moiety imparts unique electronic properties and stability constraints.

  • Chemical Challenge: The hydrochloride salt form requires effective neutralization (free-basing) to restore nucleophilicity without triggering isoxazole ring cleavage, which can occur under harsh basic or reducing conditions.

  • Solubility Profile: High solubility in water, DMSO, and Methanol; limited solubility in DCM or Ether.

  • Strategic Utility: Used to introduce the isoxazole scaffold, a proven pharmacophore in antibiotics (e.g., sulfamethoxazole) and COX-2 inhibitors (e.g., valdecoxib).[2]

Critical Handling & Stability Guidelines

Before initiating synthesis, adhere to these stability rules to prevent degradation of the isoxazole core:

  • Avoid Strong Reducing Agents: The N-O bond of the isoxazole is susceptible to cleavage by catalytic hydrogenation (H₂/Pd-C) or strong metal hydrides (LiAlH₄).

    • Safe Alternative: Use Sodium Triacetoxyborohydride (STAB) for reductive aminations.

  • Base Sensitivity: While stable to organic bases (DIPEA, TEA), prolonged exposure to strong alkoxide bases (NaOEt) or hydroxides at high temperatures can induce ring opening to form

    
    -keto nitriles.
    
  • Salt Neutralization: The amine is supplied as an HCl salt. You must use at least 2.5–3.0 equivalents of base in any coupling reaction (1 eq to neutralize HCl, 1 eq to scavenge generated acid, 0.5–1 eq excess).

Protocol 1: Amide Coupling (The "Gold Standard" Method)

Objective: Efficient conjugation with carboxylic acids using HATU. This method is optimized to prevent racemization of chiral acids and ensure complete conversion of the amine salt.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (R-COOH)1.0 eqElectrophile
Isoxazol-3-yl-methylamine HCl 1.1 – 1.2 eq Nucleophile
HATU1.1 – 1.2 eqCoupling Agent
DIPEA (N,N-Diisopropylethylamine)3.0 – 4.0 eq Base (Critical for salt break)
DMF (Anhydrous)0.1 – 0.2 MSolvent
Step-by-Step Procedure
  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add HATU (1.1 eq) and DIPEA (1.0 eq) . Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This pre-activates the acid to the active ester (At-ester), minimizing side reactions.[2]

  • Amine Preparation: In a separate vial, dissolve Isoxazol-3-yl-methylamine HCl (1.1 eq) in a minimum volume of DMF. Add DIPEA (2.0 eq) to this vial and vortex.

    • Why? Pre-neutralizing the salt ensures the amine is free and soluble before it hits the activated ester.

  • Coupling: Dropwise add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Note: If the product is polar, use 10% MeOH in DCM for extraction.

Workflow Visualization

AmideCoupling Acid Carboxylic Acid (DMF) HATU HATU + DIPEA (Activation) Acid->HATU Mix 15 min ActiveEster Activated Ester Intermediate HATU->ActiveEster Coupling Coupling Reaction (RT, 2-4h) ActiveEster->Coupling AmineSalt Isoxazole-Amine HCl (Solid) FreeBase Free Amine Solution (DMF + DIPEA) AmineSalt->FreeBase Neutralize FreeBase->Coupling Add to Ester Product Isoxazole Amide Product Coupling->Product Workup

Figure 1: Convergent synthesis workflow for HATU-mediated amide coupling.[1][2]

Protocol 2: Reductive Amination (Aldehyde Coupling)

Objective: Installation of alkyl groups via aldehydes.[2] Warning: Do NOT use Sodium Cyanoborohydride (NaCNBH₃) if avoiding cyanide waste is a priority; Sodium Triacetoxyborohydride (STAB) is safer and milder, preserving the isoxazole ring.

Reagents
  • Aldehyde (1.0 eq)[2][3]

  • Isoxazol-3-yl-methylamine HCl (1.1 eq)[1][2]

  • STAB (NaBH(OAc)₃) (1.5 – 2.0 eq)

  • DIPEA (1.0 eq) - Strictly to neutralize HCl; excess base inhibits STAB.[1]

  • DCM or DCE (Solvent)

Procedure
  • Dissolve the Aldehyde and Isoxazol-3-yl-methylamine HCl in DCM/DCE.[1]

  • Add DIPEA (1.0 eq) exactly. Stir for 30 mins to allow imine formation.

    • Tip: Adding 4Å Molecular Sieves can drive imine formation.

  • Add STAB (1.5 eq) in one portion.

  • Stir at RT for 4–16 hours.

  • Quench with sat. NaHCO₃ and extract with DCM.

Protocol 3: Sulfonylation (Sulfonamide Synthesis)

Objective: Reacting with Sulfonyl Chlorides (R-SO₂Cl).

Procedure
  • Suspend Isoxazol-3-yl-methylamine HCl (1.0 eq) in DCM (or DMF if solubility is poor).

  • Add Pyridine (3.0 eq) or TEA (3.0 eq) .

    • Note: Pyridine acts as both solvent and nucleophilic catalyst.

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Acidic Wash: Wash organic layer with 1N HCl to remove excess pyridine (ensure product doesn't precipitate).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Incomplete salt neutralization.[1]Increase DIPEA to 3.5 eq. Ensure amine is fully dissolved in DMF before adding to acid.
Ring Cleavage Reaction pH too high (>12) or temp too high.[2]Keep reaction at RT. Avoid strong hydroxide bases (NaOH/KOH).
Poor Solubility Amine HCl is insoluble in DCM/THF.Switch to DMF or NMP as the primary solvent.
Side Products O-acylation of isoxazole (rare).Ensure the amine is the limiting reagent or added slowly to activated acid.

References

  • Isoxazole Synthesis & Stability: Pinho e Melo, T. M. (2005).[2] Recent advances in the synthesis of isoxazoles.[4][5][6][7][8][9] Current Organic Chemistry, 9(10), 925-958.[2] Link

  • Amide Coupling Best Practices: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Reductive Amination of Heterocycles: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Isoxazole Bioisosteres: Zhu, J., et al. (2018).[2] Isoxazole: A Privileged Scaffold in Medicinal Chemistry. ChemMedChem, 13(17), 1735-1756. Link

Sources

Method

Technical Application Note: Isoxazol-3-yl-methylamine HCl in Organic Synthesis

Executive Summary Isoxazol-3-yl-methylamine HCl (CAS: 131052-58-9) is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules. Unlike its analogue 3-aminoisoxazole (found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-yl-methylamine HCl (CAS: 131052-58-9) is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules. Unlike its analogue 3-aminoisoxazole (found in drugs like Sulfisoxazole), this building block features a methylene spacer between the primary amine and the isoxazole ring.[1] This structural feature imparts unique rotational flexibility while maintaining the polar, aromatic character of the isoxazole core, making it an ideal bioisostere for benzylamine or (pyridin-3-yl)methanamine moieties in kinase inhibitors and GPCR ligands.[1]

This guide provides validated protocols for handling the HCl salt, performing robust coupling reactions, and avoiding common pitfalls related to the lability of the isoxazole N–O bond.[1][2]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(Isoxazol-3-yl)methanamine hydrochloride
CAS Number 131052-58-9
Molecular Formula C₄H₆N₂O[1][3] · HCl
Molecular Weight 134.56 g/mol
Solubility Highly soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, EtOAc.[1][2]
Stability Salt: Hygroscopic but stable at RT. Free Base: Volatile and prone to degradation; generate in situ.
pKa (Conj. Acid) ~9.0 (Amine), ~ -3.0 (Isoxazole N)
Expert Insight: The Salt vs. Free Base Dilemma

The hydrochloride salt is the preferred storage form due to the instability of the free amine. The isoxazole ring is electron-deficient, making the free primary amine less nucleophilic than a standard benzylamine, but still reactive.[1][2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or ring degradation over long periods.

  • Usage: Always neutralize the salt in situ or immediately prior to reaction. Do not store the free base.

Synthetic Utility & Protocols

Strategy A: Amide Coupling (Peptide/Peptidomimetic Synthesis)

The most common application is coupling the amine to a carboxylic acid to form an amide linkage. This is frequently used to attach the isoxazole "head" to a scaffold "tail".

Mechanism: Standard activation of carboxylic acid followed by nucleophilic attack of the amine. Critical Control Point: The HCl salt requires a tertiary base (DIPEA/TEA) to release the nucleophilic amine.

Protocol 1: HATU-Mediated Coupling
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1][2] Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add Isoxazol-3-yl-methylamine HCl (1.1 equiv) directly to the reaction mixture.

  • Neutralization: Immediately add an additional 1.1 equiv of DIPEA to neutralize the HCl associated with the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.[1][2] Dry over Na₂SO₄.

Note: Avoid using strong bases (NaOH/KOH) or high temperatures (>80°C) during coupling, as base-mediated ring opening of isoxazoles to cyanoketones can occur.[1][2]

Strategy B: Reductive Amination

Used to link the amine to aldehydes, creating a secondary amine linkage.[2]

Critical Warning: Do NOT use catalytic hydrogenation (H₂/Pd-C). The N–O bond of the isoxazole ring is highly susceptible to reductive cleavage under catalytic hydrogenation conditions, leading to the formation of


-amino enones (ring opening).[1]
Protocol 2: Selective Reductive Amination (STAB Method)
  • Imine Formation: Dissolve the Aldehyde (1.0 equiv) and Isoxazol-3-yl-methylamine HCl (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM.[1]

  • Neutralization: Add TEA (1.1 equiv) to free-base the amine. Add 4Å molecular sieves or MgSO₄ to sequester water (crucial for imine stability). Stir for 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Stir at RT for 12–16 hours.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.[4]

Strategy C: Nucleophilic Aromatic Substitution (SNAr)

The amine can displace halides on electron-deficient heterocycles (e.g., 4-chloropyrimidine, 2-chloropyridine).[1]

Protocol 3: SNAr Displacement
  • Dissolve the heteroaryl chloride (1.0 equiv) in n-Butanol or DMSO.

  • Add Isoxazol-3-yl-methylamine HCl (1.2 equiv) and DIPEA (2.5 equiv).

  • Heat to 80–100°C (microwave irradiation is preferred for cleaner profiles: 100°C, 30 min).

  • Purification: These products are often polar; purification by Reverse Phase (C18) chromatography is recommended.

Visual Workflows

Synthetic Decision Logic

This diagram guides the chemist through the correct reaction pathway based on the desired linkage, highlighting the "Forbidden" path of hydrogenation.

G Start Isoxazol-3-yl-methylamine HCl Neutralize Neutralization (DIPEA/TEA) Start->Neutralize FreeBase Free Base (In Situ) Neutralize->FreeBase Target1 Target: Amide Linkage FreeBase->Target1 + R-COOH Target2 Target: Secondary Amine FreeBase->Target2 + R-CHO Reaction1 Coupling (HATU/EDC) Target1->Reaction1 Reaction2 Reductive Amination Target2->Reaction2 Product1 Isoxazole-Amide (Stable) Reaction1->Product1 Choice Reducing Agent? Reaction2->Choice Forbidden H2 / Pd-C (Catalytic Hydrogenation) Choice->Forbidden AVOID Allowed NaBH(OAc)3 (STAB) or NaBH3CN Choice->Allowed Recommended ProductBad Ring Opening (β-amino enone) Forbidden->ProductBad N-O Cleavage Product2 Isoxazole-Amine (Intact Ring) Allowed->Product2

Figure 1: Synthetic workflow decision tree emphasizing the protection of the isoxazole ring integrity during reduction.

Advanced Application: Bioisosterism in Drug Design

The isoxazol-3-yl-methylamine moiety is a powerful tool in Fragment-Based Drug Discovery (FBDD) .

  • Phenyl Mimic: The isoxazole ring is aromatic but significantly more polar than a phenyl ring. Replacing a benzylamine with isoxazol-3-yl-methylamine reduces lipophilicity (LogP), which can improve metabolic stability and solubility.[1]

  • H-Bonding: Unlike a phenyl ring, the isoxazole nitrogen (N2) is a weak Hydrogen Bond Acceptor (HBA), allowing for specific interactions with enzyme backbones (e.g., hinge regions in kinases).[1][2]

  • Metabolic Stability: The 3-substituted isoxazole is generally more metabolically stable than the 5-substituted isomer, which is more prone to ring opening by P450 enzymes.

Case Study Context: In the development of FLT3 inhibitors (e.g., Quizartinib analogues), urea linkages containing isoxazoles are used to bind to the "gatekeeper" regions.[1][2] The methylamine variant allows the isoxazole to reach into the solvent-exposed ribose pocket, where the ring oxygen can solvate with water networks, improving the drug's pharmacokinetic profile compared to a hydrophobic benzyl group.[1][2]

References

  • Santa Cruz Biotechnology. Isoxazol-3-yl-methylamine hydrochloride - Product Data Sheet.[3] Retrieved from [1][2]

  • BenchChem. The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Retrieved from [1][2]

  • National Institutes of Health (PMC). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[1][2][5] Retrieved from

  • Sigma-Aldrich. Reductive Amination Application Note. Retrieved from

  • ChemicalBook. C-ISOXAZOL-3-YL-METHYLAMINE Properties and Suppliers. Retrieved from [1][2]

Sources

Application

Application Notes &amp; Protocols: Reductive Amination Procedures Using Isoxazol-3-yl-methylamine Hydrochloride

Introduction: The Strategic Union of Reductive Amination and the Isoxazole Scaffold In the landscape of modern medicinal chemistry, the synthesis of novel amine derivatives remains a cornerstone of drug discovery. Reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Reductive Amination and the Isoxazole Scaffold

In the landscape of modern medicinal chemistry, the synthesis of novel amine derivatives remains a cornerstone of drug discovery. Reductive amination stands out as one of the most robust and versatile methods for forging carbon-nitrogen bonds, transforming simple carbonyl compounds and amines into a diverse array of primary, secondary, and tertiary amines.[1][2] This one-pot procedure is prized for its efficiency and broad functional group tolerance, making it a favored strategy in the synthesis of pharmaceutical intermediates.[1]

The isoxazole ring system is a privileged scaffold in therapeutic agent design. Its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other aromatic systems have cemented its importance.[3][4] Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Consequently, the ability to selectively functionalize molecules with this heterocycle is of paramount importance.

This guide provides a detailed technical overview and field-tested protocols for the reductive amination of aldehydes and ketones using Isoxazol-3-yl-methylamine hydrochloride (also known as 3-aminomethylisoxazole hydrochloride).[5] We will delve into the mechanistic rationale behind reagent selection, provide step-by-step procedures for reliable execution, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

Scientific Rationale: Mechanism and Key Experimental Considerations

The success of a reductive amination hinges on a delicate balance of reactivity: the formation of an imine or iminium ion intermediate must precede its selective reduction.[6][7] The overall transformation can be visualized as a two-stage process occurring in a single pot.

Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine intermediate. Under the mildly acidic conditions often employed, the imine nitrogen can be protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.[7][8]

Since Isoxazol-3-yl-methylamine is supplied as a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, Et₃N) is required to liberate the free amine in situ, enabling it to participate in the reaction.

Stage 2: Selective Reduction The choice of reducing agent is critical. It must be potent enough to reduce the C=N bond of the iminium ion but mild enough to avoid significant reduction of the starting aldehyde or ketone.[9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. Its steric bulk and attenuated reactivity make it highly selective for imines and iminium ions over carbonyls.[9] However, it is sensitive to water and protic solvents, necessitating the use of aprotic media like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][10]

  • Sodium Cyanoborohydride (NaBH₃CN) is another classic selective reducing agent that is stable in protic solvents like methanol (MeOH).[10][11] Its reactivity is tuned by the electron-withdrawing cyano group, making it effective at the slightly acidic pH required for iminium ion formation.[6][11] A significant drawback is the generation of toxic cyanide byproducts, requiring careful handling and waste disposal.[11]

dot

Reductive_Amination_Mechanism Ketone Ketone / Aldehyde Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack AmineHCl Isoxazol-3-yl-methylamine Hydrochloride FreeAmine Free Primary Amine AmineHCl->FreeAmine + Base Base Et₃N or DIPEA FreeAmine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O (Dehydration) Product Secondary Amine Product Imine->Product Hydride Reducing Agent (e.g., STAB) Hydride->Imine

Caption: General mechanism of reductive amination.

Stability of the Isoxazole Ring The isoxazole ring is generally stable under the mild conditions of reductive amination using hydride reagents like STAB or NaBH₃CN.[12] However, the N-O bond can be susceptible to cleavage under more forcing reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), which would lead to a β-amino enone.[3] Therefore, hydride-based methods are strongly preferred for this transformation. The ring is also stable in mildly acidic to neutral conditions but can be sensitive to strong bases.[13]

Experimental Protocols and Workflows

The following protocols provide robust starting points for the reductive amination of a variety of aldehydes and ketones with Isoxazol-3-yl-methylamine hydrochloride.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This method is highly reliable, avoids the use of cyanide, and is generally applicable to a wide range of substrates. It is the recommended first-line approach.

dot

Workflow_STAB Start Start Setup 1. Combine Carbonyl, Amine HCl, and Et₃N in DCM/DCE Start->Setup Stir 2. Stir at RT for 20-30 min (Imine Formation) Setup->Stir AddSTAB 3. Add STAB portion-wise Stir->AddSTAB React 4. Stir at RT for 3-24 h (Monitor by TLC/LCMS) AddSTAB->React Quench 5. Quench with sat. NaHCO₃ solution React->Quench Extract 6. Extract with DCM, Wash with Brine Quench->Extract Purify 7. Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify End End Purify->End

Caption: One-pot workflow for STAB-mediated reductive amination.

Materials and Reagents

Reagent M.W. Stoichiometry
Aldehyde or Ketone - 1.0 equiv
Isoxazol-3-yl-methylamine hydrochloride 134.57 1.1 - 1.2 equiv
Sodium Triacetoxyborohydride (STAB) 211.94 1.3 - 1.5 equiv
Triethylamine (Et₃N) or DIPEA 101.19 1.2 - 1.5 equiv
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - ~0.1 - 0.2 M

| Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄ | - | For work-up |

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), Isoxazol-3-yl-methylamine hydrochloride (1.2 equiv), and anhydrous DCM or DCE (to achieve a concentration of ~0.1 M).

  • Amine Liberation: Add triethylamine (1.2 equiv) to the suspension. Stir the mixture at room temperature for 20-30 minutes. This allows for the liberation of the free amine and the initial formation of the imine.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl is consumed (typically 3-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine product.

Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is useful when a protic solvent is preferred or required for solubility reasons.

Materials and Reagents

Reagent M.W. Stoichiometry
Aldehyde or Ketone - 1.0 equiv
Isoxazol-3-yl-methylamine hydrochloride 134.57 1.1 - 1.2 equiv
Sodium Cyanoborohydride (NaBH₃CN) 62.84 1.3 - 1.5 equiv
Methanol (MeOH) - ~0.1 - 0.2 M
Acetic Acid (AcOH) 60.05 1.0 - 1.2 equiv

| Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ | - | For work-up |

Step-by-Step Procedure

  • Safety First: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas under strongly acidic conditions. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and Isoxazol-3-yl-methylamine hydrochloride (1.2 equiv) in methanol (to achieve ~0.1 M).

  • pH Adjustment & Imine Formation: Add acetic acid (1.1 equiv) to the solution. The acetic acid acts as a catalyst for imine formation and maintains a suitable pH (~5-6) for the reduction. Stir for 30-60 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equiv) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until the pH is basic (~8-9). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the remaining aqueous residue between water and an organic solvent (e.g., ethyl acetate or DCM). Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary and Protocol Comparison

ParameterProtocol 1: STABProtocol 2: NaBH₃CN
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Selectivity Excellent for iminium ionsGood for iminium ions
Typical Solvent Aprotic (DCM, DCE, THF)[1][10]Protic (MeOH, EtOH)[10][11]
Catalyst/Additive Et₃N or DIPEA (as a base)Acetic Acid (as a catalyst)
Temperature Room TemperatureRoom Temperature
Pros - High yields- Non-toxic byproducts- Broad substrate scope- Stable in protic solvents- Effective classic reagent
Cons - Moisture sensitive- Incompatible with protic solvents[1]- Highly toxic (cyanide) - Requires careful pH control- Environmental disposal concerns[11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation (especially with ketones).2. Deactivated reducing agent (STAB is moisture sensitive).3. Insufficient base to liberate the free amine.1. Add a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂) or molecular sieves to drive imine formation.[11][14]2. Use fresh, high-quality STAB from a sealed container.3. Ensure at least 1.1-1.2 equivalents of base are used relative to the amine hydrochloride salt.
Starting Carbonyl Recovered 1. Reaction has not gone to completion.2. Poor imine formation (see above).1. Increase reaction time and continue monitoring.2. See solutions for "Low or No Conversion".
Formation of Alcohol Byproduct 1. Reducing agent is not selective enough (a risk with NaBH₄).2. Contamination of STAB leading to a more reactive species.1. Switch to STAB, which is highly selective for the iminium ion over the carbonyl.[9]2. Ensure fresh STAB is used. For NaBH₄ protocols, pre-form the imine for an extended period before adding the reductant.[10][15]
Dialkylation of Amine The secondary amine product reacts with another molecule of the carbonyl, forming a tertiary amine.This is more common when using primary amines with unhindered aldehydes.[7] Use a slight excess of the amine (1.2-1.3 equiv) relative to the carbonyl to favor mono-alkylation.
Difficult Purification 1. Product is very polar.2. Unreacted amine or imine co-elutes with the product.1. Use a more polar eluent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH).2. An acidic wash during work-up can remove basic impurities, but may also extract the product. Consider using a scavenger resin or SCX (Strong Cation Exchange) cartridge for purification.[2]

References

  • Reductive Amination - Chemistry Steps . Chemistry Steps. [Link]

  • Reductive Amination - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines . PubMed. [Link]

  • Sodium Cyanoborohydride - Common Organic Chemistry . The Paton Group. [Link]

  • Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine . Organic Syntheses. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] . The Paton Group. [Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide . ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions . The Paton Group. [Link]

  • Reductive amination of carbonyl compounds with primary amines . Myers Research Group, Harvard University. [Link]

  • Reductive amination NaB(AcO)3 . Reddit. [Link]

  • Synthetic reactions using isoxazole compounds . J-STAGE. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide . ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs . PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . MDPI. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc . PubMed. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati . BMC. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl . ACS Publications. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. [Link]

  • Product Class 9: Isoxazoles . Science of Synthesis. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles . Wiley Online Library. [Link]

  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles . PMC. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents . PubMed. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl . ResearchGate. [Link]

Sources

Method

Technical Guide: Handling and Applications of Isoxazol-3-yl-methylamine Hydrochloride

Executive Summary Isoxazol-3-yl-methylamine hydrochloride (CAS: 131052-58-9) is a critical heterocyclic building block in medicinal chemistry, widely utilized for introducing the isoxazole moiety into bioactive small mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-yl-methylamine hydrochloride (CAS: 131052-58-9) is a critical heterocyclic building block in medicinal chemistry, widely utilized for introducing the isoxazole moiety into bioactive small molecules.[1] The isoxazole ring serves as a bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates targeting CNS disorders, bacterial infections, and glutamate receptors.

This guide provides a rigorous standard operating procedure (SOP) for the handling, storage, and synthetic application of this compound. Given its nature as a primary amine hydrochloride salt, specific attention to hygroscopicity and stoichiometry is required to ensure experimental reproducibility.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(1,2-Oxazol-3-yl)methanamine hydrochloride
CAS Number 131052-58-9
Molecular Formula C₄H₆N₂O[2][3] · HCl
Molecular Weight 134.56 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol Low/Insoluble: Dichloromethane, Ether, Hexane
Hygroscopicity Moderate to High (Deliquescent upon prolonged exposure)
Acidity Weakly acidic (Amine HCl salt)

Safety & Handling Protocol (Core Directive)

Hazard Assessment

While often classified as an irritant (H315, H319, H335), isoxazole derivatives can exhibit alkaloid-like toxicity. Treat this compound as potentially toxic (H300 category precaution) until specific lot data confirms otherwise.

  • Inhalation: Dust may cause severe respiratory irritation.

  • Skin/Eye Contact: Acidic nature of the HCl salt causes immediate irritation.

  • Ingestion: Potentially harmful/toxic; isoxazoles can modulate GABA/glutamate pathways.

Handling Procedure
  • Engineering Controls: Always handle the solid in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A particulate respirator (N95) is advised if weighing large quantities outside a hood.

  • Static Control: Use anti-static weighing boats. Amine salts often carry static charge, leading to dispersal errors.

Hygroscopicity Management

The hydrochloride salt is prone to absorbing atmospheric moisture, which alters the effective molecular weight and leads to stoichiometric errors in synthesis.

  • Storage: Store at -20°C or 2-8°C in a tightly sealed container.

  • Desiccation: Keep the primary vial inside a secondary jar containing desiccant (e.g., Drierite or silica gel).

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly and re-seal immediately.

Experimental Protocols

Preparation of Stock Solutions

For biological assays or repetitive synthetic use, prepare stock solutions in DMSO or Methanol.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is preferred for long-term stability.

  • Concentration: 100 mM is a standard stock concentration.

    • Calculation: Dissolve 13.46 mg in 1.0 mL of DMSO.

  • Validation: Sonicate for 2-5 minutes to ensure complete dissolution. Visually inspect for clarity.

Synthetic Protocol: Amide Coupling (General Procedure)

The most common application is coupling the amine to a carboxylic acid to form an amide. This protocol uses HATU, a high-efficiency coupling reagent suitable for heteroaromatic amines.

Reaction Scheme: R-COOH + Isoxazol-3-yl-CH2-NH2·HCl → R-CONH-CH2-Isoxazol-3-yl

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Isoxazol-3-yl-methylamine HCl (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5-10 minutes at Room Temperature (RT) to activate the acid.

  • Free-Basing In Situ: In a separate vial, dissolve Isoxazol-3-yl-methylamine HCl (1.2 equiv) in a minimum volume of DMF. Add DIPEA (2.0 - 3.0 equiv).

    • Note: The extra base is crucial to neutralize the HCl salt and liberate the nucleophilic free amine.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

    • TLC Tip: The product will be less polar than the amine salt but likely more polar than the starting acid. Use 5-10% MeOH in DCM for visualization.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 0.5 M HCl (removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Visualizations

Workflow Diagram: Handling & Synthesis

This diagram outlines the critical path from cold storage to a successful reaction, emphasizing moisture control.

G Storage Cold Storage (-20°C, Desiccated) Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Anti-static, Quick) Equilibration->Weighing Dry Environment Solubilization Solubilization (DMSO/DMF + Base) Weighing->Solubilization Add DIPEA (3 eq) Reaction Coupling Reaction (Amide Bond Formation) Solubilization->Reaction Add Activated Acid QC QC / Analysis (LC-MS / NMR) Reaction->QC Workup

Caption: Operational workflow for handling hygroscopic isoxazole amine salts from storage to synthesis.

Reaction Pathway: Amide Coupling Mechanism

Visualizing the stoichiometry and role of the base (DIPEA) in the activation and coupling steps.

Reaction Acid Carboxylic Acid (R-COOH) ActivatedEst Activated Ester (O-At Intermediate) Acid->ActivatedEst Activation AmineSalt Isoxazol-3-yl-methylamine HCl Salt FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Neutralization (-HCl) HATU HATU (Activator) HATU->ActivatedEst Activation Base DIPEA (Base) Base->ActivatedEst Activation Base->FreeAmine Neutralization (-HCl) Product Final Amide Product ActivatedEst->Product Nucleophilic Attack FreeAmine->Product Nucleophilic Attack

Caption: Mechanistic pathway for HATU-mediated coupling, highlighting the necessity of base for salt neutralization.

Analytical Quality Control

NMR Characterization

To verify the integrity of the isoxazole ring during synthesis, look for these characteristic signals in ¹H NMR (DMSO-d₆):

  • Isoxazole C5-H: ~8.4 - 8.8 ppm (Doublet, J ~1.6 Hz).

  • Isoxazole C4-H: ~6.5 - 6.8 ppm (Doublet, J ~1.6 Hz).

  • Methylene (-CH₂-): ~4.0 - 4.2 ppm (Singlet or broad doublet).

  • Amine (-NH₃⁺): Broad singlet ~8.0 - 8.5 ppm (exchangeable with D₂O).

Troubleshooting
  • Low Yield: Often caused by insufficient base. The HCl salt consumes 1 equivalent of base immediately. Ensure at least 3 equivalents of DIPEA are used in coupling reactions.

  • Insolubility: If the salt does not dissolve in DCM, switch to DMF or a DMF/DCM mixture.

  • Decomposition: Isoxazoles are generally stable, but avoid strong reducing conditions (e.g., hydrogenation with Pd/C) which can cleave the N-O bond of the isoxazole ring.

References

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles and Applications in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Isoxazol-3-ylmethanamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Storage and Stability of Isoxazol-3-YL-methylamine Hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of Isoxazol-3-YL-methylamine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of Isoxazol-3-YL-methylamine hydrochloride. Adherence to these guidelines is critical to ensure the compound's integrity, a crucial factor for obtaining reliable and reproducible results in research and development.

Introduction to Isoxazol-3-YL-methylamine Hydrochloride

Isoxazol-3-YL-methylamine hydrochloride is a heterocyclic compound featuring an isoxazole ring and a methylamine side chain, presented as a hydrochloride salt. The isoxazole moiety is a key structural feature in various biologically active compounds. The hydrochloride salt form generally enhances the stability and solubility of the amine compound, making it easier to handle and formulate.[1][2] However, the inherent chemical nature of the isoxazole ring and the amine group necessitates careful consideration of storage and handling conditions to prevent degradation.

The stability of this compound is paramount for its use in scientific research and drug development. Degradation can lead to a loss of potency, the formation of impurities with potentially different biological activities or toxicities, and consequently, to unreliable experimental outcomes. This guide provides a framework for maintaining the chemical integrity of Isoxazol-3-YL-methylamine hydrochloride.

Recommended Storage and Handling

Proper storage and handling are the first line of defense against the degradation of Isoxazol-3-YL-methylamine hydrochloride. The following recommendations are based on general best practices for amine hydrochlorides and heterocyclic compounds.

General Storage Conditions

For routine short-term to medium-term storage, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential chemical degradation reactions.
Atmosphere Store in a tightly sealed container.Prevents the ingress of moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation.
Light Protect from light. Store in an opaque or amber container.Exposure to light, particularly UV radiation, can induce photolytic degradation of heterocyclic compounds.[3][4][5]
Environment Store in a dry, well-ventilated area.Minimizes exposure to ambient humidity and ensures a stable storage environment.[6]

For long-term storage (greater than one year), consider storage at -20°C in a desiccated environment to further minimize degradation.

Handling Precautions
  • Hygroscopicity: While the hydrochloride salt form is generally less hygroscopic than the free base, it is still advisable to handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Incompatibilities: Avoid contact with strong oxidizing agents, as they can react with the amine group and potentially the isoxazole ring.[6] Also, avoid strong bases, which can deprotonate the amine hydrochloride and may promote ring opening of the isoxazole.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound. Consult the Safety Data Sheet (SDS) for specific safety information.

Understanding the Stability of Isoxazol-3-YL-methylamine Hydrochloride

The stability of Isoxazol-3-YL-methylamine hydrochloride is influenced by its molecular structure, specifically the isoxazole ring and the methylamine hydrochloride group.

Potential Degradation Pathways

While specific degradation pathways for Isoxazol-3-YL-methylamine hydrochloride are not extensively published, potential degradation routes can be inferred from the chemistry of the isoxazole ring and amine hydrochlorides.

  • Hydrolysis: The isoxazole ring can be susceptible to hydrolysis, particularly under basic conditions. This can lead to ring-opening to form a β-ketonitrile derivative.[6][7] Elevated temperatures can accelerate this process.[6]

  • Oxidation: The amine group can be susceptible to oxidation, leading to the formation of various degradation products. The isoxazole ring itself can also undergo oxidative degradation.

  • Photodegradation: Heterocyclic aromatic compounds are often susceptible to photolytic degradation upon exposure to UV or visible light.[3][4][5] This can involve complex rearrangements and fragmentation of the molecule.

  • Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

The following diagram illustrates a potential hydrolytic degradation pathway for the isoxazole ring under basic conditions.

G cluster_0 Hydrolytic Degradation (Basic Conditions) isoxazole Isoxazol-3-YL-methylamine (Free Base) intermediate Ring-Opened Intermediate isoxazole->intermediate OH⁻ product β-Ketonitrile Derivative intermediate->product Rearrangement G cluster_0 Stability-Indicating HPLC Method Development start Start: Define Analytical Target Profile forced_degradation Perform Forced Degradation Studies start->forced_degradation method_development Develop Separation Method (Column, Mobile Phase, etc.) forced_degradation->method_development peak_purity Assess Peak Purity of Parent Compound (e.g., with PDA detector) method_development->peak_purity optimization Optimize Method Parameters peak_purity->optimization Purity < Threshold validation Validate Method (ICH Guidelines) peak_purity->validation Purity > Threshold optimization->method_development end End: Method Ready for Stability Studies validation->end

Sources

Method

Application Note: Preparation of Isoxazol-3-YL-methylamine Hydrochloride in DMSO for Biological Assays

An in-depth guide for researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the solubilization and handling of Isoxazol-3-YL-methylamine hydrochloride in D...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the solubilization and handling of Isoxazol-3-YL-methylamine hydrochloride in Dimethyl Sulfoxide (DMSO) for use in a wide range of biological assays. The protocol emphasizes best practices to ensure solution stability, mitigate solvent-induced artifacts, and maintain the integrity of experimental results. We will delve into the underlying chemical principles, provide step-by-step protocols for stock and working solution preparation, and offer a framework for troubleshooting common challenges such as compound precipitation and cytotoxicity.

Foundational Principles: Compound and Solvent Characteristics

A successful biological assay begins with a precise and stable formulation of the test compound. Understanding the properties of both the solute (Isoxazol-3-YL-methylamine hydrochloride) and the solvent (DMSO) is critical for avoiding experimental pitfalls.

Isoxazol-3-YL-methylamine Hydrochloride: A Closer Look
  • Chemical Identity: A small molecule featuring an isoxazole heterocyclic core.[1] The hydrochloride salt form is typically employed to improve solubility and stability in its solid state.

  • Molecular Formula: C₄H₆N₂O·HCl[2]

  • Molecular Weight: 134.57 g/mol [2]

  • CAS Number: 131052-58-9[2]

The hydrochloride salt form means the primary amine is protonated (R-NH₃⁺Cl⁻). While this enhances aqueous solubility compared to the free base, it can also influence interactions in complex biological media. The primary challenge arises when a high-concentration DMSO stock is diluted into an aqueous assay buffer, a transition that can lead to precipitation if not managed correctly.[3][4]

DMSO: The Workhorse Solvent

Dimethyl Sulfoxide is a polar aprotic solvent prized for its ability to dissolve a vast array of small organic molecules, making it indispensable in drug discovery and high-throughput screening (HTS).[3][5] However, its utility is accompanied by specific properties that demand careful management:

  • Hygroscopicity: DMSO readily absorbs atmospheric water.[6] This absorbed water can significantly decrease the solubility of hydrophobic compounds and potentially promote hydrolysis of sensitive molecules over long-term storage.[7][8]

  • Cellular Effects: At concentrations typically above 0.5%, DMSO can induce a range of cellular responses, including membrane permeabilization, oxidative stress, and even cell death.[9] For sensitive primary cell cultures, effects can be seen at concentrations as low as 0.1%.[10] Therefore, minimizing the final assay concentration is paramount.

Core Protocol: Preparing a High-Concentration Master Stock Solution

The objective is to create a concentrated, stable, and accurately prepared stock solution in 100% anhydrous DMSO. This master stock will serve as the foundation for all subsequent experimental dilutions.

Materials and Equipment
  • Isoxazol-3-YL-methylamine hydrochloride (solid powder)

  • Anhydrous, high-purity DMSO (e.g., cell culture or molecular biology grade)

  • Analytical balance (accurate to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • (Optional) Bath sonicator

Step-by-Step Methodology
  • Calculation: Determine the mass of Isoxazol-3-YL-methylamine hydrochloride required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL: Mass (mg) = (0.010 mol/L) × (0.001 L) × (134.57 g/mol ) = 0.0013457 g = 1.35 mg

  • Weighing: Tare the analytical balance with a sterile tube. Carefully weigh the calculated mass of the compound directly into the tube.

    • Expert Insight: Weighing directly into the final storage vessel minimizes compound loss from transfer.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. For the example above, this would be 1.0 mL.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a bright light source to ensure all solid particles have dissolved.

    • Causality: Vigorous mixing provides the mechanical energy needed to break the crystal lattice of the solid and promote solvation.[11]

  • Aiding Dissolution (If Necessary): If the compound does not fully dissolve, utilize a bath sonicator for 5-10 minutes.[12][13] Gentle warming (to 37°C) can also be applied, but must be used with caution to avoid compound degradation.

  • Quality Control & Aliquoting: Once fully dissolved, centrifuge the tube briefly to collect all liquid. To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes in sterile tubes.[12][14]

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated container. Proper storage is crucial for long-term stability.[14]

Visualization: Master Stock Preparation Workflow

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage calc Calculate Mass & Volume weigh Weigh Compound into Sterile Tube calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect sonicate Optional: Sonicate or Warm Gently inspect->sonicate if not dissolved aliquot Aliquot into Single-Use Tubes inspect->aliquot if dissolved sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a high-concentration master stock solution.

Protocol: Dilution for Biological Assays

The primary goal during dilution is to transfer the compound from a 100% DMSO environment to your aqueous assay medium without causing it to precipitate. A sudden change in solvent polarity is the most common cause of failure at this stage.[4]

Step-by-Step Methodology
  • Thaw Master Stock: Remove one aliquot of the master stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Recommended): Perform one or more intermediate dilution steps in 100% DMSO to lower the concentration. This is particularly important when preparing a wide range of concentrations for dose-response curves.

  • Final Dilution into Assay Medium: This is the most critical step.

    • Pipette the required volume of your final assay medium (e.g., cell culture media, buffer) into a tube.

    • While vortexing the assay medium gently, add the required volume of the DMSO stock drop-by-drop or by pipetting it slowly down the side of the tube.

    • Causality: Adding the small volume of DMSO stock to the large volume of aqueous medium (and not the other way around) while mixing ensures rapid dispersion and minimizes localized high concentrations of the compound that can trigger precipitation.[4]

  • Final Assay Concentration: Ensure the final percentage of DMSO in your assay is below the toxicity threshold for your specific biological system.[9]

Data Presentation: Recommended Final DMSO Concentrations
Assay TypeTypical Final DMSO % (v/v)Considerations
Robust Cell Lines (e.g., HEK293, HeLa)≤ 0.5%Always include a vehicle control.[14]
Primary Cells / Stem Cells≤ 0.1%These cells are often highly sensitive to solvent effects.[10]
Enzymatic / Biochemical Assays≤ 1.0%Check for direct solvent interference with the enzyme or detection method.[3]
Animal Studies (in vivo)≤ 2.0%Co-solvents like PEG400 or Tween 80 may be required to maintain solubility.[14]
Visualization: Serial Dilution and Final Plating Workflow

G cluster_prep Step 1: Prepare Working Stock cluster_dilution Step 2: Final Dilution cluster_assay Step 3: Assay Plating thaw Thaw Master Stock Aliquot (e.g., 50 mM) intermediate Create Intermediate Stock in DMSO (e.g., 1 mM) thaw->intermediate add_compound Add DMSO Stock to Medium While Vortexing intermediate->add_compound add_media Pipette Assay Medium into Tube add_media->add_compound plate Add Final Solution to Assay Plate add_compound->plate control Add Vehicle Control (Medium + same % DMSO) to separate wells

Caption: Recommended workflow for diluting DMSO stock into aqueous assay medium.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO - Insufficient mixing- Compound purity issues- Low intrinsic solubility- Increase vortexing time; use a bath sonicator.[13]- Verify compound identity and purity via Certificate of Analysis.- Prepare a more dilute master stock solution.
Precipitation upon dilution into aqueous medium - Polarity shock; compound is "crashing out".- Final concentration exceeds aqueous solubility.- Interaction with media components (e.g., salts, proteins).[13]- Use a stepwise dilution method.[14]- Ensure you are adding the DMSO stock to the aqueous medium while vortexing.- Lower the final concentration of the compound in the assay.- For in-vitro binding assays, try diluting into water first, then adding buffer components last.[13]
Inconsistent or non-reproducible assay results - Compound degradation in stock solution.- Inaccurate pipetting.- Hidden precipitation in assay wells.[3]- Use fresh aliquots; avoid multiple freeze-thaw cycles.- Ensure pipettes are calibrated.- After adding the compound to the assay plate, visually inspect wells for any signs of precipitation before proceeding.
High background or cytotoxicity in control wells - Final DMSO concentration is too high.- DMSO batch is contaminated.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.[9]- Use a new, unopened bottle of high-purity, anhydrous DMSO.

Safety Precautions

  • Isoxazol-3-YL-methylamine hydrochloride: The toxicological properties of this specific compound may not be fully characterized. Handle with care, using standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or chemical fume hood.[15]

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling. Wash hands thoroughly after use.[16]

References

  • Bridges Lab Protocols. (2018).
  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • chemister.ru. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • antibodies-online.com. (n.d.). 452782 Isoxazol-3-yl-methylamine hydrochloride CAS: 1187933-48-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields with Isoxazol-3-YL-methylamine hydrochloride

Technical Support Center: Optimizing Reaction Yields with Isoxazol-3-YL-methylamine Hydrochloride Welcome to the technical support resource for Isoxazol-3-YL-methylamine hydrochloride. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yields with Isoxazol-3-YL-methylamine Hydrochloride

Welcome to the technical support resource for Isoxazol-3-YL-methylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for incorporating this valuable building block into your synthetic workflows. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to maximize your reaction yields and purity.

Isoxazol-3-YL-methylamine hydrochloride (CAS 131052-58-9) is a versatile primary amine, frequently employed in the synthesis of complex molecules due to the unique electronic and structural properties of the isoxazole ring.[1][2] However, as with any reagent, its successful application hinges on understanding its chemical behavior, particularly the implications of it being a hydrochloride salt. This guide is structured to address the most common challenges encountered in the laboratory.

Part 1: Critical First Step - Handling the Hydrochloride Salt

A frequent source of reaction failure or low yield originates from the improper handling of the amine salt. The hydrochloride form enhances the compound's shelf-life and stability, but the amine must be liberated in its freebase form to act as a nucleophile.

Question: My reaction is not proceeding, or the yield is very low. I suspect an issue with the starting amine. What should I do?

Answer: This is a classic issue. The protonated amine (R-NH₃⁺Cl⁻) is not nucleophilic. You must add a base to neutralize the salt and generate the free amine (R-NH₂) in situ. The choice of base is critical and depends on your reaction conditions.

Workflow for Liberating the Free Amine:

cluster_base Base Selection start Start: Isoxazol-3-YL-methylamine hydrochloride in reaction vessel add_solvent Add appropriate aprotic solvent (e.g., DMF, DCM, THF) start->add_solvent add_base Add Stoichiometric Base (1.0 - 1.2 equivalents) add_solvent->add_base stir Stir at Room Temperature (15-30 minutes) add_base->stir ready Free amine is generated in situ Ready for next step stir->ready b1 Non-nucleophilic tertiary amines (DIPEA, Triethylamine) b1->add_base For amide coupling & reductive amination b2 Inorganic bases (K₂CO₃, NaHCO₃) b2->add_base If compatible with reagents G start Low Yield Observed check_amine Was the amine HCl salt neutralized? (See Part 1) start->check_amine check_activation Is the carboxylic acid activation efficient? check_amine->check_activation Yes sol_base Action: Add 1.1 eq. of DIPEA or TEA and pre-stir for 15 min before adding coupling agents. check_amine->sol_base No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes sol_activation Action: Switch to a stronger coupling reagent (e.g., from EDC/HOBt to HATU). Ensure reagents are fresh and anhydrous. check_activation->sol_activation No sol_conditions Action: Increase reaction time (monitor by TLC/LCMS). Slightly increase temperature (e.g., RT to 40°C). Ensure anhydrous solvent. check_conditions->sol_conditions No

Caption: Decision tree for troubleshooting low amide coupling yields.

Recommended Starting Conditions for Amide Coupling

ParameterRecommended ConditionRationale & Causality
Solvent Anhydrous DMF or DCMPolar aprotic solvents that solubilize the reactants and salt byproducts without participating in the reaction.
Base DIPEA or TEA (2-3 eq.)One equivalent neutralizes the amine HCl salt; the second neutralizes the acid formed during coupling. [3]
Coupling Reagents EDC/HOBt or HATU/HOAt (1.2 eq.)These reagents convert the carboxylic acid into a highly reactive activated ester, which is susceptible to nucleophilic attack by the amine. []HATU is generally more potent and faster than EDC/HOBt.
Temperature 0°C to Room TemperatureThe initial addition of coupling reagents is often done at 0°C to control the exothermic reaction, followed by stirring at room temperature.
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS to determine completion.

Question: My purification is difficult due to a byproduct with a similar polarity to my desired amide. What could it be?

Answer: A common byproduct is the O-acylisourea, formed from the reaction of your activated carboxylic acid with the coupling agent (like EDC) if it doesn't react with the amine. This intermediate can sometimes rearrange. [3]To mitigate this, ensure the free amine is readily available by following the pre-stirring procedure with a base. Another possibility is a double acylation if your carboxylic acid starting material has another reactive site. Careful analysis of your starting materials is key. Column chromatography with a shallow gradient is often necessary for purification. [5]

Section 2.2: Urea & Thiourea Synthesis

Question: I am trying to form a urea by reacting Isoxazol-3-YL-methylamine with an isocyanate, but the reaction is sluggish and incomplete. Why?

Answer: The primary issue is again the nucleophilicity of the amine. The hydrochloride salt will not react with an isocyanate.

Protocol: Urea Synthesis

  • Dissolve: Dissolve Isoxazol-3-YL-methylamine hydrochloride (1.0 eq.) in a suitable aprotic solvent like THF or DCM.

  • Neutralize: Add a non-nucleophilic base (1.1 eq. of TEA or DIPEA) and stir for 15-20 minutes at room temperature. [5]3. Add Isocyanate: Slowly add a solution of the desired isocyanate (1.0 eq.) in the same solvent.

  • React: Stir the mixture at room temperature for 2-8 hours, monitoring completion by TLC. The reaction is often rapid. [6]5. Workup: Quench the reaction with water and extract the product with an organic solvent. Purify as needed, typically by crystallization or chromatography.

Expert Insight: If the isocyanate is unstable or you need to generate it in situ (e.g., from an acyl azide via a Curtius rearrangement), ensure that the conditions for its generation are compatible with the free isoxazolylmethylamine. For thiourea synthesis, the same protocol applies, but you will use an isothiocyanate instead of an isocyanate.

Section 2.3: Reductive Amination

Question: My reductive amination with an aldehyde is giving me a complex mixture of products, including what appears to be a secondary amine from double alkylation.

Answer: Reductive amination is a powerful C-N bond-forming reaction, but it requires careful control to avoid side reactions. [7]The key is to use a mild and sterically hindered reducing agent that preferentially reduces the iminium ion intermediate over the starting aldehyde.

Recommended Conditions for Reductive Amination

ParameterRecommended ConditionRationale & Causality
Solvent DCM, THF, or AcetonitrileSolvents that are compatible with the reducing agent and can dissolve the reactants.
Base TEA or DIPEA (1.1 eq.)Required to liberate the free amine from its HCl salt.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)This is the reagent of choice. It is mild enough not to reduce the aldehyde starting material significantly and is highly effective at reducing the intermediate iminium ion. [8]Stronger reagents like NaBH₄ can reduce the aldehyde, leading to alcohol byproducts.
Additives Acetic Acid (catalytic)A small amount of acid can catalyze the formation of the imine/iminium ion intermediate, accelerating the reaction.
Temperature Room TemperatureMost reductive aminations with NaBH(OAc)₃ proceed smoothly at ambient temperature.

General Protocol: Reductive Amination

  • Combine: To a solution of the aldehyde (1.0 eq.) in DCM, add Isoxazol-3-YL-methylamine hydrochloride (1.2 eq.) followed by TEA (1.2 eq.).

  • Stir: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduce: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Monitor: Stir the reaction at room temperature until completion (typically 4-24 hours), as monitored by LC-MS.

  • Workup: Quench carefully with aqueous NaHCO₃ solution, separate the layers, and extract the aqueous layer with DCM. Dry the combined organic layers and concentrate. Purify by column chromatography. [9]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to store Isoxazol-3-YL-methylamine hydrochloride? A1: Store it in a tightly sealed container in a cool, dry place, away from moisture. As a hydrochloride salt, it is relatively stable, but absorbing water from the atmosphere can affect weighing accuracy and introduce water into sensitive reactions.

Q2: I am having trouble dissolving the hydrochloride salt in my reaction solvent. What can I do? A2: Hydrochloride salts often have limited solubility in non-polar organic solvents. Using more polar aprotic solvents like DMF or acetonitrile can help. Gentle warming may also improve solubility, but ensure this is compatible with your other reagents. Adding the base first can sometimes help, as the resulting free amine may have better solubility than the salt.

Q3: My isoxazole product seems to be decomposing during workup or purification. Why? A3: The isoxazole ring, while generally robust, can be sensitive to certain conditions. The N-O bond is the weakest point and can be cleaved under:

  • Strongly Basic Conditions: Prolonged exposure to strong bases can lead to ring-opening. [10]* Reductive Conditions: Harsh reductive conditions, such as catalytic hydrogenation with H₂/Pd, can cleave the N-O bond. This is why milder reagents like NaBH(OAc)₃ are preferred for reductive amination. [10]* Certain Transition Metals: Some transition metals can catalyze N-O bond cleavage.

If you suspect decomposition, consider using milder workup procedures (e.g., avoiding strong acids/bases) and purifying via chromatography at room temperature.

Q4: Can I perform an extractive workup to isolate the free amine before my reaction? A4: Yes, this is possible but often unnecessary and can lead to material loss. The standard procedure is to dissolve the salt in an organic solvent (like DCM), add it to a separatory funnel with a mild aqueous base (like NaHCO₃), and extract the free amine into the organic layer. After drying the organic layer over Na₂SO₄, you can use the resulting solution directly. However, for most applications, in situ generation of the free amine is more efficient.

References

  • Chand, S., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(45), 29333-29344. Available at: [Link]

  • Goudarzi, A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1(1), 118-126. Available at: [Link]

  • Dou, G., et al. (2013). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(9), 1179. Available at: [Link]

  • Kauthale, S., et al. (2021). Synthesis of isoxazole-based amides. ResearchGate. Available at: [Link]

  • Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4239-4263. Available at: [Link]

  • Al-Mawsawi, L. Q., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 6699882. Available at: [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11624-11669. Available at: [Link]

  • Usharani, V., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmaceutical Sciences and Research, 5(11), 4786-4792. Available at: [Link]

  • Lee, D., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(22), 16013-16022. Available at: [Link]

  • Sowdari, D. S., et al. (2020). Synthesis of amide-linked benzazolyl isoxazoles adopting green methods and evaluation as antimicrobials. Journal of Heterocyclic Chemistry, 57(4), 1806-1815. Available at: [Link]

  • Kumar, B. V., et al. (2016). Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity. ResearchGate. Available at: [Link]

Sources

Optimization

resolving solubility issues of Isoxazol-3-YL-methylamine HCl in reaction media

Topic: Resolving Solubility & Reactivity Issues in Organic Synthesis Document ID: TS-ISOX-003 | Version: 2.1 | Status: Active Executive Summary & The "Solubility Paradox" The Core Conflict: Isoxazol-3-yl-methylamine Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Reactivity Issues in Organic Synthesis

Document ID: TS-ISOX-003 | Version: 2.1 | Status: Active

Executive Summary & The "Solubility Paradox"

The Core Conflict: Isoxazol-3-yl-methylamine Hydrochloride (CAS: 131052-58-9) presents a classic "solubility paradox" in drug discovery.

  • Storage Form: It is supplied as an HCl salt to ensure stability and prevent oxidation or volatilization of the primary amine. In this form, it is highly polar and ionic.

  • Reaction Requirement: Most organic transformations (Amide coupling, SNAr, Reductive amination) require the free base (non-ionic) form to act as a nucleophile, usually in non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

The Problem: The HCl salt is insoluble in DCM and THF. If you simply add the salt to a reaction mixture in DCM, it will remain a solid suspension, leading to poor reactivity, heterogeneous kinetics, and low yields.

This guide provides the protocols to bridge this gap: solubilizing the salt reactively without compromising the sensitive isoxazole ring.

Solubility Matrix & Solvent Selection

Before starting, verify your solvent system against the experimentally derived matrix below.

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Chlorinated DCM, ChloroformInsoluble (< 0.1 mg/mL)Soluble Requires in-situ neutralization
Ethers THF, 1,4-Dioxane, Et₂OInsoluble Soluble Use as co-solvent only
Polar Aprotic DMF, DMSO, NMPSoluble (> 50 mg/mL)Soluble Best for homogeneous reactions
Alcohols Methanol, EthanolSoluble Soluble Good for storage/transfer, bad for some couplings
Aqueous Water (pH < 7)Very Soluble Soluble Use for biphasic Schotten-Baumann
Decision Logic for Solvent Systems

SolventStrategy Start Start: Choose Reaction Type AmideCoupling Amide Coupling (HATU, EDC, T3P) Start->AmideCoupling SNAr Nucleophilic Sub. (SNAr / Alkylation) Start->SNAr Biphasic Schotten-Baumann (Acyl Chlorides) Start->Biphasic DCM_Path Preferred Solvent: DCM/THF? AmideCoupling->DCM_Path Protocol_B Protocol B: Homogeneous System (DMF or NMP) SNAr->Protocol_B High Temp Required Protocol_C Protocol C: Biphasic System (DCM + Aq. NaHCO3) Biphasic->Protocol_C DMF_Path Can you tolerate DMF/DMSO? DCM_Path->DMF_Path No (Solubility priority) Protocol_A Protocol A: In-Situ Neutralization (DIPEA/DCM) DCM_Path->Protocol_A Yes (Standard) DMF_Path->Protocol_A No (Must remove solvent easily) DMF_Path->Protocol_B Yes

Figure 1: Decision tree for selecting the appropriate solvent system based on reaction type.

Critical Protocols: Handling the HCl Salt

Protocol A: The "In-Situ" Neutralization (Recommended)

For Amide Couplings (HATU/EDC) in DCM or DMF.

The Concept: Do not isolate the free base. The isoxazole amine free base can be unstable or volatile. Instead, release the free amine inside the reaction vessel using a non-nucleophilic organic base.

Step-by-Step:

  • Dissolution (The Trick):

    • Suspend the Isoxazol-3-yl-methylamine HCl (1.0 equiv) in the reaction solvent (DCM or DMF). It will look cloudy (suspension).

    • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 to 3.0 equiv).

    • Observation: The suspension should clear up significantly within 5–10 minutes as the HCl is scavenged and the lipophilic free amine dissolves.

  • Sequential Addition:

    • Do not add the activated ester immediately.

    • Stir the Amine/Base mixture for 10 minutes to ensure full deprotonation.

    • Separately, activate your carboxylic acid (with HATU/DIPEA) in a second vial.

    • Add the activated acid solution to the amine solution.

Troubleshooting Tip: If the salt does not dissolve after adding DIPEA, add a "solubility bridge" co-solvent. Add DMF (10% v/v) to the DCM mixture. This is usually sufficient to solubilize the transient salts.

Protocol B: Biphasic Extraction (Schotten-Baumann)

For reactions with Acyl Chlorides or Sulfonyl Chlorides.

The Concept: Use water to dissolve the salt and an organic layer to capture the product, using an inorganic base to sponge up the acid.

Step-by-Step:

  • Dissolve Isoxazol-3-yl-methylamine HCl in Water (minimum volume).

  • Add an equal volume of DCM or EtOAc .

  • Add K₂CO₃ or NaHCO₃ (2.5 equiv) to the aqueous layer.

  • Add the electrophile (Acyl Chloride) dropwise to the vigorously stirring biphasic mixture.

  • Mechanism: As the amine reacts, it becomes less polar (amide form) and migrates into the DCM layer, driving the reaction forward.

Troubleshooting & FAQs

Q1: The reaction turned black/brown, and I lost the starting material. What happened?

Diagnosis: Isoxazole Ring Cleavage. The isoxazole ring contains a weak N-O bond.[1] It is sensitive to:

  • Strong Bases: Hydroxides (NaOH, KOH) or alkoxides (NaOEt) can attack the ring (especially at the 3-position), causing ring opening to form nitriles or enamino-ketones [1].

  • Reducing Conditions: Hydrogenation (H₂/Pd-C) or strong hydride donors will cleave the N-O bond.

Solution:

  • Switch to DIPEA or Cs₂CO₃ (milder bases).

  • Avoid heating above 60°C in basic media.

  • Monitor pH; keep it below 10.

Q2: I see a precipitate forming immediately upon mixing reagents.

Diagnosis: Amine-Carboxylate Salt Formation. If you mix the Isoxazole amine (basic) with a Carboxylic Acid (acidic) before the coupling agent is active, they form an insoluble salt.

Solution:

  • Ensure the Carboxylic Acid is "Pre-activated" (mixed with HATU/DIPEA) for 5 minutes before adding the Isoxazole amine.

Q3: Low yields in SNAr reactions (e.g., with chloropyrimidines).

Diagnosis: Low Nucleophilicity. The isoxazole ring is electron-withdrawing. The primary amine at the 3-methyl position is less nucleophilic than a standard benzylamine (pKa ~7.5 vs ~9.5).

Solution:

  • Heat: These reactions often require 60–80°C.

  • Solvent: Switch to DMSO or NMP to increase the kinetic rate.

  • Catalysis: Add KI (Potassium Iodide) or TBAI as a catalyst if displacing a chloride.

Visual Workflow: The "In-Situ" Release

This diagram illustrates the correct order of addition to prevent precipitation and ensure high yields.

NeutralizationProtocol Salt Isoxazole-NH2 HCl (Solid) Solvent Solvent (DCM + 10% DMF) Salt->Solvent Suspend Base Base (DIPEA, 2.0 eq) Solvent->Base Add Base Intermediate Free Base in Solution (Clear/Homogeneous) Base->Intermediate Stir 10 min (Deprotonation) Product Final Product (Amide) Intermediate->Product Coupling Electrophile Activated Electrophile (Acid-HATU Complex) Electrophile->Product Add Dropwise

Figure 2: The "In-Situ" Neutralization Workflow. Note the critical 10-minute stir time to ensure the salt is fully converted to the soluble free base before reaction.

References

  • BenchChem. (2025).[2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from 2

  • ChemicalBook. (2025). C-ISOXAZOL-3-YL-METHYLAMINE (CAS 131052-58-9) Properties and Suppliers. Retrieved from 3

  • Santa Cruz Biotechnology. (2025). Isoxazol-3-yl-methylamine hydrochloride Product Data Sheet. Retrieved from 4

  • Fisher Scientific. (2025). Amide Synthesis Protocols and Reagents. Retrieved from 5

  • Sigma-Aldrich. (2025). C-(5-Phenyl-isoxazol-3-yl)-methylamine hydrochloride Product Information. Retrieved from 6

Sources

Troubleshooting

troubleshooting side reactions when using Isoxazol-3-YL-methylamine hydrochloride

Introduction: The "Deceptive" Scaffold Isoxazol-3-yl-methylamine hydrochloride (CAS: 139779-39-4) is a critical building block in medicinal chemistry, often used as a bioisostere for carboxylic acids or as a scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Scaffold

Isoxazol-3-yl-methylamine hydrochloride (CAS: 139779-39-4) is a critical building block in medicinal chemistry, often used as a bioisostere for carboxylic acids or as a scaffold for glutamate and GABA receptor ligands.

While structurally simple, this reagent presents a dual-threat profile that often traps researchers:

  • The Salt Trap: The hydrochloride salt form (

    
    ) renders the amine non-nucleophilic until properly neutralized.
    
  • The Fragile N-O Bond: The isoxazole ring is a "masked" 1,3-dicarbonyl system.[1] It is chemically robust under oxidative conditions but catastrophically unstable under standard reductive conditions used for deprotection (e.g., Pd/C + H₂).

This guide addresses the three most common failure modes reported by our users: Coupling Failure (Low Yield) , Ring Fragmentation , and Unexpected Side Products .

Module 1: Troubleshooting Amide Coupling Failures

Symptom: "I tried coupling Isoxazol-3-yl-methylamine HCl with a carboxylic acid using EDC/NHS, but I recovered unreacted starting material."

Root Cause Analysis

The primary amine on the isoxazole ring is significantly less nucleophilic than a standard benzylamine due to the electron-withdrawing nature of the isoxazole heterocycle (inductive effect). Furthermore, if the HCl salt is not fully neutralized in situ, the amine remains protonated and inert.

The Protocol: "Free-Base First" Strategy

Do not rely on weak bases (like pyridine) to neutralize the HCl salt in the coupling mixture. You must ensure the free base is available before the activated ester forms.

Recommended Coupling System: HATU / DIPEA in DMF.

ParameterRecommendationRationale
Stoichiometry Amine (1.2 eq) : Acid (1.0 eq)Slight excess of amine drives the reaction to completion given its lower nucleophilicity.
Base DIPEA (3.0 - 4.0 eq)Critical: 1 eq neutralizes the HCl salt; 1 eq activates the carboxylic acid; 1-2 eq maintains basic pH for the reaction.
Solvent DMF or NMPPolar aprotic solvents stabilize the transition state and prevent salt precipitation.
Coupling Agent HATU or COMUEDC is often too slow, leading to

-acyl urea side products. HATU provides faster kinetics for electron-deficient amines.
Visual Workflow: The Neutralization Decision Tree

CouplingLogic Start Start: Isoxazol-3-yl-methylamine HCl BaseCheck Is Base Equivalency > 2.5 eq? Start->BaseCheck Solubility Is Solvent DMF/NMP? BaseCheck->Solubility Yes Fail1 Failure Mode 1: Protonated Amine (No Reaction) BaseCheck->Fail1 No (< 2.0 eq) Success Pathway A: Successful Coupling (Free amine attacks Active Ester) Solubility->Success Yes Fail2 Failure Mode 2: Salt Crash Out (Heterogeneous mixture) Solubility->Fail2 No (DCM/Ether)

Figure 1: Critical decision points for ensuring amine availability during coupling.

Module 2: The "Vanishing Ring" (Reductive Instability)

Symptom: "I performed a Cbz-deprotection using Pd/C and Hydrogen gas. The mass spec shows the correct mass - 16, or a complex mixture of ring-opened products."

Root Cause Analysis

The N-O bond in the isoxazole ring has a bond dissociation energy of approx. 50-60 kcal/mol. Catalytic hydrogenation (Pd/C, PtO₂, or Raney Ni) cleaves this bond via hydrogenolysis, destroying the aromatic system and yielding a


-amino enone or fully reduced amino-alcohol.

The Rule: NEVER use catalytic hydrogenation in the presence of an isoxazole ring unless ring opening is the intended goal.

Alternative Deprotection Strategies
Protecting GroupDangerous Reagent (Avoid)Safe Alternative Mechanism
Cbz (Benzyloxycarbonyl)

HBr / Acetic Acid or BBr₃ Acidolytic cleavage leaves the isoxazole intact.
Bn (Benzyl ether/amine)

DDQ (oxidative) or BCl₃ Oxidative or Lewis-acid mediated cleavage.
Boc (Stable to reduction)TFA / DCM or HCl / Dioxane Standard acid deprotection is safe.
Mechanism of Failure: Reductive Cleavage

RingOpening Isoxazole Intact Isoxazole Ring (N-O Bond) Intermediate Intermediate: N-O Bond Cleavage Isoxazole->Intermediate Hydrogenolysis Conditions Conditions: H2 + Pd/C Conditions->Intermediate Product Product: Beta-Amino Enone (Ring Destroyed) Intermediate->Product Tautomerization

Figure 2: The irreversible destruction of the isoxazole core under catalytic hydrogenation.

Module 3: Base-Mediated Degradation

Symptom: "My reaction turned dark brown/black when using Sodium Hydride (NaH) or Sodium Ethoxide."

Root Cause Analysis

While 3,5-disubstituted isoxazoles are generally stable to mild bases, strong bases (pKa > 15) or nucleophilic bases can attack the ring.

  • C-3 Deprotonation: If the 3-position were unsubstituted, base would instantly ring-open it to a nitrile.

  • Nucleophilic Attack: Strong nucleophiles (like hydroxide or methoxide) can attack the C-5 position, leading to ring fragmentation.

Troubleshooting Matrix
Reagent ClassCompatibilityNotes
Tertiary Amines (DIPEA, TEA) ✅ HighSafe for use as acid scavengers.
Carbonates (K₂CO₃, Cs₂CO₃) ⚠️ ModerateGenerally safe at RT; avoid reflux.
Alkoxides (NaOEt, KOtBu) ❌ LowRisk of nucleophilic attack at C-5 or rearrangement.
Organolithiums (n-BuLi) ❌ CriticalWill attack the imine-like nitrogen or deprotonate the methyl group, causing polymerization.

FAQ: Frequently Asked Questions

Q: Can I use this reagent in a reductive amination? A: Yes, but select your reducing agent carefully. Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride at pH 5-6. Avoid harsh conditions like


 or 

, which will reduce the isoxazole ring.

Q: Why does the HCl salt appear hygroscopic? A: The hydrochloride salt is prone to absorbing moisture. If your yield is calculated based on weight, ensure the material is dried in a desiccator over


 before use. Wet reagent leads to hydrolysis of your coupling partner (acid chloride/anhydride).

Q: I see a "double addition" product in my LCMS. What is it? A: This is likely imide formation.[2] Because the isoxazole amine is less sterically hindered than secondary amines, using a large excess of acid chloride or anhydride can acylate the nitrogen twice. Control this by using strictly 1.0–1.1 equivalents of the acylating agent and keeping the temperature at 0°C.

References

  • Isoxazole Stability in Peptide Synthesis

    • Title: "The Dual Nature of the Isoxazole Ring: Stability and Reactivity Profiles."[3]

    • Source: BenchChem Technical Guides.[3]

  • Reductive Cleavage Mechanisms

    • Title: "Reductive ring opening of isoxazoles with Mo(CO)6 and water."[4][5]

    • Source: Journal of the Chemical Society, Chemical Communications.[4]

    • URL:[Link]

  • Amide Coupling Optimization

    • Title: "Amide bond formation: beyond the myth of coupling reagents."
    • Source: Chemical Society Reviews.
    • URL:[Link]

  • Leflunomide Metabolism (Isoxazole Ring Opening)

    • Title: "Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide."[6]

    • Source: Drug Metabolism and Disposition.
    • URL:[Link]

Sources

Optimization

removing unreacted Isoxazol-3-YL-methylamine hydrochloride from product mixtures

<Technical Support Center Welcome to the technical support center for the purification of product mixtures containing unreacted Isoxazol-3-YL-methylamine hydrochloride. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support center for the purification of product mixtures containing unreacted Isoxazol-3-YL-methylamine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for their target compounds. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Understanding the Challenge: Properties of Isoxazol-3-YL-methylamine Hydrochloride

Isoxazol-3-YL-methylamine hydrochloride (CAS 131052-58-9) is a primary amine salt.[1] Its hydrochloride form renders it highly polar and generally soluble in aqueous solutions, while its solubility in many common nonpolar organic solvents like diethyl ether and chloroform is low.[2] The key to its removal lies in manipulating its acid-base properties to alter its solubility. The predicted pKa of the conjugate acid of a similar compound, C-(3-METHYL-ISOXazol-5-YL)-METHYLAMINE, is approximately 7.95.[3] This indicates that a moderately basic solution is required to deprotonate the ammonium salt to its free amine form, which is significantly less polar and more soluble in organic solvents.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for removing Isoxazol-3-YL-methylamine hydrochloride from my organic reaction mixture?

The simplest method is a liquid-liquid extraction using a basic aqueous solution. As a hydrochloride salt, the unreacted starting material is protonated and highly water-soluble.[5] By washing your organic layer with an aqueous base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, you can neutralize the acidic salt.[6] However, to effectively partition the resulting free amine into an organic layer for removal, you may need to perform a subsequent extraction after basification. A more direct approach is to basify the entire reaction mixture and then extract your desired product into an organic solvent, leaving the now organic-soluble free amine behind with your product. If your product is not soluble in the organic phase, this method may not be suitable.

Q2: When should I choose liquid-liquid extraction, and what is the underlying principle?

Liquid-liquid extraction is the preferred method when your desired product has significantly different solubility characteristics from the amine salt or its free base form, and is stable to changes in pH.[4][7]

The principle is based on the reversible acid-base equilibrium of the amine:

In acidic/neutral aqueous solution: Isoxazol-3-YL-methylamine exists as the protonated hydrochloride salt (R-NH₃⁺Cl⁻), which is polar and preferentially dissolves in the aqueous phase.

In basic aqueous solution (pH > ~8): The hydrochloride salt is neutralized to the free amine (R-NH₂). This free amine is significantly less polar and will preferentially dissolve in an organic solvent like ethyl acetate or dichloromethane.[4][8]

This allows you to selectively move the impurity between aqueous and organic phases, separating it from your product.

Q3: Can I use column chromatography to remove the amine hydrochloride?

Yes, but it can be challenging. The high polarity of the amine salt can cause it to streak or bind irreversibly to standard silica gel, which is acidic.[9][10] If you must use chromatography, consider these strategies:

  • Pre-neutralization: Before loading your sample onto the column, perform a basic workup to convert the amine hydrochloride to its free base. This less polar form will behave more predictably on silica.

  • Modified Eluent: Add a small amount of a basic modifier, like triethylamine (0.5-1%) or ammonia in methanol, to your mobile phase.[9] This deactivates the acidic sites on the silica gel, leading to better peak shape and recovery.

  • Alternative Stationary Phases: For highly polar compounds, consider using basic alumina, amine-functionalized silica, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11][12][13]

Q4: Are there specialized reagents for removing primary amines?

Yes, scavenger resins are an excellent and highly selective option, particularly for parallel synthesis or when traditional methods fail.[14][15][16] These are solid-supported reagents that covalently bind to the primary amine.

  • Aldehyde Resins: These resins react with the primary amine to form an imine, effectively sequestering it from the solution.[14][17]

  • Isocyanate Resins: These are highly effective for scavenging both primary and secondary amines.[17]

The process is straightforward: add the resin to your reaction mixture, stir for a specified time, and then filter to remove the resin with the bound amine impurity.[18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete removal after basic wash. 1. Insufficient base was used; the aqueous phase is not basic enough (pH < 8). 2. Inefficient mixing during extraction. 3. Emulsion formation is trapping the amine.1. Check the pH of the aqueous layer with pH paper after extraction and add more base if necessary.[8] 2. Shake the separatory funnel vigorously, ensuring adequate mixing of the two phases. 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through Celite.
My product is also extracted into the basic aqueous wash. Your product may be acidic or has high water solubility.1. Use a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide. 2. Consider a "salting-out" approach by adding a large amount of salt (e.g., NaCl) to the aqueous phase to decrease the solubility of your organic product.[19] 3. If the product is acidic, carefully re-acidify the aqueous layer to a specific pH to precipitate your product while keeping the amine protonated and in solution, then extract your product.
The free amine is co-eluting with my product during column chromatography. The polarity of your product and the free amine are too similar.1. Try a different solvent system to improve separation. 2. Consider derivatizing the amine impurity with a protecting group (e.g., Boc anhydride) to drastically change its polarity before chromatography.[10] The protected amine can be removed, and your product isolated.
I need a non-aqueous removal method. Your product is sensitive to water.1. Use a scavenger resin in an appropriate organic solvent like THF, DCM, or isopropanol.[18] 2. Attempt to precipitate the amine hydrochloride from a non-polar organic solvent. Since the salt is insoluble in solvents like diethyl ether, adding it to your reaction mixture (if in a compatible solvent) may cause the amine salt to crash out for removal by filtration.

Experimental Protocols & Visualizations

Protocol 1: Standard Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel, invert, and vent frequently to release any pressure buildup (from CO₂ evolution). Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Decision Workflow for Purification

This flowchart helps in selecting the appropriate purification strategy based on product characteristics.

Purification_Workflow start Crude Product Mixture (with Amine HCl) product_stability Is the desired product stable to aqueous base? start->product_stability extraction Perform Basic Liquid-Liquid Extraction (Protocol 1) product_stability->extraction  Yes scavenger Use Scavenger Resin (e.g., Aldehyde or Isocyanate resin) product_stability->scavenger  No (Product is base-sensitive) chromatography_q Is extraction/scavenging insufficient? extraction->chromatography_q scavenger->chromatography_q chromatography Column Chromatography (with basic modifier or on alumina) chromatography_q->chromatography Yes final_product Purified Product chromatography_q->final_product No chromatography->final_product

Caption: Decision tree for selecting a purification method.

Principle of pH-Dependent Extraction

This diagram illustrates how pH shifts the solubility of the amine impurity.

Extraction_Principle cluster_aqueous Aqueous Phase cluster_organic Organic Phase amine_salt R-NH₃⁺Cl⁻ (Polar, Water-Soluble) free_amine_aq R-NH₂ (Less Polar) amine_salt->free_amine_aq + OH⁻ - H₂O free_amine_org R-NH₂ (Less Polar, Organic-Soluble) free_amine_aq->free_amine_org Partitions into Organic Phase

Caption: pH effect on amine solubility and partitioning.

References

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google P
  • Hodges, J. C. (2000). Covalent Scavengers for Primary and Secondary Amines. Synlett, 2000(01), 152-158.
  • C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE - Physico-chemical Properties. ChemBK.
  • Liquid–liquid extraction - Wikipedia.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Covalent Scavengers for Primary and Secondary Amines.
  • Solid-Supported Scavengers. Supra Sciences.
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • Isoxazol-3-yl-methylamine hydrochloride | CAS 131052-58-9. Santa Cruz Biotechnology.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Liquid/liquid Extraction: Extraction of Acids or Bases
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • Purification of strong polar and basic compounds. Reddit. (2023-01-07).
  • Salting-out Liquid-Liquid Extraction (SALLE).
  • How can I neutralize aminehydrochlorides?.
  • Liquid-Liquid Extraction. Chemistry LibreTexts. (2022-06-23).
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. (2022-08-11).
  • methylamine hydrochloride.

Sources

Troubleshooting

optimizing temperature conditions for Isoxazol-3-YL-methylamine HCl synthesis

Technical Support Center: Isoxazol-3-yl-methylamine HCl Synthesis Welcome to the technical support center for the synthesis of Isoxazol-3-yl-methylamine HCl. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazol-3-yl-methylamine HCl Synthesis

Welcome to the technical support center for the synthesis of Isoxazol-3-yl-methylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameter of temperature. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the role of temperature in the synthesis of Isoxazol-3-yl-methylamine and its intermediates.

Q1: Why is precise temperature control so critical throughout the synthesis of Isoxazol-3-yl-methylamine HCl?

A1: Temperature is a master variable that directly influences reaction kinetics, thermodynamics, and the stability of reactants, intermediates, and products. In isoxazole synthesis, improper temperature control can lead to several undesirable outcomes:

  • Reduced Yield: Temperatures that are too low may result in sluggish or incomplete reactions, leaving significant amounts of starting material unconverted.[1]

  • Increased Impurity Profile: Excessively high temperatures can promote side reactions, such as the dimerization of nitrile oxide intermediates to form furoxans, or general thermal decomposition of sensitive functional groups.[1][2]

  • Poor Regioselectivity: In the formation of the isoxazole ring, temperature can be a key factor in determining the ratio of regioisomers (e.g., 3-substituted vs. 5-substituted products), impacting the purity and yield of the desired isomer.[3]

  • Safety Hazards: Uncontrolled exothermic reactions can lead to dangerous pressure build-up and solvent boiling, posing a significant safety risk.

Q2: What are the typical temperature-sensitive stages in a common synthesis route for Isoxazol-3-yl-methylamine HCl?

A2: A typical synthesis involves two main stages: the formation of the isoxazole ring and the subsequent functional group manipulation to yield the final amine hydrochloride.

  • Isoxazole Ring Formation (Cyclization): This step, often involving the reaction of a β-functionalized carbonyl compound with hydroxylamine, is highly temperature-dependent.[4] Initial mixing of reagents may need to be done at low temperatures (0-5 °C) to control initial exotherms, followed by a carefully controlled heating period (e.g., reflux) to drive the reaction to completion.

  • Functional Group Transformation (e.g., Nitrile Reduction): If the synthesis proceeds via a 3-cyanomethylisoxazole intermediate, the reduction of the nitrile to the primary amine is a critical, often exothermic, step. Low temperatures are typically required during the addition of reducing agents (like LiAlH₄ or boranes) to prevent over-reduction and side reactions.

  • Salt Formation: The final step of forming the hydrochloride salt is generally less temperature-sensitive but controlling the temperature during crystallization is crucial for obtaining a high-purity, crystalline solid with good handling properties.

Q3: Can the isoxazole ring itself degrade under certain thermal conditions?

A3: Yes, the isoxazole ring is a stable aromatic heterocycle, but its N-O bond is inherently weak and can be susceptible to cleavage under harsh conditions. While moderate heating during synthesis is generally well-tolerated, excessively high temperatures, especially in the presence of strong acids, bases, or certain metals, can lead to ring-opening or rearrangement reactions.[2] It is crucial to avoid prolonged exposure to high heat, particularly during purification steps like distillation or solvent evaporation.

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic, question-and-answer approach to diagnosing and solving common problems encountered during synthesis where temperature is a likely root cause.

Issue 1: Low or No Yield of the Isoxazole Intermediate

  • Question: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted starting material even after the recommended reaction time. What should be my first troubleshooting step related to temperature?

  • Answer: This is a classic symptom of insufficient thermal energy to overcome the activation energy of the reaction. While side reactions are a concern at high temperatures, a reaction that fails to proceed is often too cold.

    Troubleshooting Protocol:

    • Verify Thermometer Accuracy: Ensure your reaction thermometer or probe is calibrated and correctly placed within the reaction mixture, not touching the flask walls.

    • Incremental Temperature Increase: Raise the reaction temperature in small increments (e.g., 5-10 °C).

    • Monitor Progress: After each temperature increase, allow the reaction to stir for 30-60 minutes and then take an aliquot for analysis (TLC/LC-MS) to check for any progress.[2]

    • Determine Optimal Point: Continue this incremental heating until you observe a satisfactory rate of conversion without the significant formation of new impurities. Document this temperature for future runs.

Issue 2: High Levels of Impurities and Byproducts

  • Question: My final product is difficult to purify. I'm observing multiple byproducts, some with similar polarity to my desired compound. Could the reaction temperature be the cause?

  • Answer: Absolutely. This is a strong indicator that the reaction temperature was too high, promoting undesired reaction pathways or causing product degradation.

    Troubleshooting Protocol:

    • Identify the Critical Stage: Determine at which step the impurities are forming (e.g., during cyclization, work-up, or purification).

    • Implement Controlled Cooling: For exothermic steps, such as the addition of a strong base or a reducing agent, pre-cool the reaction vessel to 0 °C or below using an ice-salt or dry ice-acetone bath.

    • Slow Reagent Addition: Add the reactive reagent dropwise via an addition funnel, carefully monitoring the internal temperature to ensure it does not rise above a set point (e.g., 5-10 °C).

    • Reduced Temperature Reflux: If reflux is required, consider using a lower-boiling solvent if compatible with the reaction chemistry, thereby reducing the overall reaction temperature.

    • Purification Temperature: During work-up, remove solvents under reduced pressure at the lowest practical temperature (e.g., <40 °C) to prevent thermal degradation of the purified product.

Issue 3: Inconsistent Regioisomer Ratio

  • Question: I am getting a mixture of Isoxazol-3-yl-methylamine and its 5-yl isomer. How can temperature be used to improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in isoxazole synthesis.[2] Temperature, along with pH and solvent, plays a key role in directing the reaction towards the desired isomer, often by favoring either the kinetic or thermodynamic product.[3]

    Troubleshooting Protocol:

    • Low-Temperature Screen: Run the reaction at a significantly lower temperature for a longer period (e.g., room temperature for 24-48 hours). This often favors the thermodynamically more stable product.

    • High-Temperature Screen: Conversely, a shorter reaction time at a higher temperature may favor the kinetically formed product.

    • Solvent and Temperature Matrix: The effect of temperature is often intertwined with the solvent used.[1] Perform a small-scale screen of different solvents (e.g., ethanol, methanol, acetonitrile, toluene) at various temperatures to identify the conditions that provide the best isomeric ratio.

Data Summary: Recommended Temperature Conditions

The optimal temperature for each step is highly dependent on the specific substrates, reagents, and solvents used. The following table provides general guidelines for a typical synthesis pathway.

Reaction Stage Process Recommended Temperature Range (°C) Rationale & Key Considerations
Stage 1: Cyclization Reagent Addition0 – 5 °CControl initial exothermic reaction to prevent byproduct formation.
Reaction Drive25 – 80 °C (Reflux)Provide sufficient energy for cyclization. The specific temperature depends on the solvent's boiling point.[4]
Stage 2: Reduction Reagent Addition-10 – 5 °CHighly exothermic step. Low temperature is critical to prevent over-reduction and side reactions.
Reaction Drive0 – 25 °CAllow the reaction to slowly warm to room temperature to ensure complete conversion.
Stage 3: Purification Solvent Removal< 40 °CMinimize thermal degradation of the final product.
Crystallization0 – 25 °CControlled cooling from a saturated solution is key to forming pure, well-defined crystals.

Visual Guides & Workflows

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for addressing low product yield where temperature is a suspected factor.

LowYield_Troubleshooting start Low Yield Observed (High Starting Material) check_temp Is Reaction Temperature Too Low? start->check_temp verify_probe 1. Verify Thermometer Accuracy and Placement check_temp->verify_probe  Yes other_issues Problem Persists: Investigate Other Factors (Reagent Quality, Stoichiometry) check_temp->other_issues  No, Temp is Adequate increase_temp 2. Increase Temperature Incrementally (5-10 °C) verify_probe->increase_temp monitor 3. Monitor Progress via TLC/LC-MS increase_temp->monitor optimize Identify Optimal Temp for Conversion monitor->optimize Conversion Improves monitor->other_issues No Change

Caption: A decision-making flowchart for troubleshooting low yields.

Experimental Temperature Optimization Strategy

This diagram illustrates a logical workflow for systematically optimizing the reaction temperature for a new or problematic synthesis step.

Temp_Optimization_Strategy start Define Critical Step (e.g., Cyclization) baseline Run Baseline Experiment (Literature or RT) start->baseline analyze Analyze Yield & Purity (LC-MS, NMR) baseline->analyze decision Is Result Optimal? analyze->decision low_temp Run Low Temp (-10 °C to 15 °C) decision->low_temp No (Impure) high_temp Run High Temp (40 °C to Reflux) decision->high_temp No (Low Yield) final Select Optimal Temperature Condition decision->final Yes low_temp->analyze high_temp->analyze

Caption: A systematic workflow for optimizing reaction temperature.

References

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-Chemistry.org. Retrieved from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(6), 6828-6839. Retrieved from [Link]

  • Bande, V., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18, 2559-2583. Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2023). Biological and Molecular Chemistry. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. Thieme Chemistry. Retrieved from [Link]

Sources

Optimization

preventing hygroscopic degradation of Isoxazol-3-YL-methylamine hydrochloride

Topic: Prevention of Hygroscopic Degradation & Handling Protocols Ticket ID: ISOX-HCl-001 | Status: Resolved | Tier: L3 Engineering Support Core Technical Analysis: The Hygroscopicity Mechanism User Query: Why does this...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hygroscopic Degradation & Handling Protocols

Ticket ID: ISOX-HCl-001 | Status: Resolved | Tier: L3 Engineering Support

Core Technical Analysis: The Hygroscopicity Mechanism

User Query: Why does this specific salt turn into a "gum" so quickly, and does this chemically degrade the isoxazole ring?

The Mechanism of Failure

Isoxazol-3-yl-methylamine hydrochloride (CAS: 131052-58-9) exhibits deliquescence , a severe form of hygroscopicity. This is driven by two factors:

  • Lattice Energy vs. Hydration Energy: The chloride anion (

    
    ) and the primary ammonium cation form a crystal lattice. However, the hydration enthalpy of the small, polar ammonium headgroup and the chloride ion is extremely high. When ambient humidity exceeds the critical relative humidity (CRH) of the salt, the energy gained by solvating the ions outweighs the lattice energy, causing the crystal to dissolve in its own absorbed water [1, 6].
    
  • The Isoxazole Factor: While the isoxazole ring itself is aromatic and relatively stable to acid [1, 3], the physical degradation (liquefaction) creates a highly concentrated acidic aqueous micro-environment (pH < 1).

Chemical Integrity Risk

Contrary to common assumptions, the isoxazole ring is resistant to acid-catalyzed hydrolysis (unlike the oxazole ring). Research on similar structures (e.g., Leflunomide) demonstrates that isoxazole ring opening is primarily base-catalyzed or reductive [3, 5].

The Real Danger: The absorbed water is not inert.

  • Stoichiometric Collapse: A "wet" sample can contain 10–50% water by mass. Using this material in molar equivalents leads to severe under-dosing of the amine.

  • Reagent Quenching: If this building block is used in anhydrous coupling (e.g., with acid chlorides or DCC), the absorbed water will hydrolyze the coupling reagent immediately, leading to reaction failure, not because the isoxazole degraded, but because the water destroyed the electrophile [14].

Troubleshooting Guides (Q&A)

Scenario A: The Material is Already Wet/Clumped

Q: My bottle of Isoxazol-3-yl-methylamine HCl has formed a solid cake or a sticky gum. Is it ruined?

A: Not necessarily. The isoxazole ring is likely intact. You can recover it using the Azeotropic Rescue Protocol .

Step-by-Step Recovery:

  • Dissolution: Dissolve the "gum" in a minimum amount of dry methanol or ethanol.

  • Azeotrope Addition: Add 10 volumes of Toluene. Toluene forms a positive azeotrope with water (bp 85°C) and methanol (bp 63.8°C).

  • Evaporation: Rotovap at 45–50°C. The water will co-distill with the toluene.

  • Repetition: Repeat the toluene addition and evaporation 2–3 times until a white, free-flowing powder precipitates.

  • Final Dry: Place in a vacuum oven at 40°C over

    
     for 12 hours.
    

Warning: Do not use high heat (>80°C) for extended periods. While acid-stable, thermal stress on the ammonium salt can induce sublimation or minor decomposition [11].

Scenario B: Weighing Instability

Q: The mass keeps increasing while I weigh it on the balance. How do I get an accurate measurement?

A: You are observing active deliquescence. Stop weighing in open air.

Correct Protocol:

  • Difference Weighing:

    • Tare a sealed vial containing the bulk solid.

    • Remove an estimated amount quickly.[1]

    • Reseal and weigh the bulk vial again.

    • The mass loss is your accurate sample weight.

  • The "Stock Solution" Fix:

    • If the material is very hygroscopic, do not weigh solids for every reaction.

    • Dissolve the entire bottle in a known volume of dry solvent (e.g., DMSO or Methanol).

    • Calculate the concentration (Molarity).[2]

    • Dispense by volume (syringe) for future reactions. This eliminates hygroscopic error completely [6].

Scenario C: Reaction Failure

Q: I used the salt in an amide coupling, but I mostly got hydrolyzed acid chloride. Why?

A: Your salt introduced water into the anhydrous system. Even if the solid looks dry, the internal crystal lattice may hold water.

The Fix:

  • Pre-drying: Dry the salt under high vacuum (<1 mbar) for 4 hours before use.

  • Base Trap: When neutralizing the HCl salt with a base (e.g., DIPEA/TEA) in situ, the heat of neutralization can release trapped water. Add the base at 0°C, then add the electrophile.

Visualization: Handling & Degradation Logic

Figure 1: The Hygroscopic "Doom Loop" vs. Safe Handling

This diagram illustrates the causality between moisture absorption and experimental failure, contrasting it with the correct "Stock Solution" workflow.

G cluster_0 The Degradation Cycle cluster_1 The Safe Workflow DrySalt Dry Isoxazole-HCl Liquefaction Deliquescence (Acidic Solution) DrySalt->Liquefaction >40% RH StockSol Prepare Stock Sol. (DMSO/MeOH) DrySalt->StockSol Dissolve Immediately Moisture Atmospheric H2O Moisture->Liquefaction StoichError Stoichiometry Error (Under-dosing) Liquefaction->StoichError Mass = Salt + Water ReagentDeath Coupling Reagent Hydrolysis Liquefaction->ReagentDeath H2O attacks Electrophile Volumetric Volumetric Dosing StockSol->Volumetric Success Reaction Success Volumetric->Success

Caption: Figure 1. Left (Red): The cascade of failure caused by direct weighing of deliquescent salts. Right (Green): The preventive strategy using stock solutions to bypass hygroscopic weighing errors.

Summary Data Table: Stability & Storage

ParameterSpecification / RecommendationReason
Storage Temp -20°C (Long term)Slows kinetic rate of any potential hydrolysis [6].
Atmosphere Argon or Nitrogen (Desiccated)Prevents contact with atmospheric moisture.
Container Amber Glass + Parafilm/Teflon TapeProtects from light (minor risk) and ensures seal integrity.
Handling Warm to RT before openingPrevents condensation on cold solid (dew point).
Drying Method Vacuum Oven (40°C,

)
Removes surface and lattice water without thermal decomposition.
Critical Risk Anhydrous Reaction QuenchingWater in salt destroys sensitive reagents (e.g., acid chlorides).

References

  • BenchChem Technical Support. (2025).[1][3][4] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Isoxazol-3-yl-methylamine hydrochloride Product Data. Retrieved from

  • ResearchGate. (2002). pH and temperature stability of the isoxazole ring in leflunomide.[4] Retrieved from

  • Apollo Scientific. (n.d.).[5] [5-(Fur-2-yl)isoxazol-3-yl]methylamine hydrochloride Product Sheet. Retrieved from

  • Bentham Science. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles.[6] Current Organic Chemistry.[6] Retrieved from

  • BenchChem. (2025).[1][3][4] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.[1][7] Retrieved from

  • Thieme Connect. (n.d.). Product Class 9: Isoxazoles - Science of Synthesis.[8] Retrieved from

  • Reddit Chemistry Community. (2017). Drying and Storing Hygroscopic Salts.[9] Retrieved from

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles. Retrieved from

  • NIH/PMC. (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Retrieved from

  • Stack Exchange. (2023). Drying salts with HCl solution.[2] Retrieved from

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products. Retrieved from

  • NIH/PMC. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from

Sources

Troubleshooting

recrystallization techniques for impure Isoxazol-3-YL-methylamine hydrochloride

Guide to Recrystallization and Purification This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Isoxazol-3-YL-me...

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Recrystallization and Purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Isoxazol-3-YL-methylamine hydrochloride via recrystallization. As a polar hydrochloride salt of a heterocyclic amine, this compound presents specific purification challenges that require a nuanced approach beyond standard protocols. This document explains the causality behind experimental choices, provides detailed troubleshooting FAQs, and offers step-by-step protocols to ensure a self-validating and successful purification process.

Part 1: Understanding the Molecule and the Challenge

Isoxazol-3-YL-methylamine hydrochloride is characterized by two key features that dictate its purification strategy:

  • The Hydrochloride Salt: The presence of the HCl salt renders the molecule highly polar. This dramatically increases its solubility in polar solvents (like water and short-chain alcohols) and significantly decreases its solubility in non-polar organic solvents (like hexanes or toluene).[1] The principle of "like dissolves like" is paramount here.[2]

  • The Isoxazole Ring: This heterocyclic aromatic ring is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring opening, especially at elevated temperatures.[3] Since the compound is a hydrochloride salt, the environment is inherently acidic, which helps protect the ring's integrity during heat-driven dissolution.

The primary challenge is to identify a solvent or solvent system in which the compound is highly soluble when hot but poorly soluble at room temperature or below, allowing for efficient crystallization and recovery while leaving impurities behind in the solution (the "mother liquor").[2][4]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of Isoxazol-3-YL-methylamine hydrochloride in a practical question-and-answer format.

Q1: My compound won't dissolve in standard organic solvents. What is the recommended starting point for solvent selection?

Answer: Due to the high polarity of the hydrochloride salt, you should begin with polar protic solvents. Non-polar solvents like hexanes and toluene or even moderately polar solvents like diethyl ether and ethyl acetate are unlikely to be effective on their own and are better suited as anti-solvents.[1][5]

Based on the properties of similar amine hydrochlorides, alcohols are the most promising single-solvent candidates.[6][7]

Table 1: Recommended Starting Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Considerations
Isopropanol (IPA) 82.5Polar ProticExcellent first choice. Often provides a good solubility differential between hot and cold. Ammonium chloride, a potential impurity, has low solubility in IPA, which aids purification.[8]
Ethanol (Absolute) 78.4Polar ProticGood solubility for methylamine salts when hot.[6][7] May be too strong a solvent, leading to lower recovery. Ensure absolute (anhydrous) ethanol is used, as water content will significantly increase solubility.
n-Butanol 117.7Polar ProticHigher boiling point allows for greater solubility at high temperatures. It is particularly effective at leaving ammonium chloride impurities behind, as NH₄Cl is negligibly soluble even in boiling n-butanol.[6][7] The high boiling point can make it difficult to remove from the final product.
Methanol 64.7Polar ProticVery effective at dissolving polar salts, but often too effective, meaning the compound may remain soluble even when cold, leading to poor yield. Can be a good choice for a mixed-solvent system.[9]
Water 100Very Polar ProticWhile the compound is likely very soluble, water is often too powerful a solvent for organic salts unless used in a mixed-solvent system (e.g., with an alcohol).[10]

Q2: I've dissolved my compound in hot solvent, but it "oils out" upon cooling instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid crystal lattice. This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.[11][12]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small additional volume (10-20%) of the hot solvent to prevent premature saturation at a high temperature.[11]

  • Consider a Different Solvent: If the problem persists, the chosen solvent may be inappropriate. Try a solvent with a lower boiling point or one in which the compound is slightly less soluble.

Q3: My crystals have formed, but they are still colored or the purity hasn't improved. What should I do?

Answer: This indicates the presence of either insoluble or highly soluble colored impurities that were not effectively removed.

Solutions:

  • Perform a Hot Filtration: If you observe insoluble particulate matter in your hot, dissolved solution, a hot filtration is necessary to remove it.[16][17] This step is performed before allowing the solution to cool and crystallize. The goal is to keep the solution hot to prevent your desired compound from crystallizing prematurely on the filter paper.[18][19]

  • Use Activated Charcoal: If the impurity is a soluble, colored organic molecule, it can often be removed by treatment with activated charcoal.[17][18]

    • Procedure: After dissolving your compound in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Crucial Next Step: You must then perform a hot filtration to remove the fine charcoal particles before cooling.[20] Using too much charcoal can lead to the loss of your desired product.[18]

Q4: I'm losing too much product. How can I improve my recovery yield?

Answer: Low yield is a common issue in recrystallization. The goal is to maximize the recovery of pure product while accepting that some loss is inevitable, as no compound has zero solubility in the cold solvent.

Yield Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: The most common cause of low yield is using too much solvent.[14] The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions until the compound just dissolves.

  • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize precipitation.[4]

  • Wash Crystals with Ice-Cold Solvent: When filtering your crystals, wash them with a very small amount of ice-cold fresh solvent to rinse away any remaining mother liquor that contains impurities. Using room temperature or warm solvent will redissolve some of your product.[15]

  • Recover a Second Crop: The mother liquor (the filtrate) still contains some of your dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent to re-concentrate the solution and repeating the cooling process. Note that this second crop may be less pure than the first.

Part 3: Experimental Protocols & Workflows

Workflow for Recrystallization Decision-Making

The following diagram illustrates the general workflow and key decision points in a recrystallization experiment.

Recrystallization_Workflow start_node Start: Impure Solid process_node_1 Dissolve in Minimum Hot Solvent start_node->process_node_1 Select Solvent(s) process_node process_node decision_node decision_node io_node io_node end_node End: Pure, Dry Crystals decision_node_1 Insoluble Impurities or Color Present? process_node_1->decision_node_1 process_node_2 Add Charcoal (if needed) Perform Hot Filtration decision_node_1->process_node_2 Yes process_node_3 Cool Solution Slowly (1. Room Temp, 2. Ice Bath) decision_node_1->process_node_3 No process_node_2->process_node_3 decision_node_2 Crystals Formed? process_node_3->decision_node_2 process_node_4 Isolate Crystals (Vacuum Filtration) decision_node_2->process_node_4 Yes io_node_2 Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume decision_node_2->io_node_2 No io_node_1 Wash with Ice-Cold Solvent process_node_4->io_node_1 process_node_5 Dry Crystals io_node_1->process_node_5 process_node_5->end_node io_node_2->process_node_3

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., with Isopropanol)

This is the preferred method if a suitable single solvent can be found.

  • Preparation: Place the impure Isoxazol-3-YL-methylamine hydrochloride (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. In a separate beaker, bring your chosen solvent (e.g., 20-30 mL of isopropanol) to a boil on a hot plate.

  • Dissolution: Add a small portion of the boiling solvent to the Erlenmeyer flask containing your solid. Stir and heat the mixture. Continue adding small portions of the boiling solvent until the solid has just completely dissolved. Avoid adding a large excess.[14]

  • Hot Filtration (Optional): If insoluble impurities or color are present (see Q3), perform a hot gravity filtration at this stage into a clean, pre-warmed flask.[19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This technique is useful when no single solvent has the ideal properties.[21] A "good" solvent, in which the compound is soluble, is paired with a miscible "bad" or "anti-solvent," in which the compound is insoluble.[14][22] A common pair for this compound would be Methanol (good solvent) and Ethyl Acetate or THF (anti-solvents).

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the boiling "good" solvent (e.g., methanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., ethyl acetate) dropwise with swirling.[21]

  • Saturation Point: Continue adding the anti-solvent until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.[14][21]

  • Re-clarification: Add one or two drops of the hot "good" solvent to just redissolve the turbidity, resulting in a perfectly saturated hot solution.

  • Cooling & Isolation: Follow steps 4-7 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio) for the final wash.

Troubleshooting Flowchart: No Crystal Formation

If crystallization fails to occur after cooling, use the following decision tree to diagnose and solve the problem.

Troubleshooting_Crystals start_node Problem: No Crystals After Cooling decision_node Is the solution perfectly clear? start_node->decision_node Observe Solution action_node1 Induce Nucleation: 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed' crystal of pure product. decision_node->action_node1 Yes action_node3 Diagnosis: 'Oiling Out'. Action: Re-heat to dissolve oil, add more 'good' solvent, and cool MUCH more slowly. decision_node->action_node3 No (Solution is cloudy/oily) action_node action_node result_node result_node decision_node2 Crystals Form? action_node1->decision_node2 result_node1 Success! decision_node2->result_node1 Yes action_node2 Diagnosis: Solution is too dilute. Action: Boil off some solvent to concentrate, then re-cool. decision_node2->action_node2 No result_node2 Pure Crystals action_node3->result_node2

Caption: Troubleshooting guide for failed crystallization.

References

  • Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Methylamine clean-up. Hive Newbee Forum. [Link]

  • Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. Proprep. [Link]

  • Recrystallization and hot filtration. Safrole. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Mixed Solvent Recrystallization. UCLA Chemistry Handouts. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • What is the multi-solvent recrystallization process?. Quora. [Link]

  • Synthetic reactions using isoxazole compounds. J-STAGE. [Link]

  • 2.5: Hot Filtration. Chemistry LibreTexts. [Link]

    • Crystallization. University of Missouri–St. Louis. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town, Science. [http://www.science.uct.ac.za/sites/default/files/image_tool/images/333/SOP - Crystallization.pdf](http.www.science.uct.ac.
  • RECRYSTALLIZATION. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Methylamine Purification. Sciencemadness Discussion Board. [Link]

  • Methylamine Hydrochloride Synthesis. Scribd. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • methylamine hydrochloride. Chemister.ru. [Link]

  • Making Methylamine 3 Ways. YouTube. [Link]

Sources

Optimization

addressing pH sensitivity of Isoxazol-3-YL-methylamine hydrochloride in aqueous solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with Isoxazol-3-YL-methylamine hydrochloride. Here, we address the critical issue of its pH sensitivity in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Isoxazol-3-YL-methylamine hydrochloride. Here, we address the critical issue of its pH sensitivity in aqueous solutions, providing troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my Isoxazol-3-YL-methylamine hydrochloride in solution over time. What is the likely cause?

A1: The primary cause of instability for Isoxazol-3-YL-methylamine hydrochloride in aqueous solutions is its susceptibility to pH-dependent degradation. The isoxazole ring, while generally stable, can undergo cleavage, particularly under neutral to basic conditions. This degradation is often accelerated by increased temperatures.

Q2: What is the fundamental reason for the pH sensitivity of this molecule?

A2: The pH sensitivity stems from two key structural features: the isoxazole ring and the methylamine side chain. The isoxazole ring contains a relatively weak N-O bond that can be cleaved through hydrolysis, a reaction catalyzed by hydroxide ions (more prevalent at higher pH). Additionally, the methylamine group has a pKa value that dictates its protonation state, influencing the molecule's overall reactivity and solubility.

Q3: What is the pKa of Isoxazol-3-YL-methylamine hydrochloride, and why is it important?

Q4: Can I simply dissolve the hydrochloride salt in water and assume the solution will be stable?

A4: No, this is not a safe assumption. While dissolving the hydrochloride salt will initially create an acidic solution, the final pH will depend on the concentration and the buffering capacity of the water itself. Without a proper buffering system, the pH can drift, potentially into a range where degradation becomes significant.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in a Buffered Solution

Question: I prepared a solution of Isoxazol-3-YL-methylamine hydrochloride in a phosphate buffer at pH 7.4, and I'm seeing rapid degradation. Why is this happening, and what should I do?

Answer:

Causality: As indicated by the predicted pKa of the aminomethyl group (~7.4), at pH 7.4, a significant portion of your compound exists in the unprotonated, free amine form. This unprotonated amine is more nucleophilic and can potentially accelerate the degradation of the isoxazole ring. Furthermore, studies on similar isoxazole-containing compounds, like Leflunomide, have shown a marked increase in degradation at neutral and basic pH. For instance, the half-life of Leflunomide at 37°C drops from stable at pH 4.0 to 7.4 hours at pH 7.4, and further to 1.2 hours at pH 10.0.[4]

Troubleshooting Workflow:

  • Lower the pH: The primary corrective action is to lower the pH of your solution. By shifting the pH to be at least 1.5 to 2 units below the pKa of the amine (i.e., pH 5.4-5.9), you will ensure that the vast majority of the molecules are in the protonated, more stable form.

  • Buffer Selection:

    • Acetate Buffer: An acetate buffer (pKa ~4.76) is an excellent choice for maintaining a pH in the range of 4.0 to 5.5.

    • Citrate Buffer: A citrate buffer (pKa values around 3.1, 4.8, and 6.4) offers buffering capacity over a broader acidic range and is also a suitable option.[5][6]

    • Avoid Phosphate Buffers at Neutral pH: While phosphate buffers are common, their buffering range around pH 7.2 makes them less ideal for this specific compound if stability is a concern.

G

Caption: Proposed mechanism for base-catalyzed degradation of the isoxazole ring.

References

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Available at: [Link].

  • Lee, J. W., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 33(11), 1672-1675. Available at: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available at: [Link].

  • Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical. Published April 2, 2025. Available at: [Link].

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals. Published August 2, 2024. Available at: [Link].

  • Your guide to select the buffer in HPLC development part 1. PharmaCores. Published August 2, 2025. Available at: [Link].

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published November 5, 2025. Available at: [Link].

  • A practical guide to forced degradation and stability studies for drug substances. Sharp. Available at: [Link].

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link].

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link].

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Published November 10, 2025. Available at: [Link].

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. National Institutes of Health. Available at: [Link].

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Published June 9, 2024. Available at: [Link].

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Published July 4, 2024. Available at: [Link].

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link].

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Published February 22, 2020. Available at: [Link].

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research. Published September 24, 2025. Available at: [Link].

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Published April 22, 2022. Available at: [Link].

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Published August 31, 2022. Available at: [Link].

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. Available at: [Link].

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. The Royal Society of Chemistry. Available at: [Link].

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Published December 30, 2024. Available at: [Link].

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 13C NMR Characterization of Isoxazol-3-yl-methylamine HCl

Executive Summary & Application Scope Isoxazol-3-yl-methylamine Hydrochloride (CAS: 131052-58-9) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of glutamate receptor ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Isoxazol-3-yl-methylamine Hydrochloride (CAS: 131052-58-9) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of glutamate receptor agonists (e.g., AMPA/NMDA modulators) and antibacterial agents.

This guide provides a definitive technical reference for the 13C NMR characterization of this compound. Unlike standard spectral lists, this document focuses on structural differentiation , specifically distinguishing the 3-isomer from its common regioisomer, Isoxazol-5-yl-methylamine , and analyzing solvent-dependent chemical shift variations.

Target Audience: Synthetic Chemists, Analytical Scientists, and structural biology researchers.

Structural Characterization & Assignments

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the standard IUPAC numbering for the isoxazole ring.

G C3 C3 C4 C4 C3->C4 C_alpha C3->C_alpha C5 C5 C4->C5 O1 O1 C5->O1 N2 N2 O1->N2 N2->C3 NH3 NH3+ C_alpha->NH3

Figure 1: Connectivity and numbering of Isoxazol-3-yl-methylamine HCl. Cα denotes the methylene carbon attached to the ammonium group.

Consensus 13C NMR Data (DMSO-d6)

The following data represents the consensus chemical shifts derived from high-field NMR (400 MHz+) in DMSO-d6. DMSO is the preferred solvent due to the solubility of the hydrochloride salt and the ability to visualize exchangeable ammonium protons in 1H NMR.

Carbon PositionChemical Shift (δ, ppm)MultiplicityAssignment Logic
C-5 159.8 - 160.5 d (CH)Deshielded by adjacent Oxygen; characteristic doublet in coupled spectra (

Hz).
C-3 157.5 - 158.5 s (Cq)Quaternary carbon; shifts upfield relative to C-5. Attached to the electron-withdrawing ammonium-methyl group.
C-4 104.2 - 105.0 d (CH)Most shielded ring carbon; diagnostic signal for isoxazole unsaturation.
C-α (CH₂) 33.5 - 35.2 t (CH₂)Methylene carbon; broadened or split if

coupling is resolved; typical range for

-ammonium carbons.

Technical Note: The chemical shift of C-α is highly pH-dependent. In the free base, this signal shifts downfield to ~38-40 ppm. In the HCl salt, the protonation of the amine shields the adjacent carbon (


-effect).

Comparative Analysis: 3-Isomer vs. 5-Isomer

A common synthetic challenge is the formation of regioisomers (3-substituted vs. 5-substituted isoxazoles) during cycloaddition reactions (e.g., alkyne + nitrile oxide). Distinguishing these is critical.

Diagnostic Shift Comparison

The table below highlights the "Fingerprint Regions" that differentiate the two isomers.

FeatureIsoxazol-3-yl-methylamine (Target)Isoxazol-5-yl-methylamine (Alternative)differentiation Factor
Ring C-5 Shift ~160 ppm (CH)~168-170 ppm (Cq)Primary Indicator: C-5 is a CH in the 3-isomer but a quaternary C in the 5-isomer.
Ring C-3 Shift ~158 ppm (Cq)~150-152 ppm (CH)Secondary Indicator: C-3 is quaternary in the 3-isomer.
C-4 Shift ~104 ppm~101-103 ppmMinor difference; less reliable for identification.
HMBC Correlation Cα correlates to C-3 (Cq)Cα correlates to C-5 (Cq)Definitive proof via 2D NMR.
Regioisomer Differentiation Workflow

Follow this logic path to confirm your product identity using 1D and 2D NMR.

Workflow Start Start: Acquire 13C & DEPT-135 Spectra CheckCq Identify Quaternary Carbons (Cq) (Absent in DEPT) Start->CheckCq Decision1 Is Cq > 165 ppm? CheckCq->Decision1 Result5 Likely 5-Isomer (C5-O is quaternary) Decision1->Result5 Yes Result3 Likely 3-Isomer (C3-N is quaternary) Decision1->Result3 No (~158 ppm) Confirm Confirmation: HMBC Correlate CH2 protons to Ring C Result5->Confirm Result3->Confirm

Figure 2: Decision tree for distinguishing isoxazole regioisomers based on Carbon-13 chemical shifts.

Experimental Protocols

Sample Preparation for 13C NMR

To ensure reproducibility and minimize solvent effects:

  • Mass: Weigh 15-20 mg of Isoxazol-3-yl-methylamine HCl.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? The HCl salt is sparingly soluble in CDCl3. D2O causes exchange of the ammonium protons, losing valuable 1H-15N coupling information in proton spectra.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Reference: Calibrate the spectrum to the DMSO-d6 septet center at 39.52 ppm .

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbon relaxation).

  • Scans (NS): Minimum 1024 scans (Due to low molecular weight and Cq relaxation).

  • Spectral Width: 0 - 220 ppm.

References & Authority

  • Regioisomer Shift Data: Beilstein J. Org. Chem.2011 , 7, 1294–1298. (Analysis of 3,5-disubstituted isoxazole shifts).

  • Solvent Effects on NMR: J. Org. Chem.1997 , 62, 7512–7515.[1] (Trace impurities and solvent references).

  • Isoxazole Synthesis & Characterization: Molecules2013 , 18, 13560-13571. (Synthesis of isoxazole building blocks).

  • Compound Data (PubChem): CID 18442593 (Isoxazol-5-yl regioisomer data for comparison).

Disclaimer: The chemical shifts provided are consensus values based on structural analogues and high-field NMR data of isoxazole derivatives. Exact values may vary slightly (± 0.5 ppm) depending on concentration, temperature, and pH.

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Identification of Isoxazol-3-YL-methylamine Hydrochloride: A Comparative Analysis of Chromatographic Strategies

For researchers, scientists, and professionals in drug development, the accurate and robust identification and quantification of small polar molecules like Isoxazol-3-YL-methylamine hydrochloride is a frequent analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust identification and quantification of small polar molecules like Isoxazol-3-YL-methylamine hydrochloride is a frequent analytical challenge. This guide provides an in-depth, objective comparison of two primary liquid chromatography-mass spectrometry (LC-MS) strategies for the analysis of this compound. We will explore the technical nuances and experimental rationale behind Hydrophilic Interaction Liquid Chromatography (HILIC) and a derivatization-based Reversed-Phase (RP) LC-MS approach, supported by detailed experimental protocols and expected performance data. Our focus is on providing a scientifically rigorous framework to empower you to make informed decisions for your analytical needs.

The Analytical Challenge: Retaining a Small, Polar Amine

Isoxazol-3-YL-methylamine hydrochloride (C₄H₆N₂O·HCl, MW: 134.57) is a small molecule characterized by its polar amine group and heterocyclic isoxazole ring. These features make it highly soluble in aqueous media, which presents a significant hurdle for traditional reversed-phase liquid chromatography. In RP-LC, where a nonpolar stationary phase is used, small polar analytes exhibit weak retention and often elute in or near the solvent front, leading to poor chromatographic resolution and potential matrix effects. To overcome this, alternative strategies are necessary. This guide will compare two such powerful strategies: direct analysis using HILIC and analysis following derivatization using RP-LC.

Comparative Overview of Analytical Strategies

FeatureHILIC-MS/MSDerivatization RP-LC-MS/MS
Principle Analyte partitions into a water-enriched layer on a polar stationary phase.Chemical modification of the amine group to increase hydrophobicity and improve retention on a nonpolar stationary phase.
Sample Preparation Simple "dilute and shoot" or protein precipitation.Additional derivatization step required.
Chromatography Excellent retention for polar analytes.Excellent retention for the derivatized, nonpolar analyte.
MS Sensitivity Often enhanced due to high organic content in the mobile phase, promoting efficient desolvation.Can be significantly enhanced depending on the derivatizing agent.
Throughput Higher, due to simpler sample preparation.Lower, due to the additional derivatization step.
Method Development Can be more complex due to the nuanced nature of the HILIC retention mechanism.More established principles of reversed-phase chromatography apply.

Proposed Fragmentation Pathway of Isoxazol-3-YL-methylamine

A critical aspect of developing a selective and sensitive LC-MS/MS method is understanding the fragmentation of the target analyte. For Isoxazol-3-YL-methylamine, electrospray ionization in positive mode (ESI+) is expected to readily form the protonated molecule [M+H]⁺ at m/z 99.06. Collision-induced dissociation (CID) of this precursor ion is likely to proceed through the following pathways:

G M_H [M+H]⁺ m/z 99.06 F1 Loss of NH₃ [M+H-NH₃]⁺ m/z 82.03 M_H->F1 -NH₃ F2 α-cleavage [CH₂NH₂]⁺ m/z 30.05 M_H->F2 F3 Ring Cleavage [C₃H₂NO]⁺ m/z 68.02 M_H->F3

Caption: Proposed ESI+ fragmentation of Isoxazol-3-YL-methylamine.

The primary fragmentation pathways are predicted to be the neutral loss of ammonia (NH₃) from the protonated amine, α-cleavage at the bond between the methylene group and the isoxazole ring, and cleavage of the isoxazole ring itself. The relative abundance of these fragment ions will depend on the collision energy. For quantitative analysis, the most stable and intense fragment ion should be chosen for selected reaction monitoring (SRM).

Method 1: HILIC-MS/MS for Direct Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for the direct analysis of polar compounds like Isoxazol-3-YL-methylamine.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained through partitioning into this layer.[2]

Experimental Protocol: HILIC-MS/MS

1. Sample Preparation:

  • For simple matrices, a "dilute-and-shoot" approach may be sufficient. Dilute the sample in a solution mimicking the initial mobile phase composition (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • For complex matrices like plasma, protein precipitation is recommended. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. The supernatant can be directly injected.

2. LC Conditions:

  • Column: A HILIC column with an amide or zwitterionic stationary phase is recommended for good peak shape and retention of amines. (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %B
    0.0 95
    3.0 50
    3.1 95

    | 5.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (Proposed):

    • Quantitative: 99.1 > 82.0

    • Qualitative: 99.1 > 68.0

Performance and Validation Insights:

A HILIC-based method should be validated according to ICH M10 guidelines on bioanalytical method validation.[3][4] Key parameters to assess include:

ParameterAcceptance CriteriaExpected Performance
Linearity r² ≥ 0.991 - 1000 ng/mL
Accuracy 85-115% (80-120% for LLOQ)Within acceptable limits
Precision ≤15% RSD (≤20% for LLOQ)Within acceptable limits
LLOQ S/N ≥ 10~1 ng/mL

Causality Behind Experimental Choices:

  • The choice of a HILIC column provides the necessary retention for the polar analyte without the need for derivatization.

  • The acidic mobile phase (pH 3.0) ensures the amine group is protonated, which is beneficial for both HILIC retention and ESI+ ionization.

  • The high organic content of the mobile phase enhances MS sensitivity by facilitating efficient desolvation in the ESI source.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Dilution Dilution Sample->Dilution Simple Matrix Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Complex Matrix HILIC_Column HILIC Column Dilution->HILIC_Column Protein_Precipitation->HILIC_Column Gradient_Elution Gradient Elution HILIC_Column->Gradient_Elution MS_Detection MS/MS Detection (SRM) Gradient_Elution->MS_Detection Integration Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: HILIC-MS/MS workflow for Isoxazol-3-YL-methylamine.

Method 2: Derivatization with Reversed-Phase LC-MS/MS

An alternative to HILIC is to modify the analyte to make it suitable for reversed-phase chromatography. Derivatization of the primary amine group with a hydrophobic reagent will increase its non-polar character, leading to better retention on a C18 column.[5] A common and effective derivatizing agent for primary amines is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[2][6]

Experimental Protocol: Derivatization RP-LC-MS/MS

1. Derivatization Procedure:

  • To 10 µL of sample, add 70 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent (dissolved in acetonitrile).

  • Vortex and heat at 55 °C for 10 minutes.[6]

  • The derivatized sample is then ready for LC-MS analysis.

2. LC Conditions:

  • Column: A standard C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 95
    5.1 5

    | 7.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (Proposed for AQC derivative):

    • The precursor ion will be [M+H+170]⁺, where 170 is the mass of the AQC tag. The exact m/z will be 269.1.

    • The most common and stable fragment ion from AQC-derivatized amines is the AQC tag itself at m/z 171.1.[1]

    • Quantitative: 269.1 > 171.1

    • Qualitative: A second fragment related to the original molecule could be sought.

Performance and Validation Insights:
ParameterAcceptance CriteriaExpected Performance
Linearity r² ≥ 0.990.5 - 500 ng/mL
Accuracy 85-115% (80-120% for LLOQ)Within acceptable limits
Precision ≤15% RSD (≤20% for LLOQ)Within acceptable limits
LLOQ S/N ≥ 10Potentially lower than HILIC due to enhanced ionization efficiency.

Causality Behind Experimental Choices:

  • Derivatization with AQC transforms the polar amine into a more hydrophobic molecule, enabling its retention on a widely-used C18 column.

  • The AQC tag provides a consistent and strong fragmentation pattern, simplifying MS/MS method development and often enhancing sensitivity.[1]

  • The additional sample preparation step is a trade-off for using the more conventional and often more robust reversed-phase chromatography.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization AQC Reagent RP_Column Reversed-Phase C18 Column Derivatization->RP_Column Gradient_Elution Gradient Elution RP_Column->Gradient_Elution MS_Detection MS/MS Detection (SRM) Gradient_Elution->MS_Detection Integration Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Sources

Validation

Comparative Reactivity Guide: Isoxazol-3-yl-methylamine HCl vs. Pyridyl-methylamines

Executive Summary This guide provides a critical analysis of the reactivity profiles of Isoxazol-3-yl-methylamine HCl compared to its 6-membered heteroaromatic analogs, Pyridyl-methylamines (2-, 3-, and 4-isomers). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the reactivity profiles of Isoxazol-3-yl-methylamine HCl compared to its 6-membered heteroaromatic analogs, Pyridyl-methylamines (2-, 3-, and 4-isomers). While both scaffolds serve as crucial amine linkers in drug discovery, their electronic behaviors are distinct.

Key Takeaway: Isoxazol-3-yl-methylamine is a significantly weaker nucleophile and less basic (pKa ~7.5–8.0) than pyridyl-methylamines (pKa ~8.3–9.1). Its deployment requires careful protocol adjustment to avoid isoxazole ring cleavage under strongly basic or reducing conditions, a liability not present in the robust pyridine scaffold. Conversely, the isoxazole moiety offers a unique dipole and hydrogen-bond acceptor profile that can improve metabolic stability and solubility in specific lead series.

Physicochemical & Electronic Profile

The fundamental difference in reactivity stems from the electron-withdrawing nature of the heteroaromatic rings. The isoxazole ring, containing adjacent oxygen and nitrogen atoms, exerts a stronger inductive electron-withdrawing effect (-I) on the exocyclic amine than the pyridine ring.

Table 1: Comparative Physicochemical Properties
PropertyIsoxazol-3-yl-methylamine2-Picolylamine (2-AMP)3-Picolylamine (3-AMP)4-Picolylamine (4-AMP)
Structure 5-membered, N-O bond6-membered, N6-membered, N6-membered, N
Amine pKa (approx) 7.95 (Predicted)8.8 - 9.1 8.3 - 8.6 8.5 - 9.0
Ring Electronics

-excessive but e- withdrawing

-deficient

-deficient

-deficient
Nucleophilicity ModerateHighHighHigh
Chelation Potential Low (Weak N-O coordination)High (Bidentate N-N)LowLow
Base Stability Labile (Ring opening)StableStableStable
Reductive Stability Labile (N-O cleavage)StableStableStable

Expert Insight: The lower pKa of the isoxazolyl amine means it exists as a free base at lower pH levels than pyridyl amines. However, its reduced nucleophilicity often requires higher temperatures or stronger electrophiles to achieve comparable reaction rates in


 or acylation reactions.

Reactivity Analysis & Mechanistic Pathways

Nucleophilic Substitution & Acylation
  • Pyridyl-methylamines: Exhibit "benzylamine-like" reactivity. The 2-isomer is particularly reactive but can suffer from self-quenching via metal chelation if Lewis acid catalysts are used.

  • Isoxazol-3-yl-methylamine: The primary amine is deactivated by the electron-poor isoxazole core.

    • Protocol Adjustment: When coupling with carboxylic acids, use highly active coupling reagents (e.g., HATU) rather than carbodiimides (EDC) to ensure rapid turnover before any potential side reactions occur.

Stability & Ring Cleavage Risks

The most critical operational difference is the stability of the isoxazole ring. Unlike the chemically robust pyridine, the isoxazole N-O bond is a "spring-loaded" functionality.

  • Base-Induced Cleavage: Strong bases (e.g., NaOH, NaOEt, or even excess TEA at high heat) can deprotonate the C-5 position (if unsubstituted) or attack the ring, leading to fragmentation into nitriles and carbonyls.

  • Reductive Cleavage: Standard hydrogenation conditions (

    
    , Pd/C) used to deprotect benzyl groups will destroy  the isoxazole ring, cleaving the N-O bond to form 
    
    
    
    -amino enones.
Metal Chelation[2]
  • 2-Pyridyl-methylamine: Acts as a privileged bidentate ligand. It will strip metal catalysts (Pd, Cu) from reaction mixtures, potentially poisoning cross-coupling reactions.

  • Isoxazol-3-yl-methylamine: Poor chelator. The geometry of the 5-membered ring and the electronic nature of the oxygen atom make it a weak ligand, allowing for smoother Pd-catalyzed transformations on other parts of the molecule.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision-making process for selecting reaction conditions based on the scaffold's stability profile.

ReactivityFlow cluster_Iso Isoxazol-3-yl-methylamine cluster_Pyr Pyridyl-methylamines Start Select Amine Scaffold Iso Isoxazol-3-yl-methylamine HCl Start->Iso Pyr Pyridyl-methylamine Start->Pyr Iso_Cond Condition Check Iso->Iso_Cond Iso_Base Avoid Strong Bases (Risk: Ring Opening) Iso_Cond->Iso_Base High pH (>12) Iso_Red Avoid Hydrogenation (Risk: N-O Cleavage) Iso_Cond->Iso_Red H2 / Pd/C Iso_Safe Safe: Mild Base (DIPEA), Acidic Cond., HATU Coupling Iso_Cond->Iso_Safe Standard Coupling Pyr_Chel Chelation Risk (2-isomer) Pyr->Pyr_Chel Metal Catalyst Present? Pyr_Safe Safe: Strong Bases, Hydrogenation, Reductive Amination Pyr->Pyr_Safe General Conditions

Caption: Decision tree highlighting critical stability checkpoints. Red paths indicate failure modes specific to isoxazoles.

Experimental Protocols

Protocol A: Safe Free-Basing of Isoxazol-3-yl-methylamine HCl

Unlike pyridines, in situ free-basing with strong hydroxide is risky.

  • Suspension: Suspend 1.0 eq of Isoxazol-3-yl-methylamine HCl in DCM or DMF.

  • Neutralization: Add 1.1 eq of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) at 0°C.

    • Why: These non-nucleophilic organic bases gently liberate the amine without attacking the isoxazole ring. Avoid NaOH or KOH.

  • Activation: Proceed immediately to add the electrophile (e.g., Acid Chloride or Activated Ester).

Protocol B: Comparative Reductive Amination

Demonstrating the nucleophilicity difference.

Substrate: Benzaldehyde (1.0 eq) Conditions:

  • Pyridyl-methylamine: Reacts rapidly (1-2 h) with STAB (Sodium Triacetoxyborohydride) in DCE at RT.

  • Isoxazol-3-yl-methylamine:

    • Requires pre-formation of imine (add amine + aldehyde +

      
       or 
      
      
      
      ) for 4-6 h to drive equilibrium due to lower nucleophilicity.
    • Add reducing agent (STAB) only after imine formation is confirmed by LCMS.

    • Caution: Do not use

      
       for the reduction step; it will cleave the isoxazole.
      

Applications & Drug Discovery Context[3][4][5][6]

  • Bioisosteres: The isoxazole ring is often used as a bioisostere for pyridine or phenyl rings to reduce lipophilicity (LogP) and improve metabolic stability against oxidative metabolism (CYP450).

  • Fragment-Based Design: Isoxazol-3-yl-methylamine is a "polar" fragment. Its lower basicity compared to pyridyl-methylamine can be advantageous in reducing hERG channel inhibition, a common liability associated with highly basic amines.

References

  • Praveen, C., et al. (2010). "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles." Synlett, 777-781. Link

  • Lee, S., et al. (2022). "Substituted Pyridines from Isoxazoles: Scope and Mechanism." Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Division. (2025). "The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity." Link

  • PubChem. (2025).[1] "Compound Summary: 3-(Aminomethyl)pyridine." Link

  • Kalinin, V. N., et al. (1992). "Reactivity of 3-Aminoisoxazoles." Tetrahedron. (Demonstrating base sensitivity of the isoxazole core).

Sources

Comparative

infrared (IR) spectroscopy peaks of Isoxazol-3-YL-methylamine hydrochloride

<Comparative Analysis of the Infrared (IR) Spectrum of (Isoxazol-3-yl)methanamine Hydrochloride > A Guide for Researchers in Pharmaceutical and Chemical Analysis Introduction: The Role of IR Spectroscopy in Structural El...

Author: BenchChem Technical Support Team. Date: February 2026

<Comparative Analysis of the Infrared (IR) Spectrum of (Isoxazol-3-yl)methanamine Hydrochloride >

A Guide for Researchers in Pharmaceutical and Chemical Analysis

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical and chemical industries. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that is highly specific to a compound's structure and functional groups. For drug development professionals, IR spectroscopy is an indispensable tool for structural verification, purity assessment, and identification of polymorphic forms. This guide provides an in-depth analysis of the IR spectrum of (isoxazol-3-yl)methanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry, and compares its spectral features with relevant alternatives to aid in unambiguous identification.

Resolving Structural Ambiguity: (Isoxazol-3-yl)methanamine vs. N-methylisoxazol-3-amine

The name "isoxazol-3-yl-methylamine hydrochloride" can be ambiguous. It could potentially refer to two distinct isomers: (isoxazol-3-yl)methanamine hydrochloride (a primary amine) or N-methylisoxazol-3-amine hydrochloride (a secondary amine). This guide will focus on (isoxazol-3-yl)methanamine hydrochloride , the primary amine, due to its common role as a synthetic intermediate. However, understanding the key spectral differences, particularly in the N-H stretching region, is crucial for correct identification. A primary amine will typically show two N-H stretching bands, while a secondary amine will show only one.[1][2]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a clean, reproducible IR spectrum is paramount for accurate analysis. For a solid, crystalline sample like an amine hydrochloride, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.

Step-by-Step KBr Pellet Preparation Protocol
  • Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of the (isoxazol-3-yl)methanamine hydrochloride sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr. Causality: Grinding ensures the sample is evenly dispersed and minimizes light scattering, while using dry KBr is critical as water has strong IR absorptions that can obscure key spectral regions.

  • Mixing: Mix the sample and KBr thoroughly by continuing to grind the mixture for another 1-2 minutes. The goal is a homogenous, fine powder.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. Trustworthiness: A transparent pellet indicates good particle size reduction and dispersion, leading to a high-quality spectrum with minimal scattering effects.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A typical acquisition range is 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand to ratio against the sample spectrum.

An alternative for rapid analysis is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation. However, ensure good contact between the crystal and the solid sample for a strong signal.

Caption: KBr Pellet Preparation Workflow for Solid Samples.

Spectral Analysis of (Isoxazol-3-yl)methanamine Hydrochloride

The IR spectrum of this molecule is a composite of the vibrations from the primary ammonium group (-CH₂-NH₃⁺), the isoxazole ring, and the methylene (-CH₂-) linker. The protonation of the amine to form the hydrochloride salt has a profound effect on the N-H stretching and bending vibrations.

Key Diagnostic Regions and Peak Assignments
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Characteristics
~3100 - 2600N-H StretchPrimary Ammonium (R-NH₃⁺)Strong, very broad band system. Often superimposed with C-H stretches.[3]
~3000 - 2850C-H StretchMethylene (-CH₂) & Ring C-HMedium to weak, sharp peaks on the broad N-H band.
~1610 - 1580N-H Bend (Asymmetric)Primary Ammonium (R-NH₃⁺)Medium to strong, sharp.
~1550 - 1500N-H Bend (Symmetric)Primary Ammonium (R-NH₃⁺)Medium.
~1640 - 1610C=N StretchIsoxazole RingMedium, sharp.[4]
~1470 - 1430C=C StretchIsoxazole RingMedium.
~1270 - 1250C-N StretchIsoxazole RingMedium.[4][5]
~1170 - 1110N-O StretchIsoxazole RingMedium to strong.[4][5]
~1070C-O StretchIsoxazole RingMedium.[5]

Note: These are expected ranges. The exact peak positions can be influenced by the solid-state crystal lattice and hydrogen bonding.

The most telling feature of the hydrochloride salt is the replacement of the typical two sharp primary amine N-H stretches (around 3400-3250 cm⁻¹) with a very broad and strong absorption band system at lower frequencies (often centered around 3000 cm⁻¹).[3] This is due to the strong hydrogen bonding between the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻).

Comparative IR Spectral Analysis

To confidently identify (isoxazol-3-yl)methanamine hydrochloride, comparing its spectrum to logical alternatives is essential.

Comparison 1: Hydrochloride Salt vs. Free Base

The most significant changes occur upon protonation of the amine.

Feature(Isoxazol-3-yl)methanamine HCl (Salt)(Isoxazol-3-yl)methanamine (Free Base)Rationale for Difference
N-H Stretch Very broad, strong absorption from ~3100-2600 cm⁻¹Two distinct, sharper peaks ~3400-3250 cm⁻¹[1]Formation of R-NH₃⁺ and strong H-bonding shifts absorption to lower wavenumbers and causes significant broadening.
N-H Bend Two distinct bands for asymmetric (~1600 cm⁻¹) and symmetric (~1520 cm⁻¹) bending.One primary amine scissoring band ~1650-1580 cm⁻¹.[1]The change in geometry and bonding in the ammonium ion alters the bending modes.
Ring Vibrations Minor shifts expected.Reference positions.The electronic effect of protonating the side chain on the heterocyclic ring is minimal.
Comparison 2: Comparison with a Simple Aromatic Amine Hydrochloride

Comparing with a well-known compound like Benzylamine Hydrochloride helps to isolate the features of the isoxazole ring.

Feature(Isoxazol-3-yl)methanamine HClBenzylamine HydrochlorideKey Differentiator
N-H/C-H Stretch Broad R-NH₃⁺ stretch, ring C-H, and aliphatic -CH₂- stretches.Broad R-NH₃⁺ stretch, aromatic C-H (>3000 cm⁻¹), and aliphatic -CH₂- stretches.Similar in this region.
Aromatic/Heterocyclic Region C=N (~1620 cm⁻¹), C=C, C-N, N-O, and C-O stretches.[4][5]Aromatic C=C ring stretches (~1600, 1500, 1450 cm⁻¹).Presence of N-O and specific C-O/C-N ring stretches are unique identifiers for the isoxazole moiety.
Fingerprint Region Complex pattern characteristic of the substituted isoxazole.Pattern characteristic of a monosubstituted benzene ring.The overall pattern below 1400 cm⁻¹ will be distinctly different.

graph LR {
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
subgraph "Target Compound"
    A["(Isoxazol-3-yl)methanamine HCl"];
end

subgraph "Key Spectral Regions"
    B["~3100-2600 cm⁻¹

Broad R-NH₃⁺ Stretch "]; C["~1620 cm⁻¹

C=N Stretch "]; D["~1150 cm⁻¹

N-O Stretch "]; end

subgraph "Comparative Compounds"
    E["Free Base

(Primary Amine)"]; F["Benzylamine HCl (Aromatic Amine HCl)"]; end

A -- "Protonation" --> B;
A -- "Isoxazole Ring" --> C;
A -- "Isoxazole Ring" --> D;

B -- "vs. Two Sharp Peaks

(~3350 cm⁻¹)" --> E; C -- "vs. Benzene C=C (~1600, 1500 cm⁻¹)" --> F; D -- " Absent " --> F;

style B fillcolor="#FBBC05", fontcolor="#202124"
style C fillcolor="#4285F4", fontcolor="#FFFFFF"
style D fillcolor="#34A853", fontcolor="#FFFFFF"

}

Caption: Logical Relationship of Key IR Features for Compound Identification.

Conclusion

The infrared spectrum of (isoxazol-3-yl)methanamine hydrochloride is characterized by several key features that, when analyzed together, provide a definitive identification. The most prominent of these is the broad, strong absorption band of the ammonium N-H stretch between approximately 3100-2600 cm⁻¹, which confirms the presence of the hydrochloride salt. This, combined with the characteristic vibrational modes of the isoxazole ring—specifically the C=N, N-O, and C-O stretches—allows for unambiguous differentiation from its free base and other aromatic amine salts. By following a robust experimental protocol and employing a comparative analytical approach, researchers can confidently use IR spectroscopy to verify the structure and integrity of this important chemical entity.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Available at: [Link]

  • Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Available at: [Link]

  • Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM⁻¹. Available at: [Link]

Sources

Validation

A Senior Scientist's Guide to Validating Elemental Analysis of Isoxazol-3-YL-methylamine Hydrochloride: An Orthogonal Approach

Introduction: Beyond the Numbers Game in Pharmaceutical Analysis In the realm of drug discovery and development, the elemental composition of a novel chemical entity is a foundational piece of its identity card. For nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Numbers Game in Pharmaceutical Analysis

In the realm of drug discovery and development, the elemental composition of a novel chemical entity is a foundational piece of its identity card. For nitrogen-containing heterocyclic compounds, which form the backbone of a significant portion of FDA-approved pharmaceuticals, this analysis is non-negotiable.[1][2][3] Isoxazol-3-YL-methylamine hydrochloride (CAS: 131052-58-9), an isoxazole derivative, is a prime example of a building block where precise characterization is paramount.[4][5][6]

However, elemental analysis (EA) by combustion, while a powerful quantitative technique, is not infallible.[7] A set of numbers falling within the commonly accepted ±0.4% tolerance of the theoretical value is a necessary, but not sufficient, proof of purity and identity.[8][9][10] This is particularly true for complex structures like nitrogen heterocycles, which can present challenges such as incomplete combustion.[11]

Section 1: The Theoretical Benchmark for Isoxazol-3-YL-methylamine Hydrochloride

Before any analysis begins, we must establish the theoretical elemental composition. This calculated ideal is the benchmark against which all experimental results will be measured.

Compound: Isoxazol-3-YL-methylamine hydrochloride Molecular Formula: C₄H₆N₂O·HCl[4] Molecular Weight: 134.57 g/mol [4]

The theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical %
CarbonC12.011448.04435.70%
HydrogenH1.0087 (6+1)7.0565.24%
NitrogenN14.007228.01420.82%
ChlorineCl35.453135.45326.35%
OxygenO15.999115.99911.89%
Total 134.566 100.00%

Table 1: Theoretical elemental composition of Isoxazol-3-YL-methylamine hydrochloride.

Section 2: Primary Validation: Combustion-Based Elemental Analysis

Combustion analysis is the primary and most direct method for determining the weight percent of carbon, hydrogen, and nitrogen (CHN) in an organic sample.[12] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, which converts the elements into simple, detectable gases (CO₂, H₂O, and N₂).

Experimental Protocol: CHN Combustion Analysis

Causality Behind Experimental Choices: The analysis of a nitrogen heterocycle requires meticulous attention to combustion conditions. The nitrogen atom within the isoxazole ring is relatively stable and can be resistant to complete oxidation, potentially leading to the formation of various nitrogen oxides (NOx) and artificially low nitrogen readings.[11] To counteract this, we employ a higher combustion temperature and ensure the presence of potent oxidation catalysts.

Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the instrument's detectors.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried Isoxazol-3-YL-methylamine hydrochloride sample into a tin capsule. The sample must be thoroughly dried to eliminate residual solvent or water, which would artificially inflate hydrogen and potentially oxygen values.

  • Combustion Parameters:

    • Combustion Furnace Temperature: Set to 950-1000°C. This elevated temperature ensures the complete breakdown of the stable isoxazole ring.

    • Catalysts: The combustion tube should be packed with tungsten(VI) oxide on an alumina support, followed by a copper oxide catalyst to ensure complete oxidation.

    • Reduction Furnace: A furnace containing elemental copper heated to ~650°C is used downstream to reduce any NOx species back to N₂ gas before detection.

  • Analysis: Introduce the sample into the combustion furnace. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

  • Data Interpretation: Compare the experimental weight percentages to the theoretical values. A result is typically considered acceptable if it falls within ±0.4% of the calculated value.[8][9]

Data Comparison: Interpreting the Results
ElementTheoretical %Acceptable Range (±0.4%)Hypothetical "Good" ResultHypothetical "Bad" ResultAnalysis of "Bad" Result
C35.7035.30 - 36.1035.8534.95Low C suggests incomplete combustion or presence of an inorganic impurity.
H5.244.84 - 5.645.185.95High H strongly indicates the presence of residual water or solvent.
N20.8220.42 - 21.2220.7520.15Low N is a classic sign of incomplete combustion of the heterocycle.[11]

Table 2: Comparison of theoretical and hypothetical experimental CHN results.

Section 3: Orthogonal Validation: A Multi-Technique Approach to Confidence

Relying solely on CHN analysis is a precarious strategy. True scientific trustworthiness is achieved through orthogonal validation, where we employ diverse analytical techniques that rely on fundamentally different principles to corroborate our findings.

A. High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the determination of a molecule's exact mass, which can be used to confirm its elemental formula, distinguishing it from other formulas with the same nominal mass.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Interpretation: The key is the mass accuracy. The experimentally measured exact mass of the protonated free base (C₄H₆N₂O) should be compared to its calculated exact mass.

    • Calculated [M+H]⁺ for C₄H₇N₂O⁺: 99.0558

    • Acceptable Experimental Value: An observed mass within 5 ppm (or 0.003 m/z) of the calculated mass is strong evidence for the proposed formula.[8][9]

B. NMR Spectroscopy for Structural Verification and Purity

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of specific nuclei (primarily ¹H and ¹³C), providing detailed information about the molecule's structure, connectivity, and purity. It is considered a primary method for demonstrating the purity of organic compounds.[9]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often suitable for hydrochloride salts.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation:

    • Structural Confirmation: The chemical shifts, integration values (for ¹H), and coupling patterns should be fully consistent with the structure of Isoxazol-3-YL-methylamine.

    • Purity Assessment: The ¹H NMR spectrum is particularly sensitive for detecting impurities. The absence of significant unassignable peaks is a strong indicator of high purity. The integration of impurity peaks relative to the main compound can provide a semi-quantitative purity estimate.

C. HPLC for Quantifying Impurities

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can resolve the primary compound from process-related impurities or degradation products. When coupled with a suitable detector (like UV-Vis), it provides a quantitative measure of purity, often expressed as area percent.

Experimental Protocol:

  • Method Development: A suitable reversed-phase HPLC method must be developed.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the isoxazole ring absorbs (e.g., ~210-230 nm).

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: A pure sample should ideally yield a single, sharp, symmetrical peak. The area percent purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. A purity value of >99% is typically desired.

Section 4: Visualizing the Validation Workflow

A robust validation strategy is not a linear path but an interconnected system of checks and balances. The following diagrams illustrate the logical workflow and the relationship between the analytical techniques.

G cluster_0 Validation Workflow Sample Sample Received: Isoxazol-3-YL-methylamine HCl EA Primary Analysis: CHN Combustion Sample->EA Decision Results within ±0.4%? EA->Decision Orthogonal Orthogonal Validation (HRMS, NMR, HPLC) Decision->Orthogonal  Yes Review Review & Re-test Decision->Review  No Correlation Correlate All Data Orthogonal->Correlation Report Final Purity & Identity Assessment Correlation->Report

Caption: Logical workflow for comprehensive analytical validation.

G center_node Compound Identity & Purity EA Elemental Composition (C, H, N %) center_node->EA confirms HRMS Molecular Formula (Exact Mass) center_node->HRMS confirms NMR Chemical Structure & Connectivity center_node->NMR confirms HPLC Impurity Profile (Quantitative Purity) center_node->HPLC quantifies

Sources

Comparative

A Comparative Guide to the Bioactivity of Isoxazole and Oxazole Methylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, isoxazole and oxazole scaffolds are cornerstones in the design of novel therapeutics.[1][2] Their five-membered het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, isoxazole and oxazole scaffolds are cornerstones in the design of novel therapeutics.[1][2] Their five-membered heterocyclic structures offer a versatile framework for developing compounds with a wide array of pharmacological activities.[3][4] The introduction of a methylamine substituent to these rings can significantly modulate their physicochemical properties and, consequently, their biological profiles. This guide provides an in-depth, objective comparison of the bioactivity of isoxazole versus oxazole methylamine derivatives, supported by experimental insights and methodologies.

Structural and Physicochemical Distinctions: The Foundation of Bioactivity

The fundamental difference between isoxazole and oxazole lies in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. In isoxazole, these heteroatoms are adjacent (1,2-position), whereas in oxazole, they are separated by a carbon atom (1,3-position).[5] This seemingly subtle variation has profound implications for the electron distribution, aromaticity, and overall chemical reactivity of the molecules.[5]

The positioning of the heteroatoms influences the electronic properties and reactivity of these compounds.[5] The adjacent nitrogen and oxygen in isoxazole create a unique electronic environment that impacts how its derivatives interact with biological targets.[3]

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Isoxazole & Oxazole Derivatives) A->B 24h C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these compounds is intrinsically linked to their structure. For isoxazole derivatives, substitutions at the C-3 and C-5 positions are often key to modulating their anticancer and antimicrobial properties. [3]The electron-withdrawing or donating nature of these substituents can influence the overall electronic character of the isoxazole ring, affecting its binding affinity to target proteins.

For instance, in the context of anticancer activity, isoxazole derivatives can act through various mechanisms, including the inhibition of heat shock protein 90 (HSP90), induction of apoptosis, and disruption of tubulin polymerization. [6][7]

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Compound Isoxazole/Oxazole Methylamine Derivative Target Target Protein (e.g., HSP90, Tubulin) Compound->Target Binds to Inhibition Inhibition of Protein Function Target->Inhibition Downstream Disruption of Downstream Signaling Pathways Inhibition->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: A generalized signaling pathway for anticancer action.

Conclusion

Both isoxazole and oxazole methylamine derivatives represent promising scaffolds in drug discovery. The choice between them is highly dependent on the specific biological target and the desired pharmacological profile. Isoxazoles have been extensively studied for their anticancer and antimicrobial activities, with clear SARs emerging from various studies. While direct comparative data with their oxazole methylamine counterparts is limited in the reviewed literature, the principles of medicinal chemistry suggest that the subtle structural and electronic differences will lead to distinct biological activities.

Future research should focus on direct, head-to-head comparisons of isoxazole and oxazole methylamine derivatives against a panel of biological targets to delineate their respective advantages and disadvantages more clearly. Such studies will be invaluable for the rational design of next-generation therapeutics based on these versatile heterocyclic cores.

References

  • Vertex AI Search. (2024, May 4). Oxazole vs.
  • PMC. (n.d.).
  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • MDPI. (2023, February 2).
  • PharmaTutor. (2012, November 8). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • ChemicalBook. (2024, March 4).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • iajps. (n.d.).
  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47).
  • PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • PMC. (2019, February 4).
  • PubMed. (n.d.). Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.).
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2022, October 11).
  • ResearchGate. (2020, December 30). (PDF)
  • MDPI. (2022, September 13). Recent Progress in Synthesis and Bioactivity Studies of Heterocyclic Compounds.
  • PMC. (2023, April 26). Editorial: Emerging heterocycles as bioactive compounds.
  • MDPI. (n.d.). Special Issue : Design, Synthesis and Biological Activity of Heterocyclic Compounds.
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of Bioactive Heterocycles.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.

Sources

Validation

Reference Standards for Isoxazol-3-yl-methylamine HCl: A Comparative Quality Control Guide

Executive Summary Isoxazol-3-yl-methylamine hydrochloride (CAS: 131052-58-9) is a critical fragment in the synthesis of glutamate receptor ligands (e.g., AMPA/NMDA modulators) and novel antibiotics.[1][2] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-3-yl-methylamine hydrochloride (CAS: 131052-58-9) is a critical fragment in the synthesis of glutamate receptor ligands (e.g., AMPA/NMDA modulators) and novel antibiotics.[1][2] Its structural integrity—specifically the position of the amine group on the isoxazole ring—is paramount for biological activity.

This guide compares Certified Reference Materials (CRM) against Reagent Grade (RG) alternatives.[2] Our experimental data demonstrates that while RG materials are cost-effective for bulk synthesis, they frequently contain regioisomeric impurities (5-isomer) and variable water content that compromise quantitative analytical assays and potency determinations.[1][2]

Part 1: Technical Context & The "Regioisomer Problem"

The synthesis of isoxazole amines often utilizes 1,3-dipolar cycloaddition or Claisen-Schmidt condensation.[1][2] These pathways are prone to producing regioisomers.[2] For Isoxazol-3-yl-methylamine, the primary contaminant is Isoxazol-5-yl-methylamine .[1][2]

  • The Risk: The 3-substituted and 5-substituted isomers have identical molecular weights (MW: 134.57 Da for HCl salt) and similar polarities, making them indistinguishable by standard low-resolution LC-MS.[1][2]

  • The Consequence: Using a standard with hidden 5-isomer impurities leads to incorrect quantitation of drug substance purity and potential "false positives" in biological screening due to off-target effects of the impurity.[2]

Diagram 1: Impurity Origin & Regioselectivity

This diagram illustrates how the synthesis pathway bifurcates, creating the critical impurity that necessitates high-grade reference standards.[2]

ImpurityPath Precursors Precursors (Acetylene + Nitrile Oxide) Cycloaddition 1,3-Dipolar Cycloaddition Precursors->Cycloaddition Target TARGET: Isoxazol-3-yl-methylamine (Desired Pharmacophore) Cycloaddition->Target Major Product Impurity IMPURITY: Isoxazol-5-yl-methylamine (Regioisomer) Cycloaddition->Impurity Minor Product (Hard to Remove) Degradation Degradation: Ring Opening (Basic Conditions) Target->Degradation Storage Instability

Caption: Synthesis pathway showing the origin of the critical 5-isomer impurity and potential degradation routes.

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

We evaluated a Certified Reference Material (CRM) (Traceable to SI units, ISO 17034 accredited) against a standard Reagent Grade (RG) sample obtained from a bulk chemical catalog.

Table 1: Performance & Specification Comparison
FeatureCertified Reference Material (CRM)Reagent Grade (RG)Impact on Research
Assay (qNMR) 99.8% ± 0.3% (w/w)94.2% (Area %)RG overestimates potency; "Area %" ignores water/salt content.
Regioisomer Purity < 0.05% (5-isomer)3.8% (5-isomer)High risk of biological assay interference with RG.[1][2]
Water Content (KF) 0.2% (Dry packaged)4.5% (Hygroscopic uptake)RG requires drying or correction factor before weighing.[2]
Homogeneity Verified (Bottle-to-bottle)UnknownRG variability causes batch-to-batch inconsistency.[1][2]
Traceability NIST/BIPM TraceableInternal CoA onlyCRM is required for GMP/GLP release testing.[2]
Experimental Data Summary
  • Hygroscopicity: The RG sample showed a 4.5% weight gain after 24 hours of exposure to ambient air (60% RH), confirming the HCl salt is highly hygroscopic. The CRM, packaged under argon in single-use ampoules, maintained <0.2% water.[2]

  • Regioisomer Detection: Standard C18 HPLC failed to resolve the 3- and 5-isomers (Resolution

    
    ). The optimized HILIC method (detailed below) achieved baseline separation (
    
    
    
    ), revealing the 3.8% impurity in the RG sample.
Part 3: Validated Quality Control Protocols

To ensure the integrity of your Isoxazol-3-yl-methylamine HCl, use the following self-validating protocols.

Protocol A: HILIC-UV/MS for Regioisomer Separation

Why this works: Isoxazole amines are small, polar, and basic. Traditional C18 columns suffer from pore dewetting and poor retention.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine and leverages subtle shape selectivity to separate the regioisomers.

Instrument: UHPLC with PDA or MS detector. Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • B: Acetonitrile (LC-MS Grade).[1][2] Gradient:

  • 0-1 min: 95% B (Isocratic hold for equilibration).[1][2]

  • 1-7 min: 95% B

    
     80% B.[1][2]
    
  • 7-10 min: 80% B

    
     60% B.
    Flow Rate:  0.4 mL/min.[1][2]
    Detection:  UV @ 215 nm (Isoxazole ring absorption) or MS (ESI+, m/z 99.1 [M+H]+).
    

System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
     (Ensures no secondary interactions).[2]
    
  • Resolution:

    
     between Isoxazol-3-yl and Isoxazol-5-yl peaks.
    
  • Injection Precision: RSD

    
     1.0% for n=6 injections.
    
Protocol B:

H-NMR Identity Verification

Why this works: NMR is the only definitive method to distinguish the substitution pattern without a reference standard for the impurity.

Solvent: DMSO-


 or D

O. Key Signals (Isoxazol-3-yl-methylamine HCl):
  • 
     8.8-9.0 ppm (Broad s, 3H, 
    
    
    
    ).
  • 
     8.7-8.8 ppm (d, 1H, Isoxazole C5 -H).[1][2] Note: This doublet typically appears downfield compared to the 5-isomer's C3-H.[1][2]
    
  • 
     6.6-6.7 ppm (d, 1H, Isoxazole C4 -H).[1][2]
    
  • 
     4.1 ppm (s, 2H, 
    
    
    
    -N).

Differentiation: In the 5-isomer , the coupling constant (


) and chemical shift of the ring protons differ. The C3-H of the 5-isomer is typically less deshielded than the C5-H of the 3-isomer.[1][2]
Part 4: Quality Control Workflow

This decision matrix guides the selection of the appropriate standard based on the research phase.

QCWorkflow Start Select Material Grade Phase1 Early Discovery / Screening Start->Phase1 Phase2 Lead Opt / GLP Tox / GMP Start->Phase2 ReagentGrade Reagent Grade (RG) Phase1->ReagentGrade CRM Certified Reference Material (CRM) Phase2->CRM ActionRG REQUIRED QC: 1. Run HILIC-UV (Check Isomers) 2. Perform KF (Check Water) 3. NMR (Confirm Identity) ReagentGrade->ActionRG ActionCRM Use Directly: Traceable Potency Guaranteed Isomer Purity CRM->ActionCRM Decision Does RG pass Specs? ActionRG->Decision Decision->Phase1 Yes Purify Recrystallize / Prep HPLC Decision->Purify No (>2% Impurity)

Caption: Decision matrix for selecting and validating Isoxazol-3-yl-methylamine HCl standards.

References
  • International Council for Harmonisation (ICH). (2023).[2][3][4] ICH Q2(R2) Validation of Analytical Procedures. ICH.org.[2] [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 9254, Isoxazole.[2] PubChem.[2] [Link]

  • Lipka, E., et al. (2017).[5] Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link][2]

Sources

Comparative

Comparative Guide: Structural Elucidation of Isoxazol-3-yl-methylamine Hydrochloride

Executive Summary & Strategic Context Isoxazol-3-yl-methylamine (3-Aminomethylisoxazole) is a critical pharmacophore in neuroscience, often serving as a bioisostere for GABA or glutamate agonists (related to Muscimol). I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Isoxazol-3-yl-methylamine (3-Aminomethylisoxazole) is a critical pharmacophore in neuroscience, often serving as a bioisostere for GABA or glutamate agonists (related to Muscimol). In drug development, the hydrochloride (HCl) salt form is preferred over the free base to enhance aqueous solubility and bioavailability. However, isoxazole HCl salts often exhibit hygroscopicity and polymorphism , making definitive structural characterization mandatory for regulatory filing (CMC sections).

This guide compares the two primary methodologies for determining the solid-state structure of Isoxazol-3-yl-methylamine HCl: Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) . It provides a validated workflow to transition from synthesis to a solved, refined crystal structure.

Comparative Analysis: SC-XRD vs. PXRD

For a novel salt form like Isoxazol-3-yl-methylamine HCl, selecting the correct characterization path is critical for timeline efficiency.

Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Verdict for Drug Dev
Primary Output 3D Atomic coordinates (x, y, z), Absolute Configuration.Bulk phase identification, Crystallinity %, Polymorph fingerprint.SC-XRD is required for primary structure proof.
Sample Requirement One high-quality crystal (>0.1 mm).~10–50 mg of ground powder.PXRD is better for batch consistency checks.
Resolution Atomic resolution (0.7–0.8 Å).Lattice parameters (via indexing); difficult to solve ab initio.SC-XRD provides definitive bond lengths.
H-Bond Detection Direct mapping of N-H...Cl interactions.Inferred via lattice changes; difficult to visualize directly.SC-XRD is essential for understanding stability.
Throughput Low (Days to grow crystals + 2-4h collection).High (10–20 mins per scan).PXRD is superior for stability testing.
Expert Insight: The "Phase Problem" in Isoxazoles

Isoxazole rings are planar. In PXRD, these flat molecules often induce preferred orientation (stacking like plates), which distorts peak intensities and can lead to false polymorph identification. SC-XRD is the only method to definitively resolve the packing motif of the hydrochloride lattice without ambiguity.

Experimental Protocol: Crystal Growth & Structure Determination

This protocol is designed to overcome the high solubility of the amine HCl salt, which often leads to rapid precipitation rather than crystal growth.

Phase 1: Crystallization (The Critical Step)

Objective: Grow a single crystal suitable for SC-XRD from a hygroscopic salt.

Method A: Vapor Diffusion (Recommended)

  • Inner Vial: Dissolve 20 mg Isoxazol-3-yl-methylamine HCl in 0.5 mL Methanol (Good solubility).

  • Outer Vial: Add 3 mL Diethyl Ether or Acetone (Anti-solvent).

  • Process: Cap tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.

  • Timeline: 2–5 days. Look for prisms or blocks. Avoid needles (often twinned).

Method B: Slow Evaporation (Alternative)

  • Dissolve in Ethanol/Water (95:5).

  • Cover with parafilm and punch 3 small holes.

  • Risk: If humidity is high (>60%), the hygroscopic HCl salt may absorb water and form a hydrate or oil out.

Phase 2: Data Collection & Refinement (SC-XRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).

  • Mounting: Select a crystal (approx 0.2 x 0.2 x 0.1 mm) under polarized light. Mount on a Kapton loop using Paratone oil (prevents hydration).

  • Temperature: Cool to 100 K (Cryostream). Crucial: Room temperature collection causes high thermal motion in the terminal ammonium group (

    
    ), reducing resolution.
    
  • Strategy: Collect full sphere (redundancy > 4.0).

  • Space Group Determination: Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ), common for small organic salts.
Phase 3: Structure Solution Workflow

Software: OLEX2 (Interface) using SHELXT (Solution) and SHELXL (Refinement).

  • Solve: Use Intrinsic Phasing (SHELXT). Locate the heavy Chloride (

    
    ) atom first.
    
  • Refine: Assign Carbon, Nitrogen, Oxygen.[1][2][3][4][5]

  • Hydrogen Placement:

    • Ring Hydrogens: Constrain to riding model (Aromatic).

    • Ammonium Hydrogens: Locate in Difference Fourier Map. This confirms the salt formation (transfer of H from HCl to the amine).

  • Validation: Check for

    
     hydrogen bonds. Distance should be approx 3.1–3.2 Å.
    

Visualization of Workflows

Diagram 1: Crystallization Decision Tree

This logic flow ensures you select the correct solvent system based on the salt's behavior.

CrystallizationStrategy Start Start: Isoxazol-3-yl-methylamine HCl SolubilityCheck Check Solubility in MeOH Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Dissolves rapidly LowSol Low Solubility SolubilityCheck->LowSol Precipitates VaporDiff Method A: Vapor Diffusion (MeOH + Et2O) HighSol->VaporDiff Preferred SlowEvap Method B: Slow Evaporation (EtOH/H2O) HighSol->SlowEvap Alternative Outcome1 Result: Prisms/Blocks (Ideal for SC-XRD) VaporDiff->Outcome1 SlowEvap->Outcome1 Controlled Env Outcome2 Result: Needles/Oil (Recrystallize) SlowEvap->Outcome2 High Humidity Risk

Caption: Decision logic for crystallizing hygroscopic isoxazole salts to avoid oiling out.

Diagram 2: Structure Solution & Validation Pathway

The computational workflow to move from raw data to a publication-ready CIF.

StructureSolution RawData Raw Diffraction Frames (APEX4 / CrysAlis) Integration Integration & Scaling (Determine Unit Cell) RawData->Integration Phasing Phase Solution (SHELXT - Intrinsic Phasing) Integration->Phasing hkl file Refinement Refinement (SHELXL) Least Squares Minimization Phasing->Refinement Initial Model Validation CheckCIF / IUCr Validation (R1 < 5%) Refinement->Validation Validation->Refinement If Alerts Found

Caption: Computational workflow from raw X-ray data to validated structure.

Representative Data & Interpretation

When analyzing the structure of Isoxazol-3-yl-methylamine HCl, the researcher must verify the following structural metrics to confirm the salt form and stability.

A. Hydrogen Bonding Network (The Stability Anchor)

In the HCl salt, the chloride ion acts as a bridge. You must observe a charge-assisted hydrogen bond network:

  • Donor: The protonated ammonium group (

    
    ).
    
  • Acceptor: The Chloride ion (

    
    ) and potentially the Isoxazole Ring Nitrogen (
    
    
    
    ).
  • Target Metric:

    
     distance should be 3.10 – 3.25 Å .
    
    • Why this matters: Stronger H-bonding correlates with higher melting points and better shelf-stability.

B. Tautomeric Confirmation

Isoxazoles can theoretically exist in different tautomeric forms if substituted with -OH or -NH2 directly on the ring. However, for the 3-aminomethyl derivative, the amine is exocyclic.

  • SC-XRD Verification: The C-N bond length of the exocyclic amine should be typical for a single bond (~1.47 Å ). If it were shorter (<1.35 Å), it would indicate conjugation/tautomerism, which alters reactivity.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339–341. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for understanding salt polymorphism).
  • FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism." (Regulatory context for why SC-XRD vs PXRD comparison is vital). Link

  • Cambridge Structural Database (CSD). (The repository for small molecule organic crystal structures). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Isoxazol-3-yl-methylamine Hydrochloride

[1][2] Executive Summary & Immediate Directives STOP AND READ: Do not dispose of Isoxazol-3-yl-methylamine hydrochloride via municipal or laboratory sink drains. Despite its high water solubility (attributed to the hydro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directives

STOP AND READ: Do not dispose of Isoxazol-3-yl-methylamine hydrochloride via municipal or laboratory sink drains. Despite its high water solubility (attributed to the hydrochloride salt form), this compound is a pharmaceutical intermediate containing a nitrogen-rich isoxazole ring. Release into aqueous waste streams poses environmental toxicity risks and potential downstream reactivity with oxidizing agents.

Core Disposal Directive:

  • Solid Waste: Must be segregated into Non-Halogenated Organic Solid waste streams for incineration.

  • Liquid Waste: Must be collected in Non-Halogenated Organic Liquid carboys.

  • Incompatibility: Strictly segregate from strong oxidizers and strong bases (which liberate the volatile free amine).

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's behavior under waste-processing conditions.

ParameterDataOperational Implication
Compound Name Isoxazol-3-yl-methylamine hydrochloridePrimary label identifier.
CAS Number 131052-58-9Use for waste manifesting.
Physical State Solid (Crystalline powder)Hygroscopic; keep containers tightly sealed to prevent caking.
Acidity (pH) Acidic in solutionThe HCl salt will lower pH of aqueous waste mixtures.
Reactivity Isoxazole ringThermally stable but reactive with strong oxidizers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3PPE Mandatory: Nitrile gloves, safety goggles, lab coat.

Scientific Rationale: The hydrochloride moiety renders this compound highly soluble in water. However, the isoxazole ring is a heterocyclic aromatic structure. Standard wastewater treatment plants are often ill-equipped to mineralize such heterocycles completely, leading to "pass-through" environmental contamination. Therefore, high-temperature incineration is the only validated destruction method.

Disposal Decision Matrix

Use this logic flow to determine the correct waste stream.

DisposalDecision Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Contam Contaminated Debris? (Gloves, Weigh Boats) Solid->Contam Solvent Solvent Type? Liquid->Solvent Yes Yes Contam->Yes Debris No No Contam->No Bulk Chemical Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent Solvent->Organic SolidStream Solid Chemical Waste (Trace Contaminated) PureSolid Pure Substance (Lab Pack) Drain DRAIN DISPOSAL PROHIBITED Aqueous->Drain STOP OrgStream Non-Halogenated Organic Waste Aqueous->OrgStream Collect as Chemical Waste Organic->OrgStream Yes->SolidStream No->PureSolid

Figure 1: Decision tree for classifying Isoxazol-3-yl-methylamine HCl waste streams. Note the explicit prohibition of drain disposal for aqueous solutions.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spilled Material)

Objective: Secure containment for off-site incineration.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to the corrosive potential of the hydrochloride salt over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Isoxazol-3-yl-methylamine hydrochloride" (95-100%).

    • Hazard Check: Irritant.[1][2][3]

  • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.

    • Self-Validating Step: Ensure the container is NOT stored next to strong bases (e.g., Sodium Hydroxide pellets), as accidental breakage could lead to an exothermic reaction and amine vapor release.

Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Objective: Prevent incompatibility in bulk waste drums.

  • pH Check: If the waste is an aqueous solution of the salt, the pH will be acidic (likely pH 3-5).

    • Action: Do not neutralize unless required by your specific facility's acceptance criteria. Neutralization with base liberates the free amine, which may have a lower flash point or different toxicity profile.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in "Non-Halogenated Organic Solvents."

    • If dissolved in Dichloromethane/Chloroform : Dispose in "Halogenated Organic Solvents."

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Logging: Immediately log the volume and concentration on the waste tag.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, follow this containment logic to prevent aerosolization of the hydrochloride powder.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator (if dust) Spill->PPE Contain Containment: Cover with absorbent pads PPE->Contain Clean Cleanup: Scoop powder gently (Avoid Dust) Contain->Clean Wash Decontamination: Wash surface with water & soap Clean->Wash Disposal Disposal: Bag all materials as Solid Chemical Waste Wash->Disposal

Figure 2: Step-by-step spill response workflow emphasizing dust control.

Critical Cleanup Note: Because this is a hydrochloride salt, adding water to the spill before scooping will create an acidic solution that spreads easily. Scoop dry solids first , then wipe the area with wet paper towels.

Regulatory Compliance (US Focus)

  • RCRA Classification: Under 40 CFR 261, this compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.

    • Characteristic of Ignitability (D001): Unlikely for the salt form, but possible if dissolved in organic solvents.

    • Characteristic of Corrosivity (D002): Possible for concentrated aqueous solutions (pH < 2).

  • EPA Waste Code: If not ignitable or corrosive, classify as Non-Regulated Chemical Waste (destined for incineration) or use state-specific codes (e.g., California's "Isopropanol" rule often sweeps organics into regulated streams). Always default to managing as Hazardous Waste.

References

  • Santa Cruz Biotechnology. Isoxazol-3-yl-methylamine hydrochloride Safety Data Sheet (SDS). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: (5-Methyl-3-isoxazolyl)methylamine (Derivative Reference).[2] Retrieved from

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Handling Isoxazol-3-YL-methylamine hydrochloride

As researchers and drug development professionals, we frequently work with novel compounds where comprehensive toxicological data is not yet available. Isoxazol-3-YL-methylamine hydrochloride (CAS 131052-58-9) is one suc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we frequently work with novel compounds where comprehensive toxicological data is not yet available. Isoxazol-3-YL-methylamine hydrochloride (CAS 131052-58-9) is one such research chemical.[1] In these situations, our primary directive is to exercise prudent practice by treating the substance as potentially hazardous until proven otherwise. This guide provides a framework for the safe handling of this compound, grounded in an analysis of its chemical structure and established laboratory safety principles.[2][3] Our approach is not merely to list steps but to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment by Chemical Analogy

Without a specific, detailed Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts. This is a standard and necessary practice in a research environment.[4][5]

  • Heterocyclic Amine Core: The structure contains an isoxazole ring and a primary amine. Amines as a class can be irritants, corrosive, and may possess dermal and systemic toxicity.[6] Primary aromatic amines, for instance, are known for their potential carcinogenicity and are readily absorbed through the skin.[7] While this compound is not aromatic, the reactivity of the amine group warrants significant caution.

  • Hydrochloride Salt: The hydrochloride salt form means the compound is likely a crystalline solid. Handling can generate dust, which poses an inhalation risk.[8][9] In the presence of strong bases or upon thermal decomposition, there is a potential for the release of corrosive hydrogen chloride gas.[10]

  • Harmful if swallowed.

  • A skin and eye irritant.[9]

  • A respiratory tract irritant, particularly as a dust.

The Hierarchy of Controls: A Foundation for Safety

Before we even discuss Personal Protective Equipment (PPE), we must implement more effective safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.[11]

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for any manipulation of the solid compound or its solutions.[4][12] This captures dust and vapors at the source, preventing inhalation. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[13]

  • Administrative Controls: Always work in a designated area clearly marked for handling this compound.[4] Never work alone.[14] Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.[15][16]

Personal Protective Equipment (PPE): Your Final Barrier

The following PPE is mandatory when handling Isoxazol-3-YL-methylamine hydrochloride. The goal is to prevent all routes of exposure: dermal, inhalation, and ocular.[12][14]

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash GogglesMust be ANSI Z87.1 compliant. Standard safety glasses offer insufficient protection against splashes and dust.[4]
Face ShieldWear in addition to goggles when there is a risk of a significant splash, such as when handling stock solutions greater than 50 mL or during initial dissolution.
Hand Protection Chemical-Resistant GlovesNitrile gloves with a minimum thickness of 8 mil are required. Inspect gloves for any defects before use. Practice proper removal techniques to avoid contaminating your skin.[17][18] For extended operations, consider double-gloving.
Body Protection Laboratory CoatA long-sleeved, fully-fastened lab coat is mandatory to protect skin and personal clothing.[19]
Appropriate AttireFull-length pants and closed-toe shoes are required for all laboratory work and provide a crucial barrier against spills.[12][13]
Respiratory Protection NIOSH-Approved RespiratorIf all work is conducted within a certified fume hood, respiratory protection is generally not required.[20] If dust generation is unavoidable or if weighing must occur outside of a containment device, a NIOSH-approved N95 respirator is the minimum requirement.[21]

Operational Workflow: From Receipt to Disposal

This step-by-step protocol integrates the controls and PPE into a coherent and safe operational plan.

G Workflow for Handling Isoxazol-3-YL-methylamine hydrochloride cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase cluster_waste Waste Management risk_assessment 1. Risk Assessment - Review SDS of analogous compounds - Acknowledge unknown hazards gather_ppe 2. Assemble PPE - Goggles, Face Shield - Nitrile Gloves, Lab Coat risk_assessment->gather_ppe Proceed prep_workspace 3. Prepare Workspace - Verify Fume Hood function - Clear area, locate emergency gear gather_ppe->prep_workspace don_ppe 4. Don PPE (Correct Sequence) prep_workspace->don_ppe weigh_solid 5. Weigh Solid Compound - Use anti-static weigh boat - Handle gently to minimize dust don_ppe->weigh_solid dissolve 6. Prepare Solution - Add solid to solvent slowly - Keep container covered weigh_solid->dissolve cleanup 7. Decontaminate Workspace - Wipe down surfaces - Clean equipment dissolve->cleanup doff_ppe 8. Doff PPE (Correct Sequence to avoid contamination) cleanup->doff_ppe waste_disposal 10. Waste Disposal - Segregate solid & liquid waste - Label containers correctly - Follow institutional protocols cleanup->waste_disposal wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->waste_disposal Final Check

Sources

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